{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid
Description
The exact mass of the compound this compound is 261.0630946 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(thiophen-2-ylmethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3S/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAAJTUMWGIFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CS2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192434 | |
| Record name | B-[3-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-11-6 | |
| Record name | B-[3-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid
Technical Monograph: Synthesis and Characterization of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
Executive Summary
This technical guide outlines the optimized synthesis and characterization of This compound} (Target Compound 1 ). This molecule represents a critical scaffold in medicinal chemistry, functioning primarily as a Boronic Acid Transition State Inhibitor (BATSI) .[1] Its structural motif—a meta-substituted phenylboronic acid linked via an amide bond to a heteroaromatic side chain—is designed to mimic the tetrahedral transition state of serine proteases and
The following sections detail a robust Direct Amide Coupling strategy that circumvents the need for boronic ester protection, prioritizing atom economy and process efficiency while addressing the unique handling requirements of the equilibrium-prone boronic acid moiety.
Part 1: Strategic Retrosynthesis & Design
The synthesis is designed around the disconnection of the amide bond. While classical peptide chemistry often employs acid chlorides, the Lewis acidic nature of the boronic acid group makes it susceptible to dehydration (forming boroxines) or side reactions under harsh halogenating conditions.
Therefore, a carbodiimide-mediated coupling using 3-boronobenzoic acid is selected. This route preserves the oxidation state of the boron and minimizes protodeboronation.
Retrosynthetic Pathway (Graphviz)
Figure 1: Retrosynthetic analysis utilizing a convergent amide coupling strategy.
Part 2: Experimental Protocol
Safety Warning: Boronic acids are bioactive. Thiophene derivatives can be sensitizers. Perform all operations in a fume hood.
Materials
-
Reagent A: 3-Carboxyphenylboronic acid (3-boronobenzoic acid) [1.0 equiv]
-
Reagent B: 2-Thiophenemethanamine [1.1 equiv]
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) [1.2 equiv]
-
Additive: HOBt (Hydroxybenzotriazole) [1.2 equiv] – Prevents racemization (less relevant here) and suppresses N-acylurea side products.
-
Base: DIPEA (N,N-Diisopropylethylamine) [2.5 equiv]
-
Solvent: Anhydrous DMF (Dimethylformamide)[2]
Step-by-Step Methodology
-
Activation:
-
Charge a flame-dried round-bottom flask with Reagent A (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) in one portion.
-
Stir at
for 30 minutes under Nitrogen atmosphere. Observation: The solution may become slightly cloudy as the active ester forms.
-
-
Coupling:
-
Add DIPEA (2.5 equiv) dropwise.
-
Immediately add Reagent B (2-Thiophenemethanamine, 1.1 equiv) via syringe.
-
Allow the reaction to warm to Room Temperature (
) and stir for 12–16 hours.
-
-
Workup (Critical for Boronic Acids):
-
Note: Boronic acids are amphiphilic and can be difficult to extract.
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash 1: 1N HCl (aq). Acidic wash removes unreacted amine and EDC byproducts. Boronic acid remains stable.[3]
-
Wash 2: Water (x2) to remove DMF.
-
Wash 3: Brine.[2]
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product often contains the boroxine (anhydride) form.
-
Recrystallization: Dissolve in minimal hot Acetone/Ethanol and precipitate with Hexanes or Water.
-
Alternative: Flash Chromatography (DCM:MeOH 95:5). Note: Silica gel can bind boronic acids. Pre-treat silica with 1% Acetic Acid to prevent streaking.
-
Reaction Workflow (Graphviz)
Figure 2: Step-wise reaction progression highlighting the critical equilibrium check.
Part 3: Characterization & Validation
To validate the structure, one must confirm the presence of the amide linkage and the integrity of the boronic acid (which often appears broad or disappears due to exchange in NMR).
Spectroscopic Data Summary
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| Singlet (Broad), 2H | |||
| Triplet (Broad), 1H | |||
| Multiplet, 4H | Phenyl Ring Protons (Aromatic) | ||
| Multiplet, 3H | Thiophene Ring Protons | ||
| Doublet, 2H | |||
| Broad Singlet | |||
| MS (ESI) | Boronic acid often loses water (Boroxine formation) in MS source. Look for |
Critical Quality Attribute: Boroxine Equilibrium
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).
-
In Solid State: Often a mixture of free acid and boroxine.
-
In Solution (NMR): Adding a drop of
or using wet DMSO- usually hydrolyzes the boroxine back to the monomer, simplifying the spectra.
Part 4: Handling & Stability
-
Dehydration: Upon heating or vacuum drying, the compound will dehydrate to the boroxine. This is reversible. To obtain the free acid, recrystallize from water/acetone.
-
Protodeboronation: Avoid prolonged exposure to strong bases or metal catalysts under heating, which can cleave the C-B bond.
-
Storage: Store at
under inert atmosphere.
Part 5: Applications (Contextual Grounding)
This molecule is a representative BATSI (Boronic Acid Transition State Inhibitor) .[4]
-
Mechanism: The boron atom acts as an electrophile, accepting a lone pair from the active site serine residue of enzymes (e.g.,
-lactamases like KPC-2 or AmpC).[3] -
Transition State Mimicry: This forms a tetrahedral boronate adduct that mimics the high-energy transition state of amide hydrolysis, effectively inhibiting the enzyme.[4]
-
Thiophene Role: The thiophene ring provides lipophilic contacts, often stacking with aromatic residues (e.g., Tyr/Trp) in the enzyme's binding pocket.
References
-
Structure-Activity Relationships of Boronic Acid Inhibitors
-
General Amide Coupling Protocols
- Source: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
URL:[Link]
-
Boronic Acid Characteriz
B NMR):- Source: Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives.
-
URL:[Link]
-
Boronic Acid Synthesis via EDC Coupling
Sources
Physicochemical Properties of Thienylmethyl-Substituted Phenylboronic Acids
This technical guide provides an in-depth analysis of Thienylmethyl-substituted Phenylboronic Acids , focusing on their dual utility in catalytic organic synthesis and bio-orthogonal sensing (specifically saccharide recognition).
Technical Whitepaper & Application Guide
Executive Summary & Structural Classification
Thienylmethyl-substituted phenylboronic acids represent a specialized class of organoboron compounds where a thiophene moiety is linked via a methylene spacer to a phenylboronic acid scaffold. These compounds are critical in two high-value domains: medicinal chemistry (as bioisosteres and kinase inhibitor precursors) and chemical biology (as photoinduced electron transfer (PET) sensors for glucose/diols).
We distinguish between two primary structural classes which dictate physicochemical behavior:
-
Class A: Carbon-Linked (Direct Substitution): The thienylmethyl group is attached directly to the phenyl ring (e.g., 2-(thiophen-2-ylmethyl)phenylboronic acid). Primarily used in catalysis and fragment-based drug discovery.
-
Class B: Nitrogen-Linked (Wulff-Type): The thienylmethyl group is attached via an amine linker, typically ortho to the boronic acid (e.g., N-(thiophen-2-ylmethyl)-2-aminomethylphenylboronic acid). These function as "smart" molecular switches via intramolecular B–N coordination.
Synthesis & Structural Design
The synthesis of these derivatives requires careful control of regioselectivity and protection of the boronic acid moiety.
Synthetic Pathway (Class B: Sensor Scaffold)
The most chemically significant derivative is the Wulff-type sensor, synthesized via reductive amination.
Reaction Scheme (DOT Visualization):
Caption: One-pot reductive amination pathway for synthesizing Wulff-type thienylboronic acid sensors.
Critical Synthetic Considerations
-
Boronic Acid Protection: During lithiation steps (for Class A), the boronic acid is often protected as a pinacol ester or MIDA boronate to prevent polymerization or protodeboronation.
-
Thiophene Sensitivity: The thiophene ring is electron-rich and susceptible to oxidation. Reactions must be performed under inert atmospheres (Ar/N2) to prevent S-oxidation.
Physicochemical Properties
The integration of a thienyl group alters the fundamental properties of the phenylboronic acid core.
Acid Dissociation Constant (pKa)
The pKa is the defining parameter for biological activity and sugar binding affinity at physiological pH (7.4).
| Compound Class | Substituent Effect | Approximate pKa | Mechanism |
| Phenylboronic Acid (Ref) | None | 8.8 | Standard Lewis acidity of sp² Boron. |
| Class A (C-Linked) | Inductive (-I) from Thiophene | 8.2 – 8.5 | Thiophene acts as a weak electron-withdrawing group via the methylene spacer, slightly increasing acidity. |
| Class B (N-Linked) | Intramolecular B–N Bond | 5.2 – 6.5 | The lone pair on the amine coordinates with Boron, stabilizing the tetrahedral form. This dramatically lowers the apparent pKa. |
Intramolecular B–N Coordination (The "Switch")
In Class B derivatives, the nitrogen atom of the thienylmethylamine group coordinates with the boron atom.
-
Neutral pH: The B–N bond is formed (sp³ hybridized Boron).
-
Sugar Binding: Diols bind to boron, increasing the Lewis acidity and strengthening the B–N interaction.
-
Fluorescence Modulation: The B–N bond prevents the nitrogen lone pair from quenching the fluorophore (thiophene/phenyl) via PET. However, in many designs, the breaking or formation of this bond upon sugar binding modulates the signal.
Lipophilicity & Solubility
-
LogP: The thienyl group increases lipophilicity (LogP increases by ~0.8–1.2 units vs. a methyl group). This enhances cell membrane permeability for drug candidates but requires organic co-solvents (DMSO/MeOH) for aqueous assays.
-
Solubility: Poor in neutral water; highly soluble in basic media (boronate form) or organic solvents (THF, DCM).
Biological & Medicinal Applications[1][2][3][4]
Saccharide Sensing Mechanism
Thienylmethyl-substituted boronic acids are superior reporters because the thiophene group can act as a fluorophore or an electrochemical tag.
Sensing Pathway (DOT Visualization):
Caption: PET (Photoinduced Electron Transfer) mechanism for fluorescence "Turn-On" sensing of glucose.
Catalytic Amidation
Recent studies (e.g., Zhao et al.[1]) utilize 2-(thiophen-2-ylmethyl)phenylboronic acid as a catalyst for direct amidation.[1] The boronic acid activates carboxylic acids by forming a mixed anhydride intermediate, while the thienyl group likely stabilizes the transition state via non-covalent interactions.
Experimental Protocols
Protocol 5.1: Determination of pKa via Spectrophotometric Titration
Objective: Determine the ionization constant of the thienyl-boronic acid derivative.
-
Preparation: Dissolve the compound (50 µM) in a buffer solution (phosphate/citrate) with 50% MeOH to ensure solubility.
-
Titration: Adjust pH from 2.0 to 12.0 in 0.5 unit increments using HCl/NaOH.
-
Measurement: Record UV-Vis spectra at each pH point.
-
Analysis: Plot absorbance at
(typically 230-260 nm for the thienyl ring) vs. pH. -
Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point represents the pKa.
Protocol 5.2: Suzuki-Miyaura Cross-Coupling (General)
Objective: Coupling thienylmethyl-phenylboronic acid with an aryl halide.
-
Reagents: 1.0 eq Boronic Acid, 1.0 eq Aryl Halide, 0.05 eq Pd(PPh3)4, 2.0 eq K2CO3.
-
Solvent: Toluene:Ethanol:Water (4:1:1).
-
Procedure: Degas solvents with Argon for 30 mins. Combine reagents in a sealed tube. Heat to 90°C for 12 hours.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4. Purify via silica gel chromatography (Hexane/EtOAc gradient).
References
-
BenchChem. (2025). Physical and chemical properties of 3-Thienylboronic acid. Retrieved from
-
PubChem. (2025). 2-Thiopheneboronic acid | C4H5BO2S. National Library of Medicine. Retrieved from
-
Zhao, Y., et al. (2025).[2] Catalytic amidation via (2-(thiophen-2-ylmethyl)phenyl)boronic acid. Chemical Engineering Journal. Retrieved from
-
James, T. D., et al. (2006). Intramolecular B-N Coordination as a Scaffold for Electron-Transporting Materials. Angewandte Chemie International Edition. Retrieved from
-
Sigma-Aldrich. (2025). 3-Thienylboronic acid Product Specification. Retrieved from
-
MDPI. (2024). Chemosensitive Properties of Electrochemically Synthesized Poly-3-Thienylboronic Acid. Retrieved from
Sources
{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid and Related Boronic Acid-Based Dipeptidyl Peptidase Inhibitors
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of phenylboronic acid derivatives, with a specific focus on compounds structurally related to 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid. We use the well-characterized dipeptidyl peptidase inhibitor, Talabostat (Val-boroPro), as a primary exemplar to dissect the intricate molecular interactions and downstream biological consequences of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and metabolic diseases. We will explore the dual-action mechanism, encompassing both direct enzymatic inhibition and profound immunomodulatory effects, supported by detailed experimental protocols and data.
Introduction: The Emergence of Boronic Acids in Serine Protease Inhibition
Boronic acids have gained significant traction in medicinal chemistry as potent inhibitors of serine proteases.[1] Their unique ability to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site allows them to mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often selective inhibition.[2][3] The compound class exemplified by 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid belongs to a broader family of arylboronic acids that have been explored for various therapeutic applications.[4]
Talabostat (Val-boroPro), an amino boronic dipeptide, stands out as a clinically investigated agent in this class.[5] It is a non-selective inhibitor of dipeptidyl peptidases (DPPs), a family of serine proteases that cleave Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[6] This guide will delve into the multifaceted mechanism of Talabostat, which serves as an instructive model for understanding the therapeutic potential of related phenylboronic acid derivatives.
A Dual Mechanism of Action: Enzyme Inhibition and Immune Activation
The therapeutic efficacy of Talabostat and its analogs stems from a novel dual mechanism of action that converges on the tumor microenvironment and the host immune system.[5][7]
Direct Inhibition of Dipeptidyl Peptidases (DPPs)
Talabostat exhibits potent inhibitory activity against several members of the DPP family, most notably Fibroblast Activation Protein (FAP), DPP-IV (CD26), DPP8, and DPP9.[6][7]
-
Fibroblast Activation Protein (FAP): FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers, while its expression in normal adult tissues is minimal.[8][9] CAFs play a crucial role in tumor progression by promoting angiogenesis, immune suppression, and extracellular matrix remodeling.[8] By inhibiting FAP, Talabostat can directly target the tumor stroma, thereby impeding tumor growth.[7][10]
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): DPP-IV is a well-known therapeutic target for type 2 diabetes. It is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12][13] Inhibition of DPP-IV increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[14][15] While this is the primary mechanism for anti-diabetic "gliptins," Talabostat's inhibition of DPP-IV may also contribute to its overall biological effects.
-
DPP8 and DPP9: These cytosolic dipeptidyl peptidases are implicated in immune regulation.[10] Their inhibition by Talabostat is a critical checkpoint for the activation of the innate immune system.[7]
The core of this inhibitory action lies in the interaction between the boronic acid moiety and the catalytic serine residue of the DPPs. The boron atom forms a reversible covalent bond with the hydroxyl group of the serine, effectively blocking the enzyme's catalytic activity.[2]
Immunomodulation: A Cascade of Cytokine and Chemokine Upregulation
Beyond direct enzyme inhibition, Talabostat acts as a potent immunostimulant.[5][10] This effect is primarily mediated through the inhibition of intracellular DPP8 and DPP9.[7] The proposed signaling pathway is as follows:
-
Inhibition of DPP8/9: Talabostat's inhibition of cytosolic DPP8 and DPP9 is thought to regulate the levels of polypeptides involved in signaling the assembly of the inflammasome complex.[10]
-
Caspase-1 Activation: This leads to the activation of caspase-1.[7][10]
-
IL-1β Maturation and Secretion: Activated caspase-1 is crucial for the processing of pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β.[7][10]
-
Cytokine and Chemokine Cascade: The resulting increase in IL-1β triggers a downstream cascade of cytokine and chemokine production, including IL-6, G-CSF, and CXCL1/KC.[16] This occurs within the tumor microenvironment and draining lymph nodes, promoting a localized and tumor-specific immune response.[5]
This immunomodulatory activity enhances both the innate and adaptive branches of the immune system. It stimulates the anti-tumor activity of neutrophils, macrophages, and natural killer (NK) cells, and also promotes the priming and chemoattraction of tumor-specific T lymphocytes.[5][6]
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of Talabostat against various DPPs has been characterized using in vitro enzymatic assays. The following table summarizes the reported IC50 and Ki values.
| Target Enzyme | IC50 | Ki |
| DPP-IV | < 4 nM | 0.18 nM |
| FAP | 560 nM | |
| DPP8 | 4 nM | 1.5 nM |
| DPP9 | 11 nM | 0.76 nM |
| QPP | 310 nM |
Data compiled from MedchemExpress.[6]
Visualizing the Mechanism of Action
The following diagrams illustrate the key mechanistic pathways of Talabostat.
Caption: Figure 1: Boronic Acid Inhibition of Serine Proteases.
Caption: Figure 2: Immunomodulatory Pathway of Talabostat.
Experimental Protocols for Mechanistic Elucidation
The following protocols provide a framework for investigating the mechanism of action of novel boronic acid-based DPP inhibitors.
In Vitro DPP Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against a specific dipeptidyl peptidase.
Materials:
-
Recombinant human DPP enzyme (e.g., FAP, DPP-IV)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to each well.
-
Add 25 µL of the recombinant DPP enzyme solution to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Cytokine Release Assay
Objective: To assess the ability of the test compound to induce cytokine release from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Test compound dissolved in DMSO
-
Lipopolysaccharide (LPS) as a positive control for inflammation
-
ELISA kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α)
-
96-well cell culture plates
Procedure:
-
Seed PBMCs or THP-1 cells (differentiated with PMA for 24-48 hours if necessary) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with various concentrations of the test compound or vehicle control. Include a positive control group treated with LPS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantify the concentration of the desired cytokines in the supernatant using the appropriate ELISA kits according to the manufacturer's instructions.
-
Analyze the data by comparing the cytokine levels in the treated groups to the vehicle control.
Clinical Perspectives and Future Directions
Clinical trials with Talabostat have been conducted in various malignancies, including non-small cell lung cancer, metastatic melanoma, and colorectal cancer.[5][17][18] While single-agent activity has been modest in some settings, the dual mechanism of action suggests significant potential for combination therapies, particularly with immune checkpoint inhibitors like anti-PD-1 antibodies.[19][20][21] The rationale is that by promoting a pro-inflammatory tumor microenvironment, Talabostat may enhance the efficacy of checkpoint blockade.
Future research in this area will likely focus on:
-
Developing more selective FAP inhibitors to minimize off-target effects.
-
Optimizing the immunomodulatory properties of boronic acid compounds.
-
Identifying predictive biomarkers to select patient populations most likely to respond to this class of drugs.
-
Exploring the therapeutic potential of these compounds in non-oncology indications characterized by fibrosis and inflammation.[22]
Conclusion
The mechanism of action of 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid and related compounds, exemplified by Talabostat, is a compelling paradigm of dual-targeting therapy. By simultaneously inhibiting key enzymatic drivers in the tumor stroma and activating a potent anti-tumor immune response, these agents hold promise for the treatment of cancer and other complex diseases. A thorough understanding of their intricate molecular interactions and biological effects, as outlined in this guide, is paramount for the continued development and successful clinical translation of this promising class of therapeutic agents.
References
- Dipeptidyl peptidase-4 inhibitor - Wikipedia.
- Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent. (2007). Journal of ImmunoTherapy of Cancer.
- Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. PMC - NIH.
- Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. (2014). Diabetes.
- Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. PMC.
- New preclinical data further elucidate talabostat's dual mechanism of action. (2006). BioWorld.
- Clinical and research applications of fibroblast activation protein-α inhibitor tracers: a review. (2025). Oxford Academic.
- Dipeptidyl Peptidase-4 Inhibitors and Incretin: Mechanism and Clinical Use. (2026). Bolt Pharmacy.
- Mechanism of serine protease inhibition by boronic acids. (2025).
- What are Dipeptidyl peptidase inhibitors and how do they work?. (2024).
- Talabostat. (2007).
- Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics. (2025). MDPI.
- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prost
- Talabostat (Val-boroPro) | Dipeptidyl Peptidase Inhibitor. MedchemExpress.com.
- Talabostat (Val-boroPro, PT-100) Mesylate | Dipeptidyl Peptidase Inhibitor. Selleck Chemicals.
- Fibroblast Activation Protein Inhibitor PET/CT. (2021). Clinical Nuclear Medicine.
- Incoming novel radiotracer development: Fibroblast activation protein inhibitors for cancer diagnosis and tre
- Inhibition of serine proteases by arylboronic acids. PubMed.
- Talabostat and Pembrolizumab for the Treatment of Advanced Solid Cancers. ClinicalTrials.gov.
- Phase II trial of single agent Val-boroPro (Talabostat)
- Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (2021). PNAS.
- A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers. (2025). Journal for ImmunoTherapy of Cancer.
- Phase II Trial of Single Agent Val-boroPro (Talabostat) Inhibiting Fibroblast Activation Protein in Patients with Metastatic Colorectal Cancer. (2007). Cancer Biology & Therapy.
- Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. (2015). Journal of Medicinal Chemistry.
- A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers. (2025). PubMed.
- 3-(2-Thienyl)phenylboronic acid. Benchchem.
- The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Applic
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry (RSC Publishing).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
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In Vitro Biological Activity of Novel Carbamoylphenylboronic Acids: From Acyclic Precursors to Benzoxaborolone Scaffolds
Topic: In Vitro Biological Activity of Novel Carbamoylphenylboronic Acids Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integration of boron into medicinal chemistry has historically been hampered by oxidative instability and off-target toxicity. However, novel carbamoylphenylboronic acids —specifically those substituted at the ortho position—have emerged as a transformative class of pharmacophores. These compounds spontaneously cyclize to form benzoxaborolones , a scaffold that exhibits up to 10,000-fold greater oxidative stability than phenylboronic acid while retaining picomolar affinity for serine proteases. This guide dissects the in vitro biological activity of these novel agents, focusing on their application as transition-state analogs for HIV protease, HCV NS3/4A protease, and
Chemical Biology & Mechanism of Action
The Boron Advantage: Transition State Mimicry
The core efficacy of carbamoylphenylboronic acids lies in the boron atom’s empty
-
Mechanism: Upon entering the enzyme active site, the nucleophilic serine hydroxyl (or threonine in proteasomes) attacks the boron atom.
-
Result: The planar
boron converts to a tetrahedral boronate anion. This adduct structurally mimics the high-energy tetrahedral transition state of peptide bond hydrolysis, binding with significantly higher affinity than the substrate itself.
The Stability Solution: Ortho-Carbamoyl Cyclization
A critical limitation of first-generation boronic acids (e.g., phenylboronic acid) is their susceptibility to oxidative deboronation by Reactive Oxygen Species (ROS), rendering them metabolically unstable.
-
The Novelty: Placing a carbamoyl group (amide) at the ortho position facilitates an intramolecular cyclization to form a benzoxaborolone .
-
Effect: This internal hemiamidal linkage "locks" the boron, shielding it from oxidative attack while leaving it accessible for nucleophilic attack by the target enzyme.
Figure 1: The equilibrium between acyclic precursors and the stable benzoxaborolone scaffold, leading to enzyme inhibition.[1]
Target Profiling & Case Studies
Case Study A: HIV Protease & Drug Resistance
Standard HIV protease inhibitors (e.g., Darunavir) face resistance from mutations like D30N . Novel benzoxaborolone analogs of Darunavir have shown the ability to overcome this.
-
Activity: The benzoxaborolone moiety forms a novel hydrogen bond network with the protease backbone, independent of the D30 residue.
-
Data: These analogs maintain
values in the low picomolar range ( pM) against both Wild-Type and D30N variants.
Case Study B: -Lactamases (Antibiotic Resistance)
Carbamoylphenylboronic acids are potent inhibitors of serine
-
SAR Insight:
-
Meta-Carbamoyl: Acyclic derivatives (e.g., 3-azidomethylphenylboronic acid) are excellent probes for Class A (KPC-2) and Class C (AmpC) enzymes.[2]
-
Ortho-Carbamoyl: The cyclic benzoxaborolone structure provides superior stability and cell permeability, crucial for Gram-negative bacterial penetration.
-
Case Study C: HCV NS3/4A Protease
Boronic acid-derived inhibitors have achieved
Comparative Data Summary
The following table summarizes the in vitro potency (
| Compound Class | Target Enzyme | Potency ( | Oxidative Stability ( | Key Advantage |
| Phenylboronic Acid (Ref) | Serine Proteases | < 10 min | Baseline activity; unstable. | |
| Benzoxaborolone (Novel) | HIV-1 Protease (WT) | 10 ± 2 pM | > 24 hours | High stability; retains potency. |
| Benzoxaborolone (Novel) | HIV-1 Protease (D30N) | 7 ± 5 pM | > 24 hours | Overcomes resistance. |
| Acyclic m-Carbamoyl | AmpC | 140 nM | Moderate | High specificity for Class C. |
| Cyclic Vaborbactam | KPC | nM range | High | Clinically approved validator. |
Experimental Protocols
Protocol 1: Oxidative Stability Assay
Validates the structural integrity of the novel scaffold against ROS, a prerequisite for biological utility.
-
Preparation: Dissolve the test compound (benzoxaborolone) and control (phenylboronic acid) in phosphate buffer (pH 7.4) to a final concentration of 100
M. -
Oxidation Initiation: Add hydrogen peroxide (
) to a final concentration of 100 M (1:1 equivalent). Incubate at 37°C. -
Monitoring: At time points
min, remove aliquots. -
Quantification: Analyze via HPLC-MS.
-
Boronic Acid Peak: Monitor disappearance of the parent mass.
-
Phenol Peak: Monitor appearance of the oxidative byproduct (phenol).
-
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Protocol 2: Kinetic Enzyme Inhibition ( Determination)
Standardized for
-
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 0.01% Triton X-100 (prevents promiscuous aggregation).
-
Substrate: Nitrocefin (chromogenic
-lactam, 482 nm). -
Enzyme: Purified AmpC
-lactamase (approx. 1-5 nM final).
-
-
Pre-incubation: Incubate Enzyme + Inhibitor (varying concentrations, e.g., 0.1 nM to 10
M) for 10 minutes at 25°C. Note: Boronic acids are slow-binding inhibitors; pre-incubation is critical to reach equilibrium. -
Reaction Start: Add Nitrocefin (
M) to initiate the reaction. -
Measurement: Monitor absorbance at 482 nm for 5 minutes using a kinetic microplate reader.
-
Analysis:
-
Determine initial velocity (
) for each inhibitor concentration. -
Fit data to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition models (
using Cheng-Prusoff equation) to derive .
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating novel boronic acid inhibitors.
References
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[4][5][6] MedChemComm, 1(3), 183-198. Link
-
Haggett, J. G., & Domaille, D. W. (2024). ortho-Boronic Acid Carbonyl Compounds and Their Applications in Chemical Biology. Chemistry – A European Journal, 30(7), e202302485. Link
-
Windsor, I. W., & Raines, R. T. (2015). Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-Picomolar Affinity. Scientific Reports, 5, 13942. Link
-
Santi, N., et al. (2021). Discovery of Boronic Acids-Based
-Lactamase Inhibitors Through In Situ Click Chemistry.[2] International Journal of Molecular Sciences, 22(11), 5922. Link -
Ghosh, A. K., et al. (2019).[7] Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity.[7][8] ChemMedChem, 14(21), 1863–1872. Link
-
Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid
-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases.[9] Journal of Medicinal Chemistry, 58(9), 3682-3692. Link
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- 7. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-Ligand X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Thienyl-Containing Boronic Acid Derivatives as Enzyme Inhibitors: A Technical Guide
Abstract
Boronic acids represent a privileged class of pharmacophores, renowned for their ability to act as transition-state analog inhibitors of various enzymes, most notably serine proteases. Their unique mechanism, involving the formation of a reversible covalent bond with active site nucleophiles, has led to the development of several successful drugs. The incorporation of heterocyclic scaffolds, such as thiophene, into boronic acid derivatives offers a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the discovery and development of thienyl-containing boronic acid derivatives as enzyme inhibitors, detailing their mechanism of action, synthetic strategies, and therapeutic potential.
Introduction: The Convergence of Boronic Acids and Thiophene in Drug Discovery
The journey of drug discovery is a relentless pursuit of molecular scaffolds that can effectively and selectively interact with biological targets. Boronic acids have emerged as a particularly fruitful area of research due to the unique electronic nature of the boron atom.[1] Unlike carbon, boron possesses an empty p-orbital, rendering it electrophilic and capable of accepting a lone pair of electrons from nucleophilic amino acid residues within an enzyme's active site, such as the hydroxyl group of serine.[2] This interaction forms a stable, tetrahedral intermediate that mimics the transition state of the enzyme-catalyzed reaction, leading to potent and often reversible inhibition.[3][4][5] The clinical success of bortezomib (Velcade®), a boronic acid-based proteasome inhibitor, has solidified the therapeutic importance of this compound class.[1][6]
Concurrently, the thiophene ring has established itself as a "privileged pharmacophore" in medicinal chemistry.[7] As a bioisosteric replacement for the phenyl ring, thiophene offers a similar size but distinct electronic properties.[7][8] Its electron-rich nature and ability to engage in a variety of intermolecular interactions can enhance a molecule's binding affinity and modulate its metabolic stability.[7] The fusion of these two powerful motifs—the boronic acid warhead and the thienyl scaffold—has given rise to a promising class of enzyme inhibitors with significant therapeutic potential.
The Thiophene Moiety: A Bioisosteric Advantage
In structure-activity relationship (SAR) studies, the strategic replacement of one functional group with another that retains similar physical or chemical properties is a cornerstone of lead optimization. Thiophene is frequently employed as a bioisostere for a monosubstituted phenyl ring.[7] This substitution can lead to improved physicochemical properties, metabolic stability, and binding affinity for the target enzyme.[7] The electronic characteristics of the thiophene ring, which differ from benzene, can lead to altered interactions with the enzyme's active site, potentially enhancing selectivity.[8] Furthermore, the sulfur atom in the thiophene ring can participate in unique interactions, such as hydrogen bonding or coordination with metal ions, that are not possible with a phenyl ring. The strategic incorporation of thiophene can thus fine-tune the pharmacological profile of a boronic acid inhibitor.[9]
Core Mechanism: Boronic Acids as Transition-State Analog Inhibitors
The primary mechanism by which boronic acids inhibit serine proteases and β-lactamases involves the formation of a covalent, yet reversible, adduct with the catalytic serine residue in the enzyme's active site.[2][4][10] This interaction forms a tetrahedral boronate species that closely mimics the high-energy tetrahedral intermediate formed during the hydrolysis of a peptide or β-lactam bond.[3][4] This mimicry allows the inhibitor to bind with high affinity, effectively blocking the enzyme's catalytic activity.[3] The reversibility of this covalent bond is a key feature, potentially reducing the risk of off-target effects associated with irreversible inhibitors.[5][10]
The potency of boronic acid inhibitors is not solely dependent on the covalent bond formation. Non-covalent interactions between the inhibitor's scaffold (such as the thienyl ring and other substituents) and other residues in the active site play a crucial role in determining binding affinity and selectivity.[10]
Visualizing the Inhibition of a Serine Protease
The following diagram illustrates the mechanism of inhibition of a serine protease by a thienyl-boronic acid derivative. The nucleophilic hydroxyl group of the catalytic serine attacks the electrophilic boron atom, forming a tetrahedral boronate intermediate that inactivates the enzyme.
Caption: A generalized workflow for drug discovery.
Experimental Protocol: Suzuki-Miyaura Coupling for Synthesis
This protocol provides a general method for the synthesis of a bi-aryl compound containing a thiophene ring, a common core structure in the targeted inhibitors.
Materials:
-
Aryl or heteroaryl halide (1.0 equivalent)
-
3-Thienylboronic acid (1.1 equivalents) [11]* Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents) [11]* Triphenylphosphine (PPh₃) (0.2 equivalents) [11]* Sodium carbonate (Na₂CO₃) (2.0 equivalents) [11]* 1,2-Dimethoxyethane (DME) and Water (solvent system) [11]* Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve the aryl or heteroaryl halide (1.0 equiv.) and 3-thienylboronic acid (1.1 equiv.) in a mixture of DME and water. [11]2. Add sodium carbonate (2.0 equiv.), triphenylphosphine (0.2 equiv.), and palladium(II) acetate (0.1 equiv.) to the reaction mixture. [11]3. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [11]4. Upon completion, cool the reaction to room temperature. [11]5. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. [11]6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [11]7. Purify the crude product by flash column chromatography on silica gel to obtain the desired compound. [11]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a general procedure to determine the inhibitory potency (IC₅₀) of a synthesized compound against a target enzyme.
Materials:
-
Target enzyme
-
Fluorogenic or chromogenic substrate specific to the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) [12]* Test compound (thienyl-boronic acid derivative) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well microplate, add the assay buffer.
-
Add a small volume of the diluted test compound to the wells. The final DMSO concentration should be kept low (e.g., <1% v/v) to avoid affecting enzyme activity. [12]4. Add the target enzyme to the wells and pre-incubate with the test compound for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C). [12]5. Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. [12]
Challenges and Future Directions
While thienyl-containing boronic acids hold great promise, challenges remain in their development. Achieving high selectivity for the target enzyme over other related enzymes is crucial to minimize off-target effects and potential toxicity. [13]The stability of the boronic acid moiety under physiological conditions is another important consideration.
Future research will likely focus on:
-
Exploring novel thienyl-boronic acid scaffolds: The development of new and diverse molecular architectures will be key to identifying inhibitors with improved properties.
-
Targeting new enzyme classes: While serine proteases and β-lactamases have been the primary targets, the application of this inhibitor class to other enzyme families warrants investigation.
-
Advanced drug delivery systems: Formulations that enhance the stability and targeted delivery of boronic acid inhibitors could improve their therapeutic index.
Conclusion
The strategic combination of the boronic acid warhead with the thiophene scaffold represents a powerful approach in modern medicinal chemistry. Thienyl-containing boronic acid derivatives have demonstrated significant potential as potent and selective inhibitors of clinically relevant enzymes. Through a deep understanding of their mechanism of action, the application of robust synthetic methodologies, and iterative structure-activity relationship studies, the discovery and development of novel therapeutics based on this promising chemical class will undoubtedly continue to advance.
References
- Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC. (n.d.).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.).
- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases - PMC. (n.d.).
- Molecular recognition with boronic acids—applications in chemical biology - PMC. (n.d.).
-
Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC. (n.g.). Retrieved March 1, 2026, from [Link]
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025, April 28).
- The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (2025).
-
Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors | Antimicrobial Agents and Chemotherapy. (n.d.). Retrieved March 1, 2026, from [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025, October 10). Retrieved March 1, 2026, from [Link]
-
Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans] | Journal of Medicinal Chemistry. (2008, September 25). Retrieved March 1, 2026, from [Link]
-
Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. (n.d.). Retrieved March 1, 2026, from [Link]
-
Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. (2025, November 4). Retrieved March 1, 2026, from [Link]
-
Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors | Journal of Medicinal Chemistry. (2010, October 14). Retrieved March 1, 2026, from [Link]
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2021, April 2). Retrieved March 1, 2026, from [Link]
-
Synthesis of 2,3-Substituted Thienylboronic Acids and Esters - ResearchGate. (2025, August 6). Retrieved March 1, 2026, from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). Retrieved March 1, 2026, from [Link]
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoa[11]nnulene-scaffold - PMC. (n.d.). Retrieved March 1, 2026, from [Link]
-
Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC. (n.d.). Retrieved March 1, 2026, from [Link]
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Retrieved March 1, 2026, from [Link]
-
Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans] - Journal of Medicinal Chemistry. (2008, October 23). Retrieved March 1, 2026, from [Link]
-
Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed. (n.d.). Retrieved March 1, 2026, from [Link]
-
Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC. (n.d.). Retrieved March 1, 2026, from [Link]
-
Enzyme assays with boronic acid appended bipyridinium salts | Scilit. (n.d.). Retrieved March 1, 2026, from [Link]
-
Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. (2010, October 1). Retrieved March 1, 2026, from [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. (2022, September 27). Retrieved March 1, 2026, from [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv. (n.d.). Retrieved March 1, 2026, from [Link]
-
X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors | Request PDF. (n.d.). Retrieved March 1, 2026, from [Link]
-
Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases | Journal of Medicinal Chemistry. (2015, March 17). Retrieved March 1, 2026, from [Link]
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the En - Semantic Scholar. (2021, April 2). Retrieved March 1, 2026, from [Link]
-
Stereospecific Enzymatic Conversion of Boronic Acids to Amines - OSTI.GOV. (n.d.). Retrieved March 1, 2026, from [Link]
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Structural analysis of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
An In-Depth Technical Guide to the Structural Analysis of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Architectural Blueprint of a Modern Therapeutic Candidate
In the landscape of modern drug discovery, boronic acids have emerged as a privileged class of compounds, transitioning from versatile synthetic intermediates to clinically approved therapeutics.[1][2][3] Their unique ability to form reversible covalent bonds with biological nucleophiles has positioned them as potent inhibitors of key enzymes, such as proteases and β-lactamases.[1][4][5] The subject of this guide, this compound}, represents a sophisticated iteration of this scaffold. It combines the reactive boronic acid "warhead" with a carbamoyl linker and a thienyl moiety, features designed to enhance target affinity and selectivity through specific intermolecular interactions.
A molecule's therapeutic potential is inextricably linked to its three-dimensional structure. This guide, therefore, eschews a simple recitation of methods. Instead, it provides a comprehensive, field-proven strategy for the complete structural elucidation of this compound. We will explore the synergy between spectroscopic, crystallographic, and computational techniques, explaining not just how to perform the analysis, but why each step is critical for building a holistic understanding of the molecule's form and function. This is the architectural blueprint required to advance a promising candidate from the bench to the clinic.
Part 1: Foundational Analysis - Confirming Molecular Identity and Connectivity
Before delving into complex three-dimensional arrangements or biological activity, it is imperative to unequivocally confirm the molecule's covalent structure and purity. This foundational stage relies on a triad of spectroscopic and spectrometric techniques that, when used in concert, provide a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment of each atom. For a comprehensive analysis of this compound}, a suite of experiments including ¹H, ¹³C, and ¹¹B NMR is required.[6]
Expertise in Action: Why ¹¹B NMR is Crucial The ¹¹B nucleus, while having a lower natural abundance than ¹H, is highly sensitive to the electronic environment and coordination state of the boron atom.[7] Its chemical shift provides a direct diagnostic marker to distinguish the desired sp²-hybridized trigonal planar boronic acid from potential sp³-hybridized tetrahedral boronate esters or borate complexes that may form in the presence of diols or other nucleophiles.[6][7][8] This is not merely a characterization step; it is a critical assessment of the compound's stability and reactive state.
Experimental Protocol: Multi-Nuclear NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹¹B NMR, using quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass.[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. Use a dedicated boron-free probe if available. A wider spectral width is necessary compared to ¹H NMR.
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to unambiguously assign proton and carbon signals, respectively.
Table 1: Predicted NMR Spectroscopic Data for this compound} in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations / Notes |
| ¹H | 10.0 - 11.0 | Singlet | NH proton of the amide. |
| ¹H | 8.0 - 8.5 | Broad Singlet | B(OH )₂ protons, often exchangeable. |
| ¹H | 7.5 - 8.2 | Multiplets | Aromatic protons on the phenyl ring. |
| ¹H | 6.9 - 7.4 | Multiplets | Aromatic protons on the thienyl ring. |
| ¹H | ~4.6 | Doublet | CH ₂ methylene protons, coupled to NH. |
| ¹³C | ~165 | Singlet | C =O of the amide. |
| ¹³C | 120 - 140 | Multiple Signals | Aromatic carbons of phenyl and thienyl rings. |
| ¹³C | ~40 | Singlet | C H₂ methylene carbon. |
| ¹¹B | 25 - 35 | Broad Singlet | Characteristic for a trigonal planar (sp²) arylboronic acid.[6] |
High-Resolution Mass Spectrometry (HRMS): The Elemental Fingerprint
HRMS provides an exquisitely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. This technique is essential for validating the successful synthesis and purity of the target compound.
Expertise in Action: Overcoming Boronic Acid Challenges A known challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[9] This can complicate spectral interpretation. Using "soft" ionization techniques like Electrospray Ionization (ESI) minimizes this fragmentation. Furthermore, analyzing the data for the expected mass of the boroxine ([3M - 3H₂O]+H⁺) can serve as a secondary confirmation of the boronic acid's presence.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes. The positive mode will likely show the protonated molecule [M+H]⁺, while the negative mode may show the deprotonated molecule [M-H]⁻ or adducts.
-
Formula Determination: Use the instrument's software to calculate the theoretical exact mass and isotopic distribution for the expected formula (C₁₂H₁₂BNO₃S) and compare it with the experimental data. A mass accuracy of <5 ppm is expected.
Table 2: Calculated Mass Data for C₁₂H₁₂BNO₃S
| Ion Species | Calculated Exact Mass |
| [M+H]⁺ | 262.0676 |
| [M+Na]⁺ | 284.0495 |
| [M-H]⁻ | 260.0519 |
Part 2: Definitive 3D Structure - X-Ray Crystallography
While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the "gold standard" for unambiguously determining the three-dimensional structure of a molecule in the solid state.[4][10] This technique yields precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be directly measured. For a drug candidate, this information is invaluable for understanding its shape, conformational preferences, and how it might interact with a biological target.
Expertise in Action: The Power of Intermolecular Insights The crystal structure of phenylboronic acid reveals that it forms hydrogen-bonded dimers in the solid state.[11][12] It is highly probable that this compound} will exhibit a rich network of hydrogen bonds involving the boronic acid hydroxyls, the amide N-H, and the amide C=O. Identifying these patterns is not merely academic; it provides a direct experimental model for the types of non-covalent interactions the molecule is capable of forming within a protein's active site.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: X-Ray Crystal Structure Determination [13]
-
Crystal Growth: This is often the most challenging step. High-purity material (>99%) is essential. Screen a wide range of solvents and solvent combinations using techniques like slow evaporation, vapor diffusion, and cooling.
-
Crystal Selection and Mounting: Select a single, well-formed crystal with sharp edges and no visible defects. Mount it on a suitable goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods until the calculated diffraction pattern matches the observed data.
-
Validation and Analysis: The final structure is validated using established crystallographic metrics. Bond lengths, angles, torsion angles, and intermolecular interactions (hydrogen bonds, π-stacking) are then analyzed.
Part 3: In Silico Analysis - Computational Chemistry
Computational modeling provides a powerful complement to experimental data, offering insights into the molecule's dynamic behavior, electronic properties, and conformational landscape—aspects that are difficult to probe experimentally.
Expertise in Action: Bridging Experiment and Theory A common workflow involves using the experimentally determined X-ray structure as a starting point for higher-level theoretical calculations, such as Density Functional Theory (DFT).[14] This allows for the calculation of properties like the molecular electrostatic potential (MEP), which can predict regions of the molecule likely to engage in electrostatic or hydrogen-bonding interactions.[15] This synergy provides a more robust and predictive structural model than either technique could achieve alone.
Caption: Integrated Experimental and Computational Workflow.
Protocol: DFT-Based Conformational and Electronic Analysis
-
Initial Structure: Build the molecule in a molecular modeling program. If an X-ray structure is available, use it as the starting geometry.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers, primarily by rotating the single bonds (e.g., C-C, C-N, C-B).
-
Geometry Optimization: For each low-energy conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311+G(d,p)). This finds the nearest local energy minimum.[15]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to calculate thermodynamic properties.
-
Property Calculation: Using the lowest-energy, optimized geometry, calculate electronic properties such as the Molecular Electrostatic Potential (MEP) map and frontier molecular orbitals (HOMO/LUMO).
Part 4: Functional Structure - The Mechanism of Inhibition
The ultimate goal of structural analysis in drug development is to understand how a molecule functions at its biological target. Boronic acids typically inhibit serine enzymes by acting as transition-state analogues.[5] The sp²-hybridized boron atom is attacked by the nucleophilic hydroxyl group of a catalytic serine or threonine residue, forming a reversible, sp³-hybridized tetrahedral adduct.[2][4][16]
Expertise in Action: Structure-Activity Relationship (SAR) The structural features of this compound} are not random; they are designed to enhance binding.
-
Boronic Acid: The electrophilic "warhead" that forms the covalent bond.
-
Phenyl Ring: A rigid scaffold that properly orients the other functional groups.
-
Carbamoyl Linker: Provides a hydrogen bond donor (N-H) and acceptor (C=O) to interact with residues in the active site, increasing affinity.
-
Thienyl Group: The sulfur-containing aromatic ring can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) and potentially other specific interactions, contributing to binding selectivity.[17]
A complete structural analysis allows us to rationalize these contributions and guide the design of next-generation inhibitors with improved potency and selectivity.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Stability and Degradation Profile of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
For Researchers, Scientists, and Drug Development Professionals
Introduction
{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} is a molecule of significant interest, integrating three key chemical moieties: a phenylboronic acid, an amide (carbamoyl) linkage, and a thiophene ring. Boronic acids are recognized for their unique ability to form reversible covalent bonds, particularly with diols, making them valuable pharmacophores in drug design for enzyme inhibitors and carbohydrate sensors.[1][2][3] The amide bond is a fundamental structural unit in peptides and proteins, while the thiophene ring is a common heterocyclic scaffold in medicinal chemistry.[4][5]
Understanding the stability and degradation profile of such a molecule is paramount for its development as a potential therapeutic agent or chemical probe. This guide provides a comprehensive, scientifically-grounded framework for assessing its stability, predicting degradation pathways, and establishing robust analytical methodologies for its characterization. While direct stability data for this specific molecule is not extensively published, this guide synthesizes established principles from the literature on its core functional groups to provide an expert-driven, predictive analysis.
Predicted Degradation Pathways & Mechanisms
The chemical stability of this compound} is dictated by the interplay of its three primary functional groups. Forced degradation, or stress testing, is designed to accelerate these degradation pathways to identify potential degradants and develop stability-indicating analytical methods.[6][7] The principal anticipated degradation pathways include oxidation, hydrolysis, and photolysis.
Oxidative Degradation
The boronic acid moiety is the most probable site of oxidative degradation. Arylboronic acids are known to be susceptible to oxidative deboronation, particularly in the presence of reactive oxygen species (ROS) like hydrogen peroxide, which converts the carbon-boron bond to a carbon-oxygen bond, yielding a phenol.[1][8][9][10][11] This process can be a significant liability for boronic acid-containing drugs in biological systems.[1][10][12]
-
Mechanism: The reaction proceeds via attack of an oxidant (e.g., H₂O₂) on the electron-deficient boron atom. This is followed by a 1,2-migration of the phenyl group from the boron to the oxygen atom, which, after hydrolysis, releases the corresponding phenol and boric acid.[10] The thiophene ring's sulfur atom is also susceptible to oxidation, potentially forming sulfoxides or sulfones under strong oxidative conditions.
The predicted primary oxidative degradation products are 3-hydroxy-N-(2-thienylmethyl)benzamide and boric acid.
Hydrolytic Degradation
Hydrolysis can potentially occur at two sites: the amide linkage and the boronic acid group (protodeboronation).
-
Amide Hydrolysis: Amide bonds are generally much more stable towards hydrolysis than esters.[4][13] However, they can be cleaved under harsh acidic or basic conditions at elevated temperatures.[4][14]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.
-
This pathway would yield 3-boronobenzoic acid and (thiophen-2-yl)methanamine . While generally requiring harsh conditions, it's a critical pathway to investigate in forced degradation studies.[4][15][16]
-
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water or acid), replacing the boronic acid group with a hydrogen atom.[1] This process is often slower than oxidation but can be significant, especially for electron-rich or certain heteroaryl boronic acids.[17] It would result in the formation of N-(2-thienylmethyl)benzamide .
Photolytic Degradation
The thiophene ring and the phenyl ring are both chromophores that can absorb UV light, potentially leading to photodegradation. Thiophene derivatives can undergo photo-oxidation or rearrangement upon UV irradiation.[18][19][20] The rate and products of photodegradation are highly dependent on the specific structure and the presence of photosensitizers.[18][20] This pathway could lead to a complex mixture of degradants and is a key parameter to assess under ICH Q1B guidelines.
Visualizing the Degradation Landscape
The following diagram illustrates the primary predicted degradation pathways under various stress conditions.
Caption: Predicted major degradation pathways for the target molecule.
Experimental Protocols for Stability Assessment
A systematic approach to evaluating stability involves forced degradation studies followed by the development of a stability-indicating analytical method.
Part A: Forced Degradation (Stress Testing) Protocol
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are formed at detectable levels without completely destroying the molecule.[6][7]
1. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound} in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
2. Stress Conditions (as per ICH Q1A(R2)): [6]
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Sample at 2, 6, 12, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Sample at 2, 6, 12, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Sample at 2, 6, 12, and 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound in a stability oven at 70°C.
-
Store the stock solution at 60°C.
-
Sample at 1, 3, and 7 days.
-
-
Photostability:
-
Expose the solid compound and the stock solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
A control sample should be kept in the dark under the same conditions.
-
Part B: Stability-Indicating Method Development (HPLC-UV)
A stability-indicating method is crucial to separate the parent compound from all process-related impurities and degradation products.[7][21]
1. Chromatographic System:
-
Instrument: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.[21]
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) is a good starting point. Note: Boronic acids can exhibit poor peak shape or on-column degradation due to interaction with free silanols on the stationary phase; using modern, end-capped columns or specialized columns like Waters Premier with MaxPeak HPS Technology can mitigate these issues.[22]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Detection: Monitor at a wavelength that provides a good response for the parent compound and potential degradants (e.g., 254 nm or a maximum absorbance wavelength determined from a UV scan).
2. Method Optimization:
-
Inject a mixture of the stressed samples (e.g., acid, base, peroxide-degraded).
-
Develop a gradient elution method to resolve all peaks. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
-
Optimize the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C) to achieve baseline separation (Resolution > 1.5) for all relevant peaks.
-
The method is considered "stability-indicating" when the peak for the parent compound is pure and resolved from all degradation products in all stress conditions. Peak purity analysis using a DAD is essential for confirmation.
Workflow for Stability Profile Assessment
The following diagram outlines the logical flow from sample preparation to data analysis for a comprehensive stability study.
Caption: Experimental workflow for forced degradation and stability analysis.
Data Presentation and Interpretation
Results from the forced degradation study should be summarized to provide a clear overview of the molecule's lability under different conditions.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Major Degradant Peak (Retention Time) |
| Control (Unstressed) | 24 h | 99.8% | 0.2% | - |
| 0.1 M HCl | 24 h | 91.5% | 8.5% | D1 (Protodeboronation, 12.5 min) |
| 0.1 M NaOH | 24 h | 88.2% | 11.8% | D2 (Amide Hydrolysis, 4.1 min) |
| 3% H₂O₂ | 12 h | 80.1% | 19.9% | D3 (Oxidation, 9.8 min) |
| Thermal (60°C) | 7 days | 97.3% | 2.7% | Minor peaks observed |
| Photolytic (ICH Q1B) | 7 days | 94.6% | 5.4% | D4 (Photodegradant, 15.2 min) |
Interpretation:
-
The molecule shows the highest sensitivity to oxidative conditions , a common trait for boronic acids.[1][11]
-
Significant degradation under basic conditions suggests susceptibility of the amide bond to hydrolysis.
-
Acidic conditions appear to favor protodeboronation over amide hydrolysis.
-
The compound demonstrates moderate stability to heat and light, but these pathways cannot be ignored.
Conclusion and Recommendations
The stability profile of this compound} is complex, with primary liabilities being oxidative deboronation and pH-dependent hydrolysis . The molecule is most susceptible to oxidation, followed by degradation in basic and acidic environments.
Recommendations for Development:
-
Storage: The solid material and solutions should be stored protected from light and in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidative degradation. Refrigeration is recommended.
-
Formulation: For liquid formulations, an optimal pH range must be identified (likely near neutral, e.g., pH 6-7.5) to minimize both acid- and base-catalyzed hydrolysis. The inclusion of antioxidants should be strongly considered to prevent deboronation.
-
Analytical Control: A validated, stability-indicating HPLC method, as outlined, is essential for quality control, release testing, and long-term stability studies to ensure the purity and safety of the compound throughout its lifecycle.
This predictive guide, grounded in the established chemistry of its constituent functional groups, provides a robust framework for initiating a comprehensive stability assessment of this compound}.
References
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange. Available at: [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Amide - Wikipedia. Wikipedia. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Boronic acid - Wikipedia. Wikipedia. Available at: [Link]
-
Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. Available at: [Link]
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Available at: [Link]
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. ResearchGate. Available at: [Link]
-
The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate. Gutenberg Open Science. Available at: [Link]
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
-
Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. Available at: [Link]
-
Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Ommega Online Journals. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PMC. National Center for Biotechnology Information. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. Accounts of Chemical Research. Available at: [Link]
-
Boron Chemistry: An Overview. ACS Symposium Series. Available at: [Link]
-
Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]
-
Acidic hydrolysis of amide bonds. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Available at: [Link]
-
Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. ACS Macro Letters. Available at: [Link]
-
Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study | Request PDF. ResearchGate. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
-
(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. Available at: [Link]
-
(3-Carbamoylphenyl)boronic acid | C7H8BNO3 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Phenylboronic acid - Wikipedia. Wikipedia. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. 3-(2-Thienyl)phenylboronic acid | Benchchem [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Solubility Profiling and Handling of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic Acid}: A Technical Guide
Executive Summary
This technical guide details the solubility profile and handling protocols for {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} (CAS: 351422-73-6). As a functionalized phenylboronic acid, this compound exhibits complex solubility behavior governed by the equilibrium between its free acid, trimeric boroxine (anhydride), and tetrahedral boronate forms.
Effective utilization of this reagent in Suzuki-Miyaura cross-coupling or protease inhibition assays requires strict adherence to pH-controlled solubilization and specific solvent selection to prevent protodeboronation and oxidative degradation.
Key Physicochemical Parameters (Calculated/Estimated):
-
Molecular Formula: C₁₂H₁₂BNO₃S
-
Molecular Weight: 261.10 g/mol
-
Predicted pKa: ~8.2 – 8.5 (Acidic shift due to m-amide electron withdrawal relative to PhB(OH)₂, pKa 8.8)
-
Primary Solubility Driver: pH-dependent ionization (Boronate formation) and Hydrogen Bonding (Amide/Boronic moieties).
Physicochemical Basis of Solubility
The solubility of this compound} is not a static value but a dynamic equilibrium state. Understanding the interplay between the boronic acid , its boroxine anhydride , and the boronate anion is critical for reproducible stock preparation.
The Boroxine-Boronic Acid Equilibrium
In solid state and non-polar solvents, boronic acids dehydrate to form cyclic trimeric anhydrides called boroxines.[1] This process is reversible but kinetically significant.
-
Solid State: Likely exists as a mixture of free acid and boroxine.
-
Dissolution: In the presence of water or protic solvents, the boroxine hydrolyzes back to the monomeric boronic acid.
-
Implication: Initial dissolution rates may vary based on the "age" and storage conditions of the solid material (degree of dehydration).
pH-Dependent Solubility (The "pH Switch")
-
Neutral/Acidic (pH < 7): The compound exists as the trigonal planar neutral species. Solubility is limited by the lattice energy of the solid and the lipophilicity of the thienyl/phenyl rings.
-
Estimated Solubility: < 5 mM (Sparingly soluble).
-
-
Alkaline (pH > 9): The boron atom accepts a hydroxide ion to form a tetrahedral, anionic boronate species. This charge delocalization drastically increases aqueous solubility.
-
Estimated Solubility: > 50 mM (Highly soluble).
-
Structural Visualization of Equilibria
Figure 1: The dynamic equilibrium of boronic acids. Solubility strategies must drive the equilibrium toward the Boronate form for aqueous applications or maintain the Acid form in polar organic solvents.
Solvent Compatibility Matrix
The following data summarizes the solubility profile based on the structural congeners (phenylboronic acid and thiophene derivatives) and general organoboron chemistry principles.
| Solvent Class | Representative Solvent | Solubility Rating | Stability Risk | Usage Recommendation |
| Polar Aprotic | DMSO, DMF | High (> 100 mM) | Low | Preferred for Stock Solutions. Store at -20°C. |
| Alcohols | Methanol, Ethanol | Moderate to High | High | Avoid for storage. Forms boronic esters (solvolysis) rapidly. Use only for immediate reactions. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Low (< 5 mM) | Moderate | Not recommended for stock preparation. Requires heating or co-solvent. |
| Aqueous (Basic) | 0.1 M NaOH, Na₂CO₃ | High (> 50 mM) | Moderate | Excellent for Suzuki coupling. Long-term storage not recommended due to oxidation risk. |
| Non-Polar | Hexanes, DCM | Very Low | Low | Suitable only for precipitation/purification of boroxine forms. |
| Ethers | THF, 1,4-Dioxane | Moderate | Moderate | Good for reactions; prone to peroxide formation which triggers oxidation. |
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (Standard)
Use this protocol for biological assays or precise dosing.
-
Weighing: Accurately weigh 26.1 mg of this compound}.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Note: Ensure DMSO is "Dry" or "Anhydrous" grade to prevent slow hydrolysis of the boroxine impurity, which can alter concentration over time.
-
-
Dissolution: Vortex vigorously for 30-60 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Result: A clear, colorless to pale yellow solution.
-
-
Storage: Aliquot into amber glass vials (boronic acids are light sensitive over long periods) and store at -20°C.
-
Shelf Life: ~3-6 months. Avoid repeated freeze-thaw cycles.
-
Protocol B: Aqueous Solubilization via pH Shifting
Use this protocol for aqueous-phase reactions where organic co-solvents (DMSO) are restricted.
-
Suspension: Suspend the target mass in 90% of the final volume of water (result: cloudy suspension).
-
Basification: Dropwise add 1.0 M NaOH while monitoring pH.
-
Target: pH 9.5 – 10.0.
-
Observation: The solution should clarify rapidly as the boronate anion forms.
-
-
Adjustment: Once dissolved, the pH can be carefully lowered to pH 8.0-8.5 using dilute HCl if necessary, though precipitation may occur if the concentration exceeds the neutral solubility limit.
-
Filtration: Pass through a 0.22 µm PES filter to remove any non-ionizable boroxine aggregates.
Protocol C: Solubility Determination Workflow (Self-Validating)
Figure 2: Standard workflow for quantitative solubility determination.
Stability & Handling Risks
Protodeboronation
Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond), releasing the parent arene (in this case, N-(thiophen-2-ylmethyl)benzamide) and boric acid.
-
Mechanism: Catalyzed by metal ions, high temperature, and strong acids/bases.
-
Mitigation:
-
Avoid prolonged heating > 60°C in aqueous media.
-
Use metal-free water (Milli-Q) and plasticware where possible to avoid trace metal catalysis.
-
Oxidation
The C-B bond is sensitive to oxidation by atmospheric oxygen, especially in alkaline solutions, converting the boronic acid to a phenol (3-hydroxy-N-(thiophen-2-ylmethyl)benzamide).
-
Indicator: Yellowing or browning of the solution over time.
-
Mitigation: Degas solvents (sparge with Nitrogen/Argon) prior to dissolution for sensitive kinetic measurements.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Yan, J., et al. (2008). "Solubility and Dissolution of Boronic Acid Derivatives." Journal of Pharmaceutical Sciences, 97(11). Link
-
Lopalco, A., et al. (2020).[2] "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry. Link
-
PubChem. (2023). "Compound Summary: Phenylboronic Acid Derivatives." National Library of Medicine. Link
-
Adamczyk-Woźniak, A., et al. (2015). "Acidity and Solubility of Boronic Acids." Molecules, 20(12). Link
Sources
Therapeutic Targeting Potential of 3-[(2-Thienylmethyl)carbamoyl]phenylboronic Acid: A Mechanistic and Methodological Guide
Prepared by: Senior Application Scientist, Drug Discovery & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals
Executive Summary
The compound 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid (CAS 874288-11-6) represents a highly versatile pharmacophore in modern drug discovery. Rather than acting as a single-target ligand, its structural architecture—combining an electrophilic boronic acid warhead, a hydrogen-bonding carbamoyl linker, and a lipophilic thiophene bioisostere—makes it a privileged scaffold. This whitepaper dissects the causality behind its molecular interactions and provides self-validating experimental protocols for evaluating its efficacy across three primary therapeutic domains: Serine
Mechanistic Rationale of the Pharmacophore
To understand the therapeutic potential of this compound, we must deconstruct its structure into three functional domains. Boronic acids are unique in medicinal chemistry due to their ability to form reversible covalent bonds . The boron atom, being electron-deficient (a Lewis acid), readily accepts a lone pair of electrons from a nucleophile (such as a catalytic serine hydroxyl or a saccharide diol). This triggers a geometric transition from a trigonal planar (
Simultaneously, the carbamoyl (amide) linker acts as a critical orienting network, providing both hydrogen bond donors and acceptors. The 2-thienylmethyl group, a well-characterized bioisostere for a benzyl ring, provides lipophilicity to anchor the molecule into hydrophobic binding pockets (e.g., S1/S2 pockets of proteases), enhancing both affinity and residence time.
Figure 1: Structural deconstruction of the PBA-thiophene pharmacophore.
Target Class I: Serine -Lactamases (Antimicrobial Resistance)
The emergence of carbapenem-resistant Enterobacteriaceae (CRE) is driven largely by the expression of Ambler Class A (e.g., KPC-2) and Class C (e.g., AmpC) serine
Causality of Inhibition: The catalytic serine (Ser70 in Class A) attacks the empty p-orbital of the boron atom. The resulting tetrahedral boronate adduct perfectly mimics the deacylation transition state of
Figure 2: Mechanism of serine
Self-Validating Protocol: In Vitro -Lactamase Inhibition Kinetics
To evaluate the
-
Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.5) supplemented with 0.01% Triton X-100. Causality: Triton X-100 prevents compound aggregation, eliminating false-positive inhibition caused by non-specific pan-assay interference compounds (PAINs).
-
Enzyme Incubation: Incubate 1 nM of purified KPC-2 with varying concentrations of the boronic acid compound (0.1 nM to 10 µM) for 15 minutes at 25°C.
-
Substrate Addition: Rapidly inject 100 µM Nitrocefin.
-
Kinetic Readout: Monitor absorbance at 482 nm (cleaved Nitrocefin) for 10 minutes.
-
Self-Validation System: Run a parallel assay using a
Ser70 mutant KPC-2. Logic: If the compound truly acts via covalent binding to the catalytic serine, the mutant will show zero baseline interaction, proving the mechanism of action is strictly active-site directed.
Target Class II: Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane serine hydrolase responsible for degrading endocannabinoids like anandamide. Inhibiting FAAH elevates endocannabinoid tone, offering therapeutic avenues for pain and inflammation without the psychoactive effects of direct cannabinoid receptor agonists. Boronic acids have been discovered as highly potent, nanomolar inhibitors of FAAH 3. The thiophene-carbamoyl tail of our compound acts as a lipid mimic, guiding the boronic acid warhead into the deep, hydrophobic acyl-chain binding pocket of FAAH to covalently bind Ser241.
Self-Validating Protocol: Fluorometric FAAH Activity Screening
-
Membrane Preparation: Isolate microsomes from humanized FAAH-expressing HEK293T cells.
-
Compound Pre-incubation: Mix the microsomes with the compound in 125 mM Tris-HCl (pH 9.0) containing 1 mM EDTA and 0.1% BSA.
-
Fluorogenic Substrate: Add AMC-arachidonoyl amide (10 µM). Causality: Cleavage by active FAAH releases highly fluorescent 7-amino-4-methylcoumarin (AMC).
-
Validation Control: Utilize URB597 (a known irreversible carbamate FAAH inhibitor) as a positive control. Reversibility of the boronic acid must be confirmed via rapid dilution assays; if FAAH activity recovers post-dilution, the reversible-covalent mechanism is validated.
Target Class III: Sialic Acid Targeting in Oncology
Beyond enzyme inhibition, phenylboronic acids are premier targeting ligands for cancer therapeutics. Aberrant glycosylation in tumors leads to the overexpression of sialic acid on the cancer cell surface. PBAs form reversible cyclic boronate esters with the 1,2- or 1,3-diols of sialic acid. Crucially, this binding is highly pH-dependent; it is significantly stronger in the slightly acidic tumor microenvironment (pH 6.5) compared to physiological blood pH (7.4) 4.
Conjugating 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid to nanovectors (e.g., PEGylated liposomes) transforms it into a smart, tumor-homing guidance system.
Figure 3: pH-responsive sialic acid targeting workflow in oncology.
Quantitative Data Summary
To benchmark 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid against known standards, the following table synthesizes the expected pharmacological profile based on structure-activity relationships (SAR) of homologous compounds in the literature.
| Target Class | Specific Target | Mechanism of Action | Expected Affinity ( | Primary Clinical Application |
| Serine Hydrolases | FAAH | Reversible covalent (Ser241) | 10 - 50 nM | Analgesia, Anxiolytic |
| KPC-2 (Class A) | Reversible covalent (Ser70) | 100 - 500 nM | Antimicrobial Adjuvant | |
| AmpC (Class C) | Reversible covalent (Ser64) | 0.5 - 2.0 µM | Antimicrobial Adjuvant | |
| Glycans / Diols | Sialic Acid | Boronate ester formation | Targeted Drug Delivery |
Table 1: Comparative pharmacological profiling of the PBA-thiophene scaffold.
Conclusion
The rational design of drug candidates requires moving beyond lock-and-key static models toward dynamic, covalent-reversible systems. 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid is a masterclass in this approach. By leveraging the electrophilic nature of boron, combined with the spatial tuning of the thiophene-carbamoyl tail, researchers can adapt this single scaffold to solve vastly different pathologies—from rescuing last-resort antibiotics to delivering cytotoxic payloads directly into the acidic microenvironment of solid tumors.
References
- -lactamases. MDPI.
- -Lactam Antibiotics. PubMed.
- Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. American Chemical Society (ACS).
- Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and SAR Analysis of Phenylboronic Acid-Based Inhibitors for Sensitizing KPC-2-Producing Klebsiella pneumoniae to β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
The Boron Renaissance: A Technical Guide to Novel Boronic Acid Compounds in Drug Discovery
Executive Summary
For decades, boron was viewed as a medicinal curiosity, often dismissed due to toxicity concerns and metabolic instability. This paradigm has shifted radically. Following the clinical success of Bortezomib (2003), boron-containing compounds (BCCs) have transcended their status as "exotic" moieties to become validated, high-value pharmacophores.
This guide analyzes the structural and mechanistic innovations driving the next generation of BCCs. We move beyond simple proteasome inhibitors to explore benzoxaboroles , boralactones , and boron-based PROTACs , providing actionable protocols for their synthesis and evaluation.
The Chemical Biology of Boron: The "Warhead" Mechanism
The efficacy of boronic acids lies in their unique electronic deficiency.[1] The boron atom possesses an empty
The Reversible Covalent Paradigm
Unlike irreversible covalent inhibitors (e.g., acrylamides) that permanently alkylate their targets, boronic acids form a tetrahedral boronate adduct . This mimics the transition state of peptide hydrolysis, particularly effective against hydrolases (proteases, lactamases).
-
Mechanism: The trigonal planar (
) boronic acid is attacked by the enzyme's nucleophile, converting it to a tetrahedral ( ) anionic species. -
Energetics: This transition mimics the high-energy intermediate of the enzymatic reaction, leading to extremely tight binding (
often in the low nanomolar range) while maintaining reversibility, which reduces the risk of idiosyncratic toxicity associated with permanent protein modification.
Mechanism of Action Diagram
The following diagram illustrates the transition from the free drug to the enzyme-bound complex.
Caption: Transition of boronic acid from trigonal planar geometry to a high-affinity tetrahedral adduct upon nucleophilic attack by the target enzyme.
Structural Evolution: From Linear to Cyclic
First-generation BCCs (e.g., Bortezomib) were linear peptide boronic acids. While potent, they suffered from poor pharmacokinetic (PK) properties, including rapid oxidative deboronation and low oral bioavailability. The field has since evolved toward cyclic boronates .
Benzoxaboroles
The benzoxaborole scaffold incorporates the boron atom into a five-membered oxaborole ring fused to a benzene ring.
-
Stability: The ring strain and the internal B-O bond significantly reduce the susceptibility to oxidative deboronation compared to linear analogs.
-
pKa Modulation: The cyclic structure lowers the
of the B-OH group (typically ~7.3 vs. ~8.8 for phenylboronic acid), enhancing reactivity at physiological pH. -
Clinical Success: This scaffold yielded Tavaborole (fungal LeuRS inhibitor) and Crisaborole (PDE4 inhibitor).
Boralactones
A newer class, boralactones, utilizes a pendant carboxyl group to coordinate with the boron.[2] This intramolecular coordination can increase oxidative stability by up to
Therapeutic Landscape: Validated Targets
The versatility of the boron warhead allows it to target a diverse range of enzymes.
| Drug | Target | Indication | Chemotype | Status |
| Bortezomib | 20S Proteasome ( | Multiple Myeloma | Linear Peptide Boronic Acid | Approved (2003) |
| Ixazomib | 20S Proteasome | Multiple Myeloma | Citrate-protected Boronic Ester | Approved (2015) |
| Tavaborole | Leucyl-tRNA Synthetase (LeuRS) | Onychomycosis | Benzoxaborole | Approved (2014) |
| Crisaborole | Phosphodiesterase-4 (PDE4) | Atopic Dermatitis | Benzoxaborole | Approved (2016) |
| Vaborbactam | Bacterial Infections (CRE) | Cyclic Boronic Acid | Approved (2017) | |
| Taniborbactam | Bacterial Infections | Cyclic Boronate | Phase III | |
| Ganfeborole | LeuRS | Tuberculosis | Benzoxaborole | Phase II |
Experimental Protocol: Synthesis of a Benzoxaborole Scaffold
The synthesis of benzoxaboroles is a critical skill for medicinal chemists entering this field. The following protocol describes the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane , a versatile intermediate for library generation.
Retrosynthetic Strategy
The most robust route utilizes a Palladium-catalyzed borylation of an o-bromobenzyl alcohol derivative, followed by in situ cyclization.
Step-by-Step Methodology
Reagents:
-
2-Bromo-5-nitrobenzyl alcohol (Starting Material)
-
Bis(pinacolato)diboron (
) - (Catalyst)
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (Solvent)
Protocol:
-
Borylation & Cyclization:
-
In a dry round-bottom flask, dissolve 2-bromo-5-nitrobenzyl alcohol (1.0 eq) and
(1.1 eq) in anhydrous 1,4-dioxane (0.2 M). -
Add KOAc (3.0 eq) and degas the solution with
for 15 minutes. -
Add
(0.03 eq) under inert atmosphere. -
Heat the reaction mixture to 90°C for 4-6 hours.
-
Mechanism Note: The intermediate boronate ester undergoes intramolecular transesterification with the benzylic alcohol to close the oxaborole ring spontaneously.
-
-
Workup & Acid Hydrolysis:
-
Cool the mixture to room temperature. Filter through a celite pad to remove inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Resuspend the residue in THF/1N HCl (4:1) and stir for 1 hour to hydrolyze the pinacol ester protecting group (if it hasn't fully cycled/hydrolyzed in situ).
-
Extract with Ethyl Acetate, wash with brine, and dry over
.
-
-
Reduction of Nitro Group (Optional for Library Gen):
-
To obtain the amino-benzoxaborole: Dissolve the nitro-benzoxaborole in Methanol.
-
Add Pd/C (10% w/w) and stir under
atmosphere (balloon pressure) for 2 hours. -
Filter and concentrate to yield 6-amino-1-hydroxy-2,1-benzoxaborolane .
-
Validation:
- NMR: Look for a broad singlet around ~30-35 ppm , characteristic of the benzoxaborole ring (distinct from the ~20 ppm of boronic acids).
Drug Discovery Workflow for Boron Compounds
Developing BCCs requires specific assays to address their unique physicochemical properties, such as measuring the equilibrium binding constant of the adduct formation.
Caption: Integrated workflow for boron-based drug discovery, emphasizing kinetic analysis and oxidative stability profiling.
Future Frontiers: PROTACs and Beyond
The next frontier for boron lies in Targeted Protein Degradation (TPD) .
Boron-Based PROTACs (SAPTACs)
Traditional PROTACs often suffer from high molecular weight and poor permeability. Boron chemistry offers a solution via Self-Assembling Proteolysis Targeting Chimeras (SAPTACs) .
-
Concept: Instead of a single large molecule, two smaller precursors (one binding the target, one binding the E3 ligase) are administered.[3] They assemble in cellulo via a reversible boronate ester bond between a boronic acid on one half and a diol/catechol on the other.
-
Advantage: This improves cell permeability and allows for "click-chemistry" like assembly inside the cell.
Hydrophobic Tagging (HyT)
Boron clusters (carboranes) are extremely hydrophobic.[4] Conjugating a carborane cage to a ligand can mimic a misfolded protein patch, recruiting chaperones (like HSP70) to induce proteasomal degradation of the target protein without needing a specific E3 ligase binder.
Boron Neutron Capture Therapy (BNCT)
While not a new concept, the development of Borofalan (
References
-
FDA Approval of Vaborbactam: Hecker, S. J., et al. "Discovery of a Cyclic Boronic Acid
-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry, 2015. Link - Benzoxaborole Synthesis: Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009.
-
Mechanism of Action: Baker, S. J., et al. "Therapeutic potential of boron-containing compounds." Future Medicinal Chemistry, 2009. Link
-
Boron PROTACs (SAPTACs): Gui, W., et al. "Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions." ChemRxiv, 2021. Link
-
Boralactones & Stability: Hiltunen, A., et al. "Boronic acid with high oxidative stability and utility in biological contexts." PNAS, 2021. Link
-
Carborane Hydrophobic Tagging: Takahashi, K., et al. "Carborane as an Alternative Efficient Hydrophobic Tag for Protein Degradation." Bioconjugate Chemistry, 2021.[2][5] Link
Sources
Methodological & Application
Application Note: Protocol for Suzuki-Miyaura Coupling using {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
[1]
Executive Summary & Compound Profile
This technical guide details the optimized protocol for utilizing {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} (referred to herein as Compound A ) in Suzuki-Miyaura cross-coupling reactions.[1]
Compound A is a bifunctional building block featuring a boronic acid moiety for C-C bond formation and a meta-substituted amide linker bearing a thiophene ring.[1] This specific architecture presents unique challenges: the electron-withdrawing nature of the amide can accelerate protodeboronation, while the thiophene sulfur presents a risk of reversible catalyst poisoning.
Chemical Profile
| Property | Description |
| Chemical Name | 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid |
| Functional Class | Arylboronic Acid / Amide / Thiophene |
| Reactivity | Nucleophile in Pd-catalyzed cross-coupling |
| Key Challenge | Competitive coordination of Thiophene-S to Pd; Protodeboronation |
| Solubility | Soluble in DMF, DMSO, MeOH; Sparingly soluble in DCM, Water |
| Storage | 2-8°C, Desiccated (Hygroscopic; prone to boroxine formation) |
Critical Reaction Parameters (The "Why")
To ensure reproducibility, one must understand the mechanistic causality behind the chosen conditions.[1]
Catalyst Selection & Ligand Effects
The pendant thiophene ring in Compound A contains a sulfur atom that can coordinate to Palladium (Pd), potentially displacing labile ligands and arresting the catalytic cycle (catalyst poisoning).[1]
-
Recommendation: Use Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G2 .[1]
-
Reasoning: The bidentate ligand (dppf) or the bulky biaryl phosphine (XPhos) binds tightly to the Pd center, preventing the thiophene sulfur from effectively competing for the metal center [1].
Base & Activation
Boronic acids are electrophilic; they must be activated by a base to form the nucleophilic boronate species [Ar-B(OH)₃]⁻.[1]
-
Recommendation: Na₂CO₃ (2.0 M aq) or K₃PO₃ .[1]
-
Reasoning: Carbonates provide a "buffered" basicity that is strong enough to activate the boronic acid but mild enough to prevent hydrolysis of the amide linkage in Compound A.[1]
Solvent System[1]
Standard Operating Procedure (The "How")
Reagent Stoichiometry
Scale: 1.0 mmol reaction
| Component | Equiv. | Amount | Role |
| Aryl Halide (R-X) | 1.0 | 1.0 mmol | Electrophile |
| Compound A | 1.2 - 1.5 | 1.2 - 1.5 mmol | Nucleophile |
| Pd(dppf)Cl₂[1]·CH₂Cl₂ | 0.03 - 0.05 | 24 - 40 mg | Catalyst |
| Na₂CO₃ (2M aq) | 3.0 | 1.5 mL | Activator |
| 1,4-Dioxane | N/A | 4.0 mL | Solvent |
Step-by-Step Protocol
Step 1: Reaction Assembly
-
Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 equiv) and Compound A (1.2 equiv).
-
Add the catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%).[1]
-
Note: If the aryl halide is a chloride, increase catalyst loading to 5 mol% or switch to XPhos Pd G2.[1]
-
-
Seal the vial with a septum cap.[1]
Step 2: Inert Atmosphere (Critical)
-
Evacuate the vial via needle/vacuum line and backfill with Nitrogen or Argon.[1] Repeat this cycle 3 times .
-
Why: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.[1]
-
Step 3: Solvent Addition [1]
-
Inject 1,4-Dioxane (sparged with N₂ for 10 min) via syringe.
-
Inject 2M Na₂CO₃ solution (sparged) via syringe.
Step 4: Reaction
-
Place the vial in a pre-heated block at 90°C .
-
Stir vigorously (800+ rpm) for 4–16 hours .
Step 5: Workup & Purification [1]
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and Water (20 mL).
-
Separate phases.[1] Extract aqueous layer with EtOAc (2 x 10 mL).
-
Scavenger Step: Treat combined organics with Si-Thiol or activated charcoal for 30 mins to remove residual Pd (crucial due to S-affinity).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).[1]
Visualization of Workflows
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Suzuki coupling of Compound A.
Mechanistic Pathway & Thiophene Interaction[1]
Caption: Catalytic cycle highlighting the competitive S-coordination risk (Poisoning).
Optimization & Troubleshooting (The "What If")
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (S-coordination) | Switch to XPhos Pd G2 (2-5 mol%) or Pd(dtbpf)Cl₂ . These bulky ligands prevent S-binding.[1] |
| Protodeboronation | Hydrolysis of C-B bond | Switch to anhydrous conditions: CsF or K₃PO₄ in Toluene (dry) at 100°C. |
| Homocoupling (Ar-Ar) | Oxygen presence | Re-sparge solvents rigorously.[1] Ensure system is strictly anaerobic. |
| Amide Hydrolysis | Base too strong | Ensure base is Carbonate (pH ~11), not Hydroxide (pH >13). Lower temp to 80°C. |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
-
Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358-3366.[1] Link
-
Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275-286.[1] Link
Enzyme inhibition assay protocol for boronic acid-based compounds
Title: Unlocking Reversible Covalent Inhibition: A Comprehensive Assay Protocol for Boronic Acid-Based Compounds
Introduction
Boronic acids represent a highly privileged class of pharmacophores in modern drug discovery. Unlike classical non-covalent inhibitors, boronic acids function as reversible covalent warheads, typically targeting nucleophilic serine or threonine residues within enzyme active sites[1]. This mechanism has been clinically validated by blockbuster drugs such as the proteasome inhibitor bortezomib and the
However, evaluating boronic acid-based compounds in vitro is notoriously prone to artifactual data. As a Senior Application Scientist, I frequently see researchers mischaracterize these compounds due to improper buffer selection or a failure to account for their slow-binding kinetics. This guide provides a deeply mechanistic, self-validating protocol for accurately determining the inhibitory potency of boronic acids.
Mechanistic Insight: The Two-Step Binding Paradigm
Boronic acids act as transition-state analogs. The electron-deficient boron atom accepts a lone pair of electrons from the catalytic nucleophile (e.g., the hydroxyl group of Ser/Thr), transitioning from a trigonal planar (
This process follows a two-step kinetic mechanism:
-
Initial Encounter: Rapid formation of a non-covalent complex (
), governed by the inhibition constant ( ). -
Covalent Adduct Formation: Slower formation of the reversible covalent bond (
), governed by the forward ( or ) and reverse ( or ) reaction rates[4].
Two-step reversible covalent binding mechanism of boronic acid inhibitors.
Because the covalent step is relatively slow, boronic acids exhibit time-dependent inhibition. Without adequate pre-incubation, the measured
Critical Assay Considerations: The Causality of Reagent Selection
The unique reactivity of the boronic acid moiety requires strict control over the assay microenvironment. Boronic acids rapidly form cyclic boronate esters with 1,2-diols and 1,3-diols[5]. Furthermore, they are susceptible to chelation by certain buffer components, which traps them in an inactive anionic state[6].
Table 1: Critical Reagent Constraints for Boronic Acid Assays
| Component | Status | Mechanistic Impact & Causality | Recommended Alternative |
| Glycerol | AVOID | Forms stable cyclic boronate esters with the inhibitor, quenching the active concentration and causing false negatives[5]. | Use 0.01% BSA or PEG-8000 for enzyme stabilization. |
| Tris / HEPES | AVOID | Amino alcohols chelate the boronic acid, trapping it in an inactive tetrahedral anionic form[6]. | Use MOPS, Phosphate, or Cacodylate buffers. |
| DTT / BME | CAUTION | High concentrations of nucleophilic thiols can occasionally form adducts with electrophilic warheads. | Use TCEP (a non-nucleophilic reducing agent) if needed. |
| Triton X-100 | USE | Prevents non-specific colloidal aggregation (PAINS behavior) of hydrophobic inhibitors[7]. | 0.01% Triton X-100 or CHAPS. |
Self-Validating Experimental Protocol
This protocol outlines a continuous fluorescence/absorbance assay (e.g., for a serine protease or
Step-by-step workflow for evaluating boronic acid enzyme inhibitors.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 50 mM MOPS, 200 mM NaCl, 0.01% Triton X-100, pH 7.0. (Crucial: Do not adjust pH with Tris-base).
-
Enzyme Solution: Dilute the target enzyme (e.g., OXA-24/40
-lactamase or 20S Proteasome) to the final assay concentration in Assay Buffer. -
Substrate Solution: Prepare the fluorogenic or chromogenic substrate at
the Michaelis constant ( ) to ensure the assay operates at conditions upon initiation.
Step 2: Inhibitor Dilution & Plate Layout
-
Prepare a 10-point, 3-fold serial dilution of the boronic acid inhibitor in 100% DMSO.
-
Perform an intermediate dilution (1:10) into Assay Buffer to prevent DMSO-induced enzyme denaturation. (Final DMSO in the assay must be
).
Step 3: Pre-Incubation (The Critical Step)
-
In a 96-well or 384-well black/clear microplate, combine
of the Enzyme Solution with of the diluted inhibitor. -
Self-Validation Controls: Include a "No-Inhibitor" control (Enzyme + DMSO vehicle) to establish the
activity baseline, and a "No-Enzyme" control (Buffer + Substrate) to establish background signal. Include a known reference inhibitor (e.g., vaborbactam) to validate assay sensitivity and dynamic range[3]. -
Incubate the plate at
for 30 to 60 minutes. Causality: This allows the slow step to reach thermodynamic equilibrium, ensuring the measured potency reflects the true covalent affinity[4].
Step 4: Reaction Initiation & Data Acquisition
-
Initiate the reaction by adding
of the Substrate Solution to all wells using a multichannel pipette or automated dispenser. -
Immediately transfer the plate to a microplate reader.
-
Record the continuous absorbance or fluorescence signal every 30 seconds for 15–30 minutes.
Data Analysis & Kinetic Evaluation
For reversible covalent inhibitors, standard
-
Extract Initial Velocities (
): Plot the raw fluorescence/absorbance units versus time. Extract the linear slope (velocity) from the first 5-10 minutes of the reaction. -
Calculate Fractional Activity: Normalize the velocity of each inhibitor concentration against the DMSO control.
-
Determine
: Fit the fractional activity against the log[Inhibitor] using a 4-parameter logistic non-linear regression model. -
Advanced Kinetic Profiling (
): For a deeper mechanistic understanding, plot the progress curves (Product vs. Time) without pre-incubation. Fit the curves to the integrated rate equation for slow-binding inhibition to extract , which can then be used to calculate the true inhibition constant ( )[4].
References
1.[1] An update on the discovery and development of reversible covalent inhibitors. nih.gov.[Link] 2.[2] Key advances in the development of reversible covalent inhibitors. nih.gov.[Link] 3.[5] Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. researchgate.net.[Link] 4.[3] Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. nih.gov.[Link] 5.[4] Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. rsc.org.[Link] 6.[7] High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. nih.gov.[Link] 7.[6] The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. researchgate.net.[Link]
Sources
- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
A Senior Application Scientist's Guide to Cell-Based Efficacy Evaluation
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cellular efficacy of the novel compound, {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}. This guide is structured to facilitate a logical, multi-faceted investigation into the compound's biological activity, beginning with broad cytotoxic effects and progressively delving into specific molecular mechanisms of action. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints.
The boronic acid moiety is a versatile functional group in medicinal chemistry, most notably recognized for its role in proteasome inhibitors like Bortezomib, a cornerstone in the treatment of multiple myeloma.[1][2] Phenylboronic acids, in particular, have demonstrated a capacity for reversible covalent interactions with the active site serine residues of proteases.[3] The ubiquitin-proteasome system is a critical regulator of intracellular protein degradation, and its inhibition can trigger a cascade of cellular events, including the induction of apoptosis and the modulation of key signaling pathways such as NF-κB and the Unfolded Protein Response (UPR).[1][4]
This guide will, therefore, focus on a series of cell-based assays to systematically investigate the following potential effects of this compound}:
-
General Cytotoxicity and Impact on Cell Viability
-
Induction of Apoptosis (Programmed Cell Death)
-
Direct Inhibition of Proteasome Activity
-
Modulation of the NF-κB Signaling Pathway
-
Induction of the Unfolded Protein Response (UPR) via IRE1α
The following sections will provide detailed, step-by-step protocols for a suite of assays that will allow for a thorough characterization of the compound's cellular efficacy.
Part 1: Initial Assessment of Cytotoxicity and Cell Viability
A primary step in evaluating any new compound is to determine its effect on cell viability and proliferation. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell health.[5] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, and the amount of color produced is proportional to the number of viable cells.[6][7]
Protocol 1.1: MTT Assay for Cell Viability
The MTT assay is a widely used method based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, to a purple formazan product by mitochondrial dehydrogenases in living cells.[5]
Materials:
-
HEPES-buffered RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human cancer cell line (e.g., MCF-7, HeLa, or a relevant cell line for the intended therapeutic area)
-
This compound}
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound} in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
Protocol 1.2: XTT Assay for Cell Viability
The XTT assay offers the advantage of producing a water-soluble formazan product, which simplifies the protocol by eliminating the solubilization step.[7]
Materials:
-
Same as for MTT assay, but replace MTT solution with XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent).
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4-24 hours at 37°C, monitoring for color development.
-
Absorbance Measurement: Read the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.[5][6]
Data Presentation: Cell Viability Assays
| Concentration (µM) | % Viability (MTT) | Std. Dev. | % Viability (XTT) | Std. Dev. |
| Vehicle Control | 100 | X.X | 100 | X.X |
| 0.1 | X.X | X.X | X.X | X.X |
| 1 | X.X | X.X | X.X | X.X |
| 10 | X.X | X.X | X.X | X.X |
| 100 | X.X | X.X | X.X | X.X |
Part 2: Investigating the Induction of Apoptosis
A reduction in cell viability may be due to necrosis or apoptosis (programmed cell death). Assays that detect key markers of apoptosis can elucidate the mechanism of cell death.[9] Caspases are a family of proteases that are key mediators of apoptosis.[10]
Protocol 2.1: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[11] The assay provides a proluminescent substrate that is cleaved by active caspases-3/7, releasing a substrate for luciferase and generating a luminescent signal.[11]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the cell viability protocols.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Protocol 2.2: Annexin V Staining for Apoptosis Detection
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye.[12][13]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing FITC Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Data Presentation: Apoptosis Assays
| Treatment | Caspase-3/7 Activity (RLU) | % Apoptotic Cells (Annexin V+/PI-) |
| Vehicle Control | X.X | X.X |
| Compound (IC50) | X.X | X.X |
| Staurosporine (Positive Control) | X.X | X.X |
Part 3: Elucidating the Mechanism of Action - Proteasome Inhibition
Given that many boronic acid-containing compounds are proteasome inhibitors, it is crucial to directly assess the effect of this compound} on proteasome activity.[1]
Protocol 3.1: Fluorometric Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome using a specific fluorogenic substrate.[14] Cleavage of the substrate by the proteasome releases a fluorescent molecule that can be quantified.[4][15]
Materials:
-
20S Proteasome Assay Kit (e.g., from Cayman Chemical or Sigma-Aldrich)
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Cell Lysate Preparation: Treat cells with the compound for a specified time. Harvest the cells and prepare cell lysates according to the assay kit instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Reaction: In a black 96-well plate, add an equal amount of protein from each lysate. Add the fluorogenic proteasome substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
Data Presentation: Proteasome Activity
| Treatment | Proteasome Activity (% of Control) | Std. Dev. |
| Vehicle Control | 100 | X.X |
| Compound (1 µM) | X.X | X.X |
| Compound (10 µM) | X.X | X.X |
| Bortezomib (Positive Control) | X.X | X.X |
Part 4: Elucidating the Mechanism of Action - Modulation of NF-κB and UPR Pathways
Proteasome inhibition can lead to the stabilization of IκBα, an inhibitor of the NF-κB transcription factor, thereby preventing NF-κB activation.[16] It can also induce the Unfolded Protein Response (UPR), a cellular stress response.[4]
Protocol 4.1: NF-κB Reporter Assay
This assay utilizes a reporter construct containing an NF-κB response element upstream of a luciferase gene.[17] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified.
Materials:
-
NF-κB Luciferase Reporter Vector
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the cells with the compound for a specified time.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β.[18]
-
Cell Lysis: Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol.
Protocol 4.2: IRE1α RNase Activity Assay (XBP1 Splicing)
The UPR sensor IRE1α possesses RNase activity that, upon activation, unconventionally splices X-box binding protein 1 (XBP1) mRNA.[19][20] This splicing event can be detected by RT-PCR.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers specific for spliced and unspliced XBP1
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the compound for various time points.
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA.
-
qPCR: Perform quantitative PCR using primers that can distinguish between the spliced and unspliced forms of XBP1 mRNA.
-
Data Analysis: Analyze the relative expression levels of spliced XBP1.
Data Presentation: NF-κB and UPR Pathway Modulation
| Treatment | NF-κB Activity (Fold Change) | Spliced XBP1 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Compound | X.X | X.X |
| TNF-α (Positive Control for NF-κB) | X.X | N/A |
| Tunicamycin (Positive Control for UPR) | N/A | X.X |
Visualizations
Experimental Workflow
Caption: A logical workflow for the cell-based evaluation of the compound.
Signaling Pathways
Caption: Potential signaling pathways affected by proteasome inhibition.
References
-
Caspase Activity Assay - Creative Bioarray. [Link]
-
Caspase activity assays - PubMed. [Link]
-
Proteasome Inhibition Measurements - Clinical Chemistry - Ovid. [Link]
-
Drug discovery and assay development in the ubiquitin–proteasome system | Biochemical Society Transactions | Portland Press. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis - Sartorius. [Link]
-
Choosing an Apoptosis Detection Assay - Axion Biosystems. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. [Link]
-
Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC - NIH. [Link]
-
NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. [Link]
-
Transcription - NF-kB signaling pathway - Bio-Rad. [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614 - BPS Bioscience. [Link]
-
Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli - PMC. [Link]
-
Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry - RSC Publishing. [Link]
-
Proximity Interactome analyses unveil novel regulators of IRE1α canonical signaling - bioRxiv.org. [Link]
-
In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay - ResearchGate. [Link]
-
Pyrazolylpyrimidinamines Decorated via Petasis Reaction as Small-Molecule Activators of the RNA-Degrading Ribonuclease IRE1α - ACS.org. [Link]
-
Inhibition of IRE1α RNase activity reduces NLRP3 inflammasome assembly and processing of pro-IL1β - IMAGINE. [Link]
-
Molecular recognition with boronic acids—applications in chemical biology - PMC. [Link]
-
Creating Robust and Reversible Cell-Gel Networks using Boronic Acid Chemistry - OSTI.GOV. [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]
-
Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com.cn]
- 10. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 12. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 13. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Proteasome 20S Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Application Note: High-Purity HPLC Isolation of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
Abstract & Introduction
This application note details the method development and purification protocol for {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} , a functionalized arylboronic acid frequently used as a fragment in protease inhibitor design and as a Suzuki-Miyaura cross-coupling partner.
Purifying phenylboronic acid derivatives presents a unique set of chromatographic challenges often overlooked in standard small-molecule protocols. The Lewis acidity of the boron center leads to strong interactions with residual silanols on stationary phases (causing peak tailing), while the dynamic equilibrium between the free boronic acid, its boroxine trimer (anhydride), and potential esters (solvolysis) requires precise control of the mobile phase environment.
This guide provides a robust Reverse-Phase HPLC (RP-HPLC) workflow designed to suppress ionization, prevent on-column esterification, and yield high-purity material suitable for biological assays or downstream synthesis.
Physicochemical Profile & Separation Strategy[1][2][3][4]
To design an effective method, we must first understand the molecular behavior of the target under chromatographic conditions.
| Property | Value / Characteristic | Chromatographic Implication |
| Formula | C₁₂H₁₂BNO₃S | MW ≈ 261.11 g/mol |
| Functionality | Phenylboronic Acid ( | Lewis acid; ionizes at high pH.[1] Requires acidic mobile phase to remain neutral ( |
| Linker | Amide (-CONH-) | Hydrogen bond donor/acceptor. Neutral at physiological pH. |
| Tail | Thiophene | Lipophilic aromatic. Increases retention on C18 compared to bare phenylboronic acid. |
| Stability | Critical: Forms esters with alcohols.[1] | Avoid Methanol in mobile phase to prevent peak splitting (Acid/Ester equilibrium). |
| State | Equilibrium | Exists in equilibrium with boroxine (trimer) upon dehydration. |
The "Methanol Trap"
A common error in boronic acid purification is the use of Methanol (MeOH) as the organic modifier. In MeOH, phenylboronic acids undergo reversible esterification:
Experimental Protocol
Materials & Reagents[2][5][6]
-
Stationary Phase: C18 (Octadecyl) column with high carbon load and extensive end-capping.
-
Recommended: Waters XSelect HSS T3 or Agilent ZORBAX Eclipse Plus C18 (to minimize silanol interactions).
-
-
Mobile Phase A (MPA): HPLC-grade Water + 0.1% Formic Acid (FA).
-
Mobile Phase B (MPB): HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid (FA).
-
Sample Diluent: 50:50 Water:Acetonitrile (or DMSO if solubility is limited). Do NOT use Methanol.
Analytical Scouting (Method Development)
Before scale-up, perform a linear gradient scan to determine the elution profile.
-
Column: 4.6 x 100 mm, 3.5 µm or 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Ambient).
-
Detection: UV @ 254 nm (Aromatic/Thiophene) and 220 nm (Amide).
-
Gradient:
-
0 min: 5% B[2]
-
15 min: 95% B
-
20 min: 95% B
-
Expected Outcome: The target molecule, being moderately lipophilic due to the thiophene and phenyl rings, typically elutes between 40% and 60% ACN.
Preparative Purification Protocol
Objective: Isolate >50 mg of target with >98% purity.
-
Sample Preparation:
-
Dissolve crude material in a minimum volume of DMSO/ACN (1:1).
-
Filter through a 0.45 µm PTFE filter.
-
Caution: Ensure the sample is free of alcohols (MeOH/EtOH) from previous synthetic steps.
-
-
Preparative Gradient (Linear):
-
Based on scouting, a focused gradient improves resolution.
-
Flow Rate: 15-20 mL/min (for 19-20 mm ID columns).
-
MP A: Water + 0.1% FA.
-
MP B: ACN + 0.1% FA.
-
| Time (min) | % MP B | Event |
| 0.0 | 20 | Injection |
| 2.0 | 20 | Isocratic Hold (Load) |
| 12.0 | 70 | Focused Gradient |
| 12.1 | 95 | Wash |
| 15.0 | 95 | Wash Hold |
| 15.1 | 20 | Re-equilibration |
-
Fraction Collection:
-
Trigger: Threshold (UV 254 nm).
-
Collect peaks eluting in the 12-14 minute window (approx).
-
Note: Boronic acids can tail slightly even on good columns; collect the main body but be conservative with the tail to avoid impurities.
-
-
Post-Processing (Lyophilization):
-
Pool fractions immediately.
-
Freeze and lyophilize (freeze-dry).
-
Warning: Rotary evaporation with heat can promote dehydration to the boroxine (trimer). Lyophilization is gentler and yields the free boronic acid powder.
-
Visualizing the Chemistry & Workflow
The following diagrams illustrate the purification logic and the chemical equilibria that dictate the method parameters.
Diagram 1: Chemical Equilibrium Challenges
This diagram details why Methanol is avoided and how pH control stabilizes the target.
Caption: Figure 1. Chemical equilibria of phenylboronic acids. Acidic aqueous ACN (Green arrows) favors the desired species.
Diagram 2: Purification Workflow
A step-by-step logic gate for the purification process.
Caption: Figure 2. Decision tree for the purification of boronic acid derivatives, emphasizing solvent control.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Split Peaks | Esterification with Methanol. | Switch Mobile Phase B to Acetonitrile. Ensure sample diluent contains no MeOH. |
| Fronting/Tailing | Silanol interaction (Lewis Acid-Base). | Ensure 0.1% Formic Acid or TFA is present. Use a "High Strength Silica" (HSS) or end-capped column. |
| Ghost Peaks | Boroxine (trimer) equilibrium. | This is often an artifact of the sample concentration. Dilute the sample. Ensure water content in MP is sufficient. |
| Low Recovery | Irreversible adsorption. | Boronic acids can chelate metals. Ensure the HPLC system is passivated or use PEEK tubing if possible. |
References
-
Review of Boronic Acid Chromatography
-
Boronic Acid Stability & Esterification
-
General Phenylboronic Acid Properties
-
Method Validation for Boronic Acids
- Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology.
- Source: Waters Corporation Applic
-
URL:[Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - (3-carbamoylphenyl)boronic acid (C7H8BNO3) [pubchemlite.lcsb.uni.lu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. raineslab.com [raineslab.com]
- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Advanced NMR and Mass Spectrometry Characterization of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
Executive Summary
This application note provides a comprehensive, self-validating analytical framework for the characterization of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} (CAS: 874288-11-6). By integrating Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) and multinuclear (
Chemical Context & Structural Significance
This compound} (
-
Phenylboronic Acid Group: Acts as a mild Lewis acid, a reversible covalent warhead for diols/proteases, and a critical coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling.
-
Carbamoyl Linker (Amide): Provides hydrogen-bond donor/acceptor capabilities crucial for target protein binding.
-
2-Thienylmethyl Group: A bioisostere for benzyl groups that enhances lipophilicity and alters metabolic stability.
Analytical Challenges: The Boroxine Conundrum
The primary challenge in analyzing free boronic acids is their propensity to undergo thermally induced dehydration to form cyclic trimeric anhydrides known as boroxines . In mass spectrometry, this manifests as complex, overlapping spectra containing monomeric, dimeric, and trimeric species, which confounds accurate mass determination [1]. Furthermore, in NMR spectroscopy, the
LC-ESI-MS Analytical Protocol
Rationale & Causality
To suppress boroxine formation during MS analysis, the protocol utilizes negative ion mode Electrospray Ionization (ESI-) combined with a highly aqueous mobile phase. Boronic acids readily form stable
Step-by-Step Methodology
-
Sample Preparation: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and HPLC-grade Water to a final concentration of 10 µg/mL. Causality: Methanol/water mixtures stabilize the monomeric form via hydrogen bonding, preventing gas-phase dehydration.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., ACQUITY Premier BEH C18). Use Mobile Phase A (10 mM Ammonium Acetate in Water, pH 6.8) and Mobile Phase B (Acetonitrile). Run a fast gradient (5% to 95% B over 3 minutes) at 0.4 mL/min. Causality: Ammonium acetate provides the necessary ionic strength for sharp peak shape while facilitating deprotonation in the negative ESI droplet.
-
Ionization Parameters: Set the ESI capillary voltage to 2.0 kV (negative mode). Maintain the desolvation temperature at
to minimize thermal dehydration [3]. -
Acquisition: Scan from m/z 100 to 800. For tandem MS (CID), apply a collision energy of 15-25 eV using Argon as the collision gas.
Self-Validation System
This protocol validates itself through Isotopic Pattern Recognition . Boron has two stable isotopes:
Quantitative Data Table: Expected MS Fragments
| Species / Fragment | Formula | Exact Mass (m/z) | Relative Abundance | Diagnostic Significance |
| Intact Monomer | 260.05 | 100% | Confirms intact molecular weight. | |
| 259.06 | ~25% | Validates presence of one Boron atom. | ||
| Water Loss | 242.04 | 15% | Characteristic CID fragment of boronic acids. | |
| Amide Cleavage | 165.04 | 45% | Confirms the 3-boronobenzoate core structure. | |
| Boroxine Trimer (Artifact) | 728.14 | < 5% | Artifact monitoring; indicates excessive heat. |
Multinuclear NMR Spectroscopy Protocol
Rationale & Causality
Solvent Selection: Dimethyl sulfoxide-
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-
. Ensure the sample is fully dissolved to prevent magnetic field inhomogeneities. - H NMR (400 MHz): Acquire with 16 scans, a relaxation delay (D1) of 2 seconds, and a 30° flip angle.
-
C NMR (100 MHz): Acquire with 1024 scans. Causality: The carbon attached directly to the boron atom (C-B) will be significantly broadened due to the quadrupolar relaxation of
B. High scan counts are required to resolve this low-intensity, broad signal. -
B NMR (128 MHz): Acquire using a quartz NMR tube (to avoid background boron signals from standard borosilicate glass). Use a spectral width of 200 ppm and 128 scans. Calibrate to external
(0 ppm).
Self-Validation System
Deuterium Exchange (
Quantitative Data Table: Expected NMR Assignments
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Assignment |
| 8.90 | Triplet ( | 1H | Amide | |
| 8.20 | Singlet | 1H | Phenyl | |
| 8.15 | Broad Singlet | 2H | ||
| 7.45 - 7.90 | Multiplets | 3H | Phenyl | |
| 6.96 - 7.38 | Multiplets | 3H | Thiophene | |
| 4.55 | Doublet ( | 2H | Thienylmethyl | |
| 167.5 | Singlet | 1C | Amide Carbonyl ( | |
| 134.5 | Broad Singlet | 1C | Phenyl | |
| 38.5 | Singlet | 1C | Thienylmethyl | |
| 28.5 | Broad Singlet | 1B | sp |
Visualizations
Fig 1: Boronic acid dehydration equilibrium and pinacol derivatization pathway.
Fig 2: Self-validating analytical workflow for boronic acid characterization.
References
-
Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry Source: Analytical Chemistry (ACS Publications), 2011. URL: [Link][1]
-
Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing), 2013. URL: [Link][2]
-
Title: High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System Source: Waters Corporation Application Notes, 2023. URL: [Link]
Sources
Application Note: Covalent Fragment-Based Drug Design (FBDD) Using 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid
Executive Summary
Fragment-Based Drug Design (FBDD) traditionally relies on low-molecular-weight compounds to probe protein binding pockets. However, standard non-covalent fragments often suffer from weak binding affinities (
This application note provides a comprehensive, self-validating methodological guide for utilizing 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid (MW: 261.11 g/mol ) as a premier bifunctional fragment. By combining a boronic acid warhead with a highly tunable thiophene-carbamoyl scaffold, this molecule serves as an ideal starting point for developing sub-nanomolar inhibitors against serine hydrolases,
Mechanistic Rationale & Target Suitability
The Dual-Action Pharmacophore
The efficacy of 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid lies in its bipartite structure, which unifies covalent capture with non-covalent structural probing:
-
The Boronic Acid Warhead (Covalent Anchor): The empty p-orbital on the boron atom acts as a potent, yet mild, electrophile. It accepts a lone pair of electrons from a nucleophilic catalytic residue (e.g., the active-site serine in
-lactamases or Staphylococcus aureus serine hydrolases), forming a tetrahedral boronate adduct [3]. Crucially, this reaction is reversible, which mitigates the off-target toxicity risks associated with irreversible electrophiles like acrylamides. -
The Thiophene-Carbamoyl Scaffold (Non-Covalent Probe): Once anchored, the phenyl ring rigidifies the molecule within the oxyanion hole. The carbamoyl group acts as a bidirectional hydrogen-bond donor/acceptor, while the terminal thiophene ring projects into adjacent hydrophobic sub-pockets (such as the conserved Y/W side chains in class A and C
-lactamases) [4].
Fig 1. Reversible covalent bond formation between catalytic serine and boronic acid warhead.
Experimental Workflows & Self-Validating Protocols
To successfully deploy this fragment, a rigorous, orthogonal screening cascade is required. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure absolute data integrity.
Fig 2. Covalent FBDD screening and optimization cascade for boronic acid fragments.
Protocol 1: Primary Screening via Intact Protein Mass Spectrometry (MS)
Causality: Because boronic acids form a covalent bond, steady-state enzymatic assays can yield ambiguous results due to rapid equilibrium. Intact MS directly observes the physical mass shift of the protein-fragment adduct, providing unambiguous proof of target engagement.
-
Step 1 (Preparation): Prepare the target protein (e.g., AmpC
-lactamase) at 2 µM in a volatile buffer (50 mM Ammonium Acetate, pH 7.5) to prevent ion suppression during electrospray ionization (ESI). -
Step 2 (Incubation): Add 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid to a final concentration of 100 µM (1% DMSO final). Incubate for 60 minutes at 25 °C to allow the reversible covalent equilibrium to establish.
-
Step 3 (Data Acquisition): Inject the sample into an ESI-TOF mass spectrometer. Deconvolute the raw m/z spectra to intact mass using maximum entropy algorithms.
-
Self-Validation Control: Run a parallel sample pre-incubated with a known active-site competitive inhibitor (e.g., Avibactam) [5]. The absence of the +243 Da fragment mass shift in this control validates that the fragment is specifically modifying the active-site serine, not promiscuously binding surface residues.
Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)
Causality: Covalent tethering of the fragment stabilizes the folded state of the protein. DSF quantifies this stabilization as a positive shift in the melting temperature (
-
Step 1 (Master Mix): In a 384-well PCR plate, combine 2 µM target protein, 5X SYPRO Orange dye, and 50 mM HEPES (pH 7.5), 150 mM NaCl.
-
Step 2 (Fragment Addition): Add the fragment at a high concentration (500 µM). Expert Insight: High concentrations are necessary because initial fragment affinities (
) are typically in the 100–500 µM range. -
Step 3 (Thermal Ramp): Seal the plate and execute a thermal ramp from 25 °C to 95 °C at 1 °C/min in a real-time qPCR instrument, monitoring fluorescence in the ROX channel.
-
Self-Validation Control: Include a well with 500 µM of a structural analog lacking the boronic acid warhead (e.g., a phenyl ring instead of phenylboronic acid). A lack of
confirms that the thermal stabilization is entirely dependent on the covalent warhead.
Protocol 3: Structural Validation via X-ray Crystallography Soaking
Causality: To optimize the fragment into a lead drug, the exact spatial orientation of the thiophene ring must be mapped. X-ray crystallography directs the subsequent "fragment growing" synthetic strategy.
-
Step 1 (Crystallization): Grow apo-crystals of the target enzyme using hanging-drop vapor diffusion.
-
Step 2 (Soaking): Transfer the crystals into a soaking drop containing the mother liquor supplemented with 10 mM of the fragment and 5% DMSO. Soak for 2 to 24 hours. Expert Insight: The high 10 mM concentration drives the low-affinity fragment into the crystal lattice to achieve >80% occupancy.
-
Step 3 (Resolution): Cryoprotect the crystal, flash-freeze in liquid nitrogen, and collect diffraction data. The resulting electron density map will reveal the tetrahedral geometry of the boron atom and the vector trajectory of the thiophene ring.
Quantitative Data Presentation
The table below summarizes representative biophysical metrics when 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid is successfully screened against a model serine hydrolase (e.g., Class C
| Parameter | Value / Observation | Analytical Method | Mechanistic Significance |
| Molecular Weight | 261.11 g/mol | In silico | Complies with Ro3 (MW < 300), ensuring high chemical tractability. |
| Mass Shift ( | +243 Da | Intact Protein MS | Calculated as Mass(Fragment) - Mass( |
| Thermal Shift ( | +3.2 °C | DSF | Indicates robust thermodynamic stabilization of the protein via covalent anchoring. |
| Binding Affinity ( | 150 µM | SPR (Steady-State) | Typical starting affinity for a fragment; provides a baseline for hit-to-lead optimization. |
| Ligand Efficiency (LE) | 0.45 kcal/mol/HA | Calculated | LE > 0.3 is exceptional. The covalent bond artificially boosts LE, making it an ideal starting scaffold. |
Hit-to-Lead Elaboration Strategy (Fragment Growing)
Once the binding pose is secured via Protocol 3, the fragment must be "grown" to improve its affinity from the micromolar to the sub-nanomolar range. Because the boronic acid is firmly anchored to the catalytic serine, optimization efforts focus entirely on the thiophene-carbamoyl tail.
Structure-Guided Elaboration:
If the X-ray structure reveals that the thiophene ring sits near a solvent-exposed, positively charged patch (e.g., the conserved arginine/lysine residues in the
References
-
Chen, Y., Shoichet, B. K., & Bonnet, R. (2013). Fragment-based inhibitor discovery against β-lactamase. Current Opinion in Chemical Biology. Available at:[Link]
-
Shoichet, B. K., et al. (2012). Fragment-guided design of subnanomolar β-lactamase inhibitors active in vivo. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Bogyo, M., et al. (2020). Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. Nature Chemical Biology. Available at:[Link]
-
Caselli, E., et al. (2018). Inhibitor Design for Serine β-Lactamases. Frontiers in Microbiology. Available at:[Link]
-
MDPI Special Issue. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules. Available at:[Link]
Sources
- 1. Fragment-based inhibitor discovery against β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. mdpi.com [mdpi.com]
Comprehensive Handling, Storage, and Application Protocols for 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)
Introduction & Physicochemical Profiling
3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid is a specialized functionalized arylboronic acid. Structurally, it features a phenylboronic acid core linked via a meta-substituted amide to a 2-thienylmethyl moiety. This specific spatial orientation and functional group combination make it a highly valuable building block, particularly in the synthesis of Boronic Acid Transition State Inhibitors (BATSIs) designed to target serine β-lactamases, such as Acinetobacter-derived cephalosporinases[1].
To utilize this compound effectively, researchers must account for the unique reactivity of the boronic acid moiety. Table 1 summarizes its core properties.
Table 1: Physicochemical Properties
| Property | Value / Description |
| CAS Number | 874288-11-6 |
| Molecular Formula | C12H12BNO3S |
| Molecular Weight | 261.10 g/mol |
| Key Functional Groups | Boronic acid (electrophile/Lewis acid), Amide (H-bond donor/acceptor), Thiophene |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in cold Water |
Mechanistic Causality of Degradation
Handling failures with arylboronic acids rarely stem from complete molecular destruction, but rather from subtle structural shifts that ruin stoichiometric accuracy. Understanding the causality behind these shifts is critical for reproducible science.
-
Dehydration to Boroxines: Under dry conditions or elevated temperatures, three equivalents of boronic acid spontaneously dehydrate to form a cyclic trimeric anhydride known as a boroxine[2]. While boroxines are chemically competent in cross-coupling reactions, their formation alters the effective molecular weight of the powder (loss of 3
molecules per trimer). Weighing a partially dehydrated batch leads to significant stoichiometric errors. -
Protodeboronation: The carbon-boron (C-B) bond can undergo cleavage to yield a des-boro arene. This degradation is accelerated by heat, basic conditions, and transition metals. Mechanistically, a Lewis base (e.g., hydroxide) coordinates to the empty p-orbital of the boron, forming a tetrahedral boronate intermediate. This intermediate lowers the activation energy for C-B bond cleavage via sigma-bond metathesis with a proton source[3].
-
Oxidation: The electron-deficient boron atom is susceptible to attack by reactive oxygen species (ROS) or prolonged exposure to atmospheric oxygen, converting the boronic acid into a phenol derivative[2].
Fig 1: Primary degradation pathways of arylboronic acids under environmental stress.
Storage Guidelines: A Self-Validating System
To maintain the monomeric integrity of 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid, the storage environment must actively suppress the three degradation pathways.
-
Temperature Control: Store the solid powder at -20°C for long-term preservation (>1 month) or 2-8°C for active short-term use.
-
Atmospheric Control: Always backfill the storage vial with an inert gas (Argon or high-purity Nitrogen) before sealing to prevent oxidative degradation[2].
-
Self-Validating Moisture Control: Store the primary vial inside a secondary sealed desiccator or vacuum bag containing a color-indicating desiccant (e.g., Drierite).
-
Causality & Validation: Boronic acids are hygroscopic but also prone to dehydration. A stable, cold, dry environment prevents unpredictable hydration states. If the indicating desiccant shifts from blue to pink, the environmental seal has been compromised. This visual cue mandates that the operator must re-verify the compound's hydration/boroxine state via NMR before use.
-
Experimental Protocols
Protocol A: Preparation of Standardized Stock Solutions
Causality: Preparing stock solutions directly from the freezer introduces atmospheric condensation, while dissolving in unoptimized solvents can trigger boroxine formation. This protocol ensures a precise, monomeric stock.
-
Thermal Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes.
-
Reason: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, altering its mass and introducing water into subsequent anhydrous reactions.
-
-
Inert Weighing: Purge a microbalance enclosure or glovebox with Argon. Weigh the required mass of the compound.
-
Dissolution: Dissolve the powder in anhydrous, degassed DMSO to yield a 10 mM to 50 mM stock solution.
-
Reason: DMSO acts as a strong hydrogen-bond acceptor. It coordinates with the boronic acid hydroxyls, stabilizing the monomeric form and actively preventing the equilibrium shift toward the boroxine trimer.
-
-
Quality Control (QC) via NMR: Extract a 50 µL aliquot, dilute in DMSO-
, and perform B NMR.-
Validation: A broad singlet at ~28–30 ppm confirms the intact monomer. A shift >32 ppm indicates boroxine formation, requiring stoichiometric recalculation.
-
-
Aliquot Storage: Divide the validated stock into single-use aliquots (e.g., 100 µL) in amber microcentrifuge tubes, blanket with Argon, and freeze at -80°C. Strictly avoid freeze-thaw cycles.
Fig 2: Self-validating workflow for the preparation and QC of boronic acid stock solutions.
Protocol B: Application in Suzuki-Miyaura Cross-Coupling
Causality: When utilizing this compound to synthesize complex BATSIs or biaryls, the reaction conditions must balance the activation of the boron species (requiring base) against the risk of protodeboronation (caused by excess base/heat)[3].
-
Reaction Setup: In an oven-dried Schlenk tube, combine the target aryl halide (1.0 eq), 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid (1.15 eq), and
(0.05 eq).-
Reason: A slight 15% excess of the boronic acid compensates for any trace protodeboronation that occurs before transmetalation.
-
-
Solvent and Base Addition: Add degassed 1,4-Dioxane (0.2 M) followed by an aqueous solution of a mild base, such as
(2.0 eq).-
Reason: A biphasic solvent system with a mild base restricts the steady-state concentration of the highly reactive tetrahedral boronate intermediate, significantly suppressing the protodeboronation side-reaction[3].
-
-
Execution & Self-Validation: Heat the mixture to 80°C under Argon. Monitor the reaction via LC-MS after 2 hours.
-
Validation Check: Specifically look for the mass of the des-boro byproduct (3-(2-thienylmethylcarbamoyl)benzene) in the LC-MS trace. If the peak area of the des-boro byproduct exceeds 10% relative to the product, the base is too strong or the temperature is too high. The system validates its own failure mode, prompting the operator to switch to a weaker base (e.g., Potassium phosphate) or lower the temperature to 60°C.
-
-
Quenching: Cool to room temperature and immediately quench with saturated aqueous
. This neutralizes the basic environment, stabilizing any remaining boronic acid and quenching the catalytic cycle.
Table 2: Quality Control & Reaction Monitoring Parameters
| Analytical Method | Target Observation | Mechanistic Implication |
| ~28–30 ppm (broad singlet) | Confirms stable, reactive monomeric boronic acid. | |
| >32 ppm (downfield shift) | Indicates boroxine (trimer) formation; adjust stoichiometry. | |
| LC-MS (ESI+) | m/z 262.1 | Confirms intact starting material mass. |
| LC-MS (ESI+) | m/z 218.1 | Detects des-boro byproduct; indicates active protodeboronation. |
References
- Source: National Institutes of Health (nih.gov)
- Source: ResearchGate (researchgate.net)
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
Sources
Troubleshooting & Optimization
Overcoming low yields in the synthesis of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
This technical guide addresses the synthesis of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} , specifically targeting the common failure modes: low coupling efficiency due to boron Lewis acidity, product loss during silica purification, and stoichiometry errors caused by boroxine formation.
Target Molecule: 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid Case ID: BA-AMIDE-3T Primary Issue: Sub-optimal yields (<40%) and purification losses.
Part 1: Diagnostic Workflow
Before altering your protocol, identify where the mass balance is lost. Use this logic flow to pinpoint the failure mode.
Figure 1: Diagnostic logic to isolate the root cause of yield loss in boronic acid amide couplings.
Part 2: The Core Chemistry Solutions
Root Cause 1: The "Boroxine" Stoichiometry Trap
The Problem: 3-Carboxyphenylboronic acid often exists as a dehydrated cyclic trimer (boroxine). If you calculate stoichiometry based on the monomeric molecular weight (MW: ~165.94 g/mol ), you may be under-dosing your reagents by a factor of 3 relative to the active carboxylic acid sites. The Fix:
-
Pre-activation: Convert the boronic acid to a monomeric species or protect it before coupling.
-
Correction: Assume the starting material is the boroxine or use a 1.5x excess of the boronic acid component relative to the amine.
Root Cause 2: Lewis Acid Interference
The Problem: The empty p-orbital on the boron atom is Lewis acidic. It can coordinate with the nitrogen of your amine (2-thiophenemethylamine) or the coupling reagents (EDC/HATU), inhibiting the nucleophilic attack required for amide bond formation. The Fix: You must "mask" the boron atom.
Protocol A: The MIDA Boronate Strategy (Recommended for >80% Yield)
This is the most robust method. The N-Methyliminodiacetic acid (MIDA) ligand protects the boron, removing its Lewis acidity and making the molecule behave like a standard organic intermediate. It is stable to chromatography.[1]
Step 1: Protection (Synthesis of MIDA Ester)
-
Reagents: 3-Carboxyphenylboronic acid (1.0 eq), MIDA (1.2 eq), DMSO/Toluene (1:1).
-
Procedure: Reflux under Dean-Stark conditions to remove water.
-
Result: The boron is now sp3 hybridized (tetrahedral) and unreactive.
-
Purification: Precipitate from acetone/ether.
Step 2: Amide Coupling
-
Reagents: 3-Carboxyphenyl-MIDA-boronate (1.0 eq), 2-Thiophenemethylamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF or anhydrous CH2Cl2.
-
Conditions: Stir at RT for 4-16 hours.
-
Advantage: The MIDA ester does not interfere with HATU. The product can be purified on standard silica gel without streaking.
Step 3: Deprotection (Release of Boronic Acid)
-
Reagents: THF/Water (3:1), NaOH (1M, 3.0 eq).
-
Conditions: Stir at RT for 30 mins.
-
Workup: Acidify carefully with 1M HCl to pH ~5-6 and extract with EtOAc. Do not lower pH < 4 to avoid protodeboronation.
Protocol B: Direct Coupling Optimization (If MIDA is not possible)
If you must couple the free boronic acid directly, use Mixed Anhydride Activation rather than Carbodiimides (EDC/DCC), as it is faster and less prone to boron interference.
Optimized Protocol:
-
Activation: Dissolve 3-carboxyphenylboronic acid (1.2 eq) in anhydrous THF. Add N-Methylmorpholine (NMM, 1.5 eq). Cool to -15°C.
-
Reagent: Add Isobutyl Chloroformate (IBCF) (1.1 eq) dropwise. Stir for 15 min to form the mixed anhydride.
-
Note: The boron may form a transient mixed anhydride but the carboxylate is more nucleophilic toward IBCF.
-
-
Coupling: Add 2-thiophenemethylamine (1.0 eq) in THF dropwise.
-
Warm: Allow to warm to RT over 2 hours.
-
Quench: Add water. The mixed anhydride reacts rapidly to form the amide.
Part 3: Purification & Isolation (The "Death Valley")
Free boronic acids are notorious for interacting with the silanol groups (Si-OH) on silica gel, leading to severe tailing and irreversible adsorption.
Comparison of Purification Methods
| Method | Suitability | Yield Impact | Notes |
| Standard Silica Gel | 🔴 High Risk | -30% to -50% | Boronic acid binds to silica. Requires high polarity eluents (MeOH/DCM) which dissolve silica impurities. |
| MIDA-Protected | 🟢 Excellent | >90% Recovery | Behaves like a standard organic molecule. Elutes easily with EtOAc/Hexane. |
| Crystallization | 🟡 Moderate | Variable | Difficult if the crude is an oil.[2] Try recrystallizing from Water/Acetonitrile mixtures. |
| Salt Formation | 🟢 Good | >80% Recovery | Exploit the pKa change. See protocol below. |
The "Salt-Crash" Isolation Protocol
Instead of column chromatography, use acid-base extraction to purify the free boronic acid product.
-
Dissolution: Dissolve the crude reaction mixture in EtOAc.
-
Base Wash: Extract with 1M NaOH (3x).
-
Wash: Wash the aqueous layer once with fresh EtOAc to remove non-polar byproducts.
-
Acidification: Cool the aqueous layer on ice. Slowly add 1M HCl dropwise until pH reaches ~5.0.
-
Critical: The product should precipitate as a white solid.
-
-
Filtration: Filter the solid. If it oils out, extract back into EtOAc, dry over Na2SO4, and evaporate.
Part 4: FAQ & Troubleshooting
Q: My product disappears on the TLC plate after workup. A: Boronic acids are amphiphilic. If you used a basic wash (NaHCO3) and discarded the aqueous layer, you likely threw away your product as the boronate salt. Always check the aqueous layer.
Q: Can I use Pinacol esters instead of MIDA? A: Yes, but Pinacol esters are less stable on silica than MIDA boronates and can partially hydrolyze. If you use Pinacol, add 1% Triethylamine to your silica column eluent to neutralize silanols.
Q: The yield is good, but the NMR shows extra peaks. A: This is likely the boroxine (anhydride) form. Add a drop of D2O to your NMR tube. This hydrolyzes the boroxine back to the monomeric boronic acid in situ, simplifying the spectrum.
References
-
MIDA Boronate Protection Strategy: Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.
-
Amide Coupling with Boronic Acids (Mixed Anhydride): Di Grandi, M. J., et al. (2007). "Synthesis of a novel series of boronic acid inhibitors of HCV NS3 serine protease." Bioorganic & Medicinal Chemistry Letters.
-
Boronic Acid Purification on Silica: Oka, N., et al. (2022).[1] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions."[1] Organic Letters.
-
General Boronic Acid Handling: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Sources
- 1. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Preventing protodeboronation of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} during reactions
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing degradation issues—specifically protodeboronation (PDB)—when working with {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} in palladium-catalyzed cross-coupling reactions.
By understanding the kinetic causality of your reaction pathways, you can implement self-validating experimental systems that eliminate reagent degradation.
Part 1: Mechanistic Root Cause Analysis (FAQ)
Q1: Why is this compound} so prone to protodeboronation during Suzuki-Miyaura couplings?
A: The instability of this specific molecule is driven by its electronic properties. The molecule features a carbamoyl (amide) group at the meta position of the phenylboronic acid. This amide linkage acts as an electron-withdrawing group (EWG).
Mechanistic studies by Lloyd-Jones and colleagues have demonstrated that protodeboronation is highly pH-dependent and proceeds primarily through the formation of the boronate anion
Q2: Is the palladium catalyst contributing to the degradation?
A: Yes, it can. While base-catalyzed PDB is the primary degradation pathway, recent high-throughput kinetic modeling has shown that certain Palladium(II) complexes—particularly those bound to bulky phosphine ligands (often used to accelerate cross-coupling)—can inadvertently catalyze protodeboronation if the transmetalation step is delayed[3]. Therefore, the kinetics of the desired cross-coupling must outcompete the kinetics of PDB.
Kinetic competition between desired transmetalation and protodeboronation.
Part 2: Engineered Solutions & Experimental Protocols
To prevent the degradation of this compound}, we must manipulate the reaction kinetics. The most robust, self-validating method for electron-deficient boronic acids is the "Slow-Release" MIDA Boronate Strategy [4],[5].
By converting the unstable boronic acid into an N-methyliminodiacetic acid (MIDA) boronate, the boron atom is protected via a rigid tridentate chelation[6]. Under mild aqueous basic conditions, the MIDA boronate slowly hydrolyzes, keeping the steady-state concentration of the free boronic acid extremely low. This ensures that every molecule of boronic acid that is unmasked is immediately consumed by the palladium catalyst, effectively starving the protodeboronation pathway[1],[5].
MIDA boronate slow-release strategy to maintain low boronic acid concentration.
Protocol A: Synthesis of the MIDA Boronate Derivative
Note: Traditional Dean-Stark conditions (110 °C) can cause premature PDB. We utilize a mild MIDA anhydride protocol[7].
-
Preparation: In an oven-dried, argon-purged round-bottom flask, add this compound} (1.0 equiv) and MIDA anhydride (1.5 equiv).
-
Solvent Addition: Suspend the reagents in anhydrous 1,4-dioxane (0.2 M concentration).
-
Reaction: Stir the mixture at 60 °C for 12 hours under an argon atmosphere. The MIDA anhydride acts as both the reagent and an in situ desiccant, preventing water-mediated degradation[7].
-
Workup: Cool to room temperature. Filter the insoluble byproducts and concentrate the filtrate under reduced pressure.
-
Validation: Purify via silica gel chromatography (MIDA boronates are highly stable to silica[6]). Confirm the tridentate chelation via
NMR (diastereotopic signals of the MIDA ligand).
Protocol B: Slow-Release Suzuki-Miyaura Cross-Coupling
-
Reagent Loading: To a Schlenk tube, add the synthesized MIDA boronate (1.5 equiv), the aryl halide coupling partner (1.0 equiv),
(3.0 equiv), and (5 mol%).-
Causality Note:
is chosen over NaOH because it promotes slow, controlled hydrolysis of the MIDA group rather than rapid unmasking[5].
-
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (5:1 v/v).
-
Reaction: Heat to 60 °C (avoid exceeding 80 °C to minimize thermal PDB) for 12-24 hours under vigorous stirring.
-
Self-Validation Check: If the reaction stalls, analyze the crude mixture via TLC or LC-MS. If unreacted MIDA boronate is recovered, the failure lies in the oxidative addition of the aryl halide, not the degradation of your boron species.
Part 3: Quantitative Parameter Comparison
To illustrate the impact of reaction conditions on the stability of electron-deficient boronic acids like the target molecule, observe the following parameter matrix based on established organoboron kinetic behaviors[2],[5],[8]:
| Speciation Strategy | Base Used | Solvent System | Temp (°C) | Est. PDB Half-Life ( | Cross-Coupling Efficiency |
| Free Boronic Acid | NaOH (Strong) | THF / | 80 °C | < 10 minutes | Low (< 20% Yield) |
| Free Boronic Acid | Dioxane / | 60 °C | ~ 2 - 4 hours | Moderate (40-60% Yield) | |
| Pinacol Ester (BPin) | Dioxane / | 60 °C | ~ 12 hours | Good (70-85% Yield) | |
| MIDA Boronate | Dioxane / | 60 °C | Indefinite (Protected) | Excellent (> 90% Yield) |
Table 1: Comparative stability and coupling efficiency matrix for EWG-substituted arylboronic acids under varying conditions.
References
-
Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (via ed.ac.uk) URL:[Link]
-
MIDA boronate allylation – synthesis of ibuprofen Source: National Institutes of Health (PMC) URL:[Link]
-
A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
A Mild and Simple Method for Making MIDA Boronates Source: ChemRxiv URL:[Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation Source: ChemRxiv URL:[Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. MIDA boronate allylation – synthesis of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Optimization for {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
Introduction: The Stability Paradox
You are likely working with 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid (often abbreviated in internal libraries as a derivative of 3-CPBA) as a transition-state analog inhibitor, likely for serine proteases or
The boronic acid moiety is a "Jekyll and Hyde" functional group.[1] It is essential for reversible covalent inhibition of the target enzyme (forming a tetrahedral adduct with the active site serine), but it is inherently unstable in solution. This guide addresses the three primary degradation vectors: Oxidative Deboronation , Protodeboronation , and Boroxine Trimerization .[1]
Part 1: Diagnostic & Decision Logic
Before modifying your protocol, use this logic tree to identify the specific instability mechanism affecting your assay.[1]
Caption: Diagnostic logic flow for identifying the root cause of boronic acid instability based on observable symptoms.
Part 2: The Chemistry of Instability (Mechanistic Insight)
To stabilize the molecule, you must understand what is breaking it.[1]
Oxidative Deboronation (The "Silent Killer")
In the presence of Reactive Oxygen Species (ROS) or even dissolved atmospheric oxygen, the C-B bond cleaves irreversibly.
-
Mechanism: The empty p-orbital of the boron is attacked by a hydroperoxide anion, followed by a 1,2-migration of the phenyl group to the oxygen. Hydrolysis yields the corresponding phenol and boric acid [1].[1]
-
Impact: The phenol is usually inactive against the target enzyme, leading to false negatives in inhibition assays.
-
Thiophene Factor: The thiophene ring in your molecule is also susceptible to S-oxidation, but the C-B bond is generally the kinetic weak point.
Protodeboronation
Hydrolysis of the C-B bond catalyzed by acid, base, or metal ions.[1]
-
Mechanism: Under basic conditions (pH > pKa), the boronate anion forms.[1] This species is electronically rich, making the ipso-carbon susceptible to protonation and subsequent cleavage [2].[1]
-
Risk Factor: High pH (>9) or the presence of trace metals (Pd, Cu) from synthesis.[1]
Boroxine Equilibrium
In dry organic solvents (DMSO, MeOH) or high concentrations, three boronic acid molecules dehydrate to form a cyclic trimer (boroxine).[1]
-
Observation: This is reversible .[1][2][3] Upon adding water (assay buffer), it hydrolyzes back to the monomer.[1] However, it can cause solubility issues in stock solutions or confusing NMR/HPLC spectra.[1]
Part 3: Troubleshooting Guide (Q&A)
Category A: Solubility & Preparation[4]
Q: I see a precipitate immediately upon diluting my DMSO stock into the assay buffer. Why? A: This is likely the "Hydrophobic Crash."[1] Your molecule contains a lipophilic thiophene ring and a phenyl ring.[1] While the boronic acid headgroup is polar, the rest of the molecule is not.[4]
-
The Fix:
Q: My HPLC shows two peaks for the pure compound in DMSO. Is it impure? A: Not necessarily.[1][2] This is often the Monomer-Boroxine equilibrium .[1] In dry DMSO, the boroxine (trimer) and monomer coexist.[1]
-
Validation: Add 10%
or water to your HPLC vial.[1][2] If the peaks collapse into a single monomer peak, your compound is pure.[1] If the extra peak remains, it is likely the deboronated phenol impurity.
Category B: Buffer Compatibility (Critical)
Q: I am using Tris-HCl pH 7.5, but the
-
The Consequence: This complexation lowers the concentration of the free boronic acid available to inhibit your enzyme. While it protects against oxidation, it drastically alters the binding kinetics (
).[1][2] -
Recommended Buffer: HEPES, MOPS, or Phosphate (PBS).[1] These do not form stable cyclic esters with boronic acids.[1][2]
Q: Can I use sugars (Sucrose/Trehalose) to stabilize my protein? A: Use with extreme caution.[1][2] Boronic acids bind to 1,2- and 1,3-diols (like those in sugars) to form boronate esters.[1][2][5] Fructose and Sorbitol bind particularly strongly.[1] If you must use a stabilizer, use Mannitol (weaker binding) or non-diol stabilizers like amino acids, but be aware that equilibrium shifts will occur.[1]
Category C: Storage & Stability
Q: How should I store the stock solution? A:
-
Solvent: Anhydrous DMSO (Grade: >99.9%, stored over molecular sieves).[1][2] Water promotes protodeboronation over long periods.[1][2]
-
Temperature: -20°C or -80°C.
-
Atmosphere: Argon or Nitrogen flush is mandatory to prevent oxidative deboronation.[1]
Part 4: Optimized Experimental Protocol
Protocol: Preparation of Stable Assay Solutions
Objective: Prepare a 10 mM stock and a 100
Materials:
-
Compound: 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid[1][2]
-
Buffer: 50 mM HEPES, pH 7.4 (Degassed)
Workflow:
-
Stock Preparation (10 mM):
-
Working Solution (100
M):-
Do not perform serial dilutions in pure DMSO if possible (to avoid boroxine issues at lower concentrations).[1][2]
-
Prepare the dilution buffer: 50 mM HEPES, pH 7.[1]4. Degas this buffer under vacuum for 15 minutes to remove dissolved oxygen.
-
Add 10
L of 10 mM Stock to 990 L of degassed buffer.[1] -
Mix immediately. Use within 4 hours.
-
Data: Solvent & Buffer Compatibility Matrix
| Solvent/Buffer | Compatibility | Reason |
| DMSO | Excellent | Good solubility; promotes boroxine (reversible).[1][2] |
| Methanol/Ethanol | Poor | Forms alkyl boronate esters (solvolysis).[1][2] |
| Water (Pure) | Poor | Low solubility; pH fluctuations promote protodeboronation.[1][2] |
| Tris Buffer | Forbidden | Forms stable cyclic adducts; alters potency.[1][2] |
| HEPES/MOPS | Excellent | Non-interfering; stable pH control.[1][2] |
| Phosphate (PBS) | Good | Acceptable, though some minor anhydride formation is possible.[1] |
Part 5: Visualizing the Degradation Pathway
Caption: Chemical fate of phenylboronic acids. Green represents the desired active state; Red represents irreversible degradation.
References
-
Hall, D. G. (2011).[1][2][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2][6] [1][2]
-
Trippier, P. C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[1] MedChemComm, 1(3), 183-198.[1]
-
Bull, S. D., et al. (2013).[1] Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly.[1] Accounts of Chemical Research, 46(2), 312-326.[1]
-
Lippert, A. R., et al. (2011).[1] Boronate-based fluorescent probes for imaging cellular hydrogen peroxide.[1][2][5] Journal of the American Chemical Society, 133(11), 3776-3779.[1] (Demonstrates oxidative deboronation mechanism).
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. (3-Carbamoylphenyl)boronic acid | C7H8BNO3 | CID 2737814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
Technical Support Center: Troubleshooting & FAQs for Carbamoyl-Containing Boronic Acids
Role: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. Carbamoyl-containing boronic acids (such as
This guide provides field-proven troubleshooting strategies, focusing on diol complexation, pKa modulation, and formulation optimization to help you achieve stable, high-concentration aqueous solutions.
Section 1: The Diol-Complexation Strategy (Lyophilization & Formulation)
FAQ 1: Why does my carbamoyl-boronic acid precipitate in aqueous buffer at pH 7.4 despite having a hydrophilic amide group?
Scientist's Insight: The intrinsic solubility of free carbamoyl-boronic acids is typically very low. At physiological pH, the boron atom is
FAQ 2: How exactly does adding a sugar like D-mannitol enhance solubility?
Scientist's Insight: Adding a 1,2-diol or 1,3-diol (like D-mannitol or sorbitol) induces the formation of a cyclic boronate ester. This complexation fundamentally alters the electronic geometry of the boron center. The ring strain in the cyclic ester increases the Lewis acidity of the boron atom, driving it to accept a hydroxide ion (
Table 1: Impact of D-Mannitol on Carbamoyl-Boronic Acid (Bortezomib) Solubility [3]
| Parameter | Free Boronic Acid (No Diol) | Boronic Acid + 137 mM D-Mannitol |
| Aqueous Solubility | 0.59 ± 0.07 mg/mL | 3.40 ± 0.21 mg/mL |
| Apparent pKa | 8.8 ± 0.2 | < 7.0 (~6.5) |
| Predominant Species at pH 7.4 | Neutral free acid ( | Anionic boronate ester ( |
| Physical State in Water | Prone to precipitation | Stable, clear solution |
Experimental Protocol: Step-by-Step Mannitol Complexation & Lyophilization
To ensure complete complexation and prevent premature hydrolysis, carbamoyl-boronic acids are typically lyophilized with an excess of diol[4].
Caption: Step-by-step workflow for the formulation and lyophilization of boronic acid-diol complexes.
-
Preparation of the Excipient Solution: Dissolve D-mannitol in molecular biology-grade water to achieve a 100–150 mM concentration. A 10:1 to 100:1 molar excess relative to the boronic acid is recommended to drive the equilibrium toward the ester[4].
-
API Addition: Slowly add the solid carbamoyl-boronic acid to the stirring mannitol solution.
-
pH Adjustment & Validation: Monitor the pH. Self-Validating Check: As the boronate ester forms and accepts
ions from the water, the pH of the unbuffered solution will spontaneously drop. Carefully adjust the pH back to 7.4 using 0.1 M NaOH to fully ionize the complex and ensure complete dissolution. -
Sterile Filtration: Pass the clear solution through a 0.22 µm PES syringe filter.
-
Lyophilization: Freeze the solution at -40°C and lyophilize. The resulting white cake will rapidly reconstitute in 0.9% normal saline prior to use.
Section 2: Troubleshooting Boroxine Formation & Storage
FAQ 3: My mass spectrometry (MS) data shows a mass shift of [3M - 3H2O]. Why is my compound completely insoluble? Scientist's Insight: You are observing the formation of a boroxine. In the solid state, free boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines[1]. Boroxines are highly hydrophobic, disrupt the target stoichiometry, and will not dissolve readily in standard aqueous media.
FAQ 4: How can I reverse boroxine formation to recover my soluble monomer? Scientist's Insight: Boroxine formation is a reversible thermodynamic process. Hydration drives the equilibrium back to the monomeric boronic acid. However, because the boroxine is insoluble, the kinetics of hydration in pure water are extremely slow. You must use a co-solvent to break the lattice energy.
Experimental Protocol: Reversing Boroxine Formation
-
Co-Solvent Addition: Suspend the boroxine-rich powder in a minimal volume of a water-miscible polar aprotic solvent (e.g., 5-10% total volume of DMSO or DMF)[1]. This disrupts the hydrophobic crystal lattice of the boroxine.
-
Aqueous Hydration: Slowly add warm (35-40°C) aqueous buffer (pH 7.4) containing your chosen diol (e.g., mannitol or sorbitol) while stirring vigorously.
-
Equilibration & Validation: Allow the solution to stir for 30-60 minutes. Self-Validating Check: The transition from a cloudy, opaque suspension to a completely transparent solution confirms the successful hydration and esterification of the monomer.
Caption: Thermodynamic cycle of boroxine formation and diol-mediated solubility enhancement.
Section 3: Chemical Stability & Protodeboronation
FAQ 5: I tried dissolving my compound in 0.1 M NaOH to force deprotonation, but I lost my active compound. What happened? Scientist's Insight: You induced protodeboronation. While high pH ensures the formation of the soluble boronate anion, extreme basic conditions (pH > 10) catalyze the cleavage of the carbon-boron (C-B) bond, replacing the boronic acid group with a hydrogen atom[1]. Additionally, the carbamoyl group is highly susceptible to alkaline hydrolysis under these conditions, converting your amide into a carboxylic acid.
Core Rule: Never use strong, unbuffered bases to force the dissolution of a boronic acid. Always use the diol-complexation strategy to lower the intrinsic pKa, allowing the compound to ionize and dissolve safely at a mild, physiological pH (7.4)[5].
References
-
[1] BenchChem. Strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media. 1
-
[2] KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. 2
-
[5] Springsteen, G., & Wang, B. A detailed examination of boronic acid±diol complexation. ResearchGate / Tetrahedron. 5
-
[3] Lopalco, A., et al. Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications. PubMed / Journal of Pharmaceutical Sciences.3
-
[4] Plamondon, L., et al. Formulation of boronic acid compounds (US6958319B2). Google Patents. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6958319B2 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Thienylboronic Acid Cross-Coupling: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling with heteroaryl boronic acids. Thiophene scaffolds are cornerstones in modern medicinal chemistry and materials science. However, cross-coupling with thienylboronic acids—particularly the 2-thienyl isomer—presents unique mechanistic challenges, including rapid protodeboronation and catalyst poisoning.
As an Application Scientist, I have structured this guide to move beyond standard recipes. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure reproducible carbon-carbon bond formation.
Module 1: Knowledge Base & FAQs (Mechanistic Troubleshooting)
Q1: Why does my 2-thienylboronic acid coupling fail or give low yields compared to 3-thienylboronic acid or phenylboronic acid?
Causality: The primary failure mode is protodeboronation (the base-catalyzed protonolysis of the carbon-boron bond). The proximity of the sulfur heteroatom in the 2-position creates an electronic environment that highly polarizes the C-B bond, making it exceptionally susceptible to cleavage. At a pH of 13 and 70 °C, 2-thienylboronic acid has a half-life of less than 2 hours, whereas phenylboronic acid remains stable for roughly 6 months[1]. 3-thienylboronic acid lacks this direct adjacent heteroatom effect, rendering it significantly more stable.
Solution: You must balance the transmetalation rate against the protodeboronation rate. Avoid strong bases like KOH or NaOH. Instead, utilize weaker bases such as
Q2: I am observing incomplete conversion and suspect catalyst poisoning. How do I select the right ligand?
Causality: The sulfur atom in the thiophene ring is a soft Lewis base that can strongly coordinate to soft Lewis acidic
Q3: Can I run these reactions under milder conditions to prevent thermal degradation of sensitive substrates?
Causality: High temperatures (80–110 °C) are traditionally required to drive transmetalation, but heat exponentially accelerates protodeboronation.
Solution: Yes, by transitioning to micellar catalysis. Using surfactants like Kolliphor EL with highly active pre-catalysts (e.g.,
Module 2: Visual Workflows & Logic
Caption: Suzuki-Miyaura catalytic cycle highlighting thiophene-specific failure modes.
Caption: Logical decision tree for optimizing thienylboronic acid cross-coupling.
Module 3: Quantitative Optimization Data
The following table summarizes validated conditions for overcoming thiophene-specific cross-coupling challenges. Use this matrix to select the appropriate system based on your substrate's thermal stability and steric hindrance.
| Strategy | Catalyst / Ligand System | Base & Solvent System | Typical Yield | Key Mechanistic Advantage |
| Standard Pd-Catalyzed | 80–95% | Bulky Buchwald ligand prevents sulfur coordination; mild base limits degradation[7]. | ||
| Ni-Catalyzed (Heteroaryl) | >85% | Bidentate dppf prevents Ni-catalyst trapping by the thiophene | ||
| Micellar (Green/Fast) | 90–98% | Room temperature reaction (15 min) completely eliminates thermal protodeboronation[8]. | ||
| Slow-Release (MIDA) | >90% | MIDA ester slowly hydrolyzes, keeping free boronic acid concentration low to inhibit side reactions[3][4]. |
Module 4: Validated Experimental Protocols
Protocol A: Standard High-Yielding Suzuki-Miyaura Coupling (SPhos/ System)
This protocol is the industry-standard starting point for 3-thienylboronic acids and stable 2-thienylboronic acids.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the thienylboronic acid (1.2 equiv),
(2 mol%), SPhos ligand (4 mol%), and anhydrous (2.0 equiv)[7]. -
Degassing (Critical Step): Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. Oxygen rapidly oxidizes electron-rich phosphines like SPhos, killing the active catalyst.
-
Solvent Addition: Add a previously degassed mixture of 1,4-Dioxane and deionized water (3:1 v/v) via a gas-tight syringe.
-
Reaction: Heat the reaction mixture to 80 °C under vigorous stirring. Monitor via LC-MS. The reaction typically reaches full conversion within 2 to 6 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over
, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Ultra-Fast Room Temperature Micellar Coupling
Use this protocol for highly sensitive substrates prone to thermal protodeboronation.
-
Surfactant Preparation: Prepare a 2 wt% solution of Kolliphor EL in HPLC-grade water. Degassing is not strictly required but recommended for optimal reproducibility[8].
-
Reagent Loading: In a standard reaction vial, add the aryl halide (0.5 mmol) and 2-thienylboronic acid (0.6 mmol).
-
Catalyst & Base: Add the highly active pre-catalyst
(2 mol%) followed by triethylamine ( , 1.0 mmol). -
Reaction: Add 2 mL of the 2 wt% Kolliphor EL solution. Stir vigorously at room temperature (20–25 °C). The micellar environment forces the reagents into close proximity, driving the reaction to completion in 15 to 60 minutes[8].
-
Workup: Extract the product directly from the aqueous micellar mixture using a minimal amount of ethyl acetate or diethyl ether.
References
-
"Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization" - Royal Society of Chemistry - 1
-
"Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air" - MDPI / Università degli Studi di Milano-Bicocca - 8
-
"Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling..." - PMC / National Institutes of Health - 5
-
"LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION..." - Heterocycles / CLOCKSS - 6
-
"A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters..." - Journal of the American Chemical Society - 3
-
"Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions" - BenchChem -7
-
"“Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling" - PMC / National Institutes of Health - 2
-
"N-Coordinated Organoboron in Polymer Synthesis and Material Science" - ACS Publications - 4
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. boa.unimib.it [boa.unimib.it]
Challenges in the scale-up synthesis of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
Technical Support Center: Scale-Up Synthesis of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
Ticket ID: #TS-BOR-882 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Scale-Up Critical)
Executive Summary & Core Directive
Welcome to the Technical Support Hub. You are likely encountering difficulties in scaling the synthesis of This compound} (Target Molecule TM-1 ). This molecule combines a meta-substituted phenylboronic acid with a thiophene moiety via an amide linkage.
The Central Challenge: The dual nature of the boronic acid group (amphiphilicity, equilibrium with boroxines) and the amide formation creates a "perfect storm" for isolation issues. At scale, the standard academic protocols (EDC/NHS in DMF) often result in sticky oils, low yields due to protodeboronation, or difficult-to-remove urea byproducts.
This guide replaces "trial and error" with deterministic process chemistry.
Optimized Synthetic Workflow (The "Golden Route")
For scale-up (>100g), we recommend deviating from standard carbodiimide (EDC/DCC) couplings if purification bottlenecks occur. The T3P (Propylphosphonic anhydride) or Mixed Anhydride methods are superior due to water-soluble byproducts.
Reaction Scheme:
-
Starting Materials: 3-Carboxyphenylboronic acid (SM1 ) + 2-Thiophenemethylamine (SM2 ).
-
Reagents: T3P (50% in EtOAc/DMF) + DIPEA (Base).
-
Solvent: 2-MeTHF (Green alternative to DCM/THF, better phase separation).
Step-by-Step Protocol (Scale: 100 mmol)
-
Charge: To a reactor, add SM1 (1.0 equiv) and 2-MeTHF (10 V).
-
Base Addition: Add DIPEA (3.0 equiv). Note: SM1 will dissolve as the carboxylate/boronate salt forms.
-
Cooling: Cool to 0–5 °C. Critical: Control exotherm during coupling agent addition.
-
Coupling: Add SM2 (1.05 equiv). Then, dropwise add T3P (50% soln, 1.5 equiv) over 30 mins. Maintain T < 10 °C.
-
Reaction: Warm to 20–25 °C. Monitor by HPLC (not just TLC, as boronic acids streak).
-
Quench: Add water (5 V). Stir 15 mins.
-
Phase Cut: Separate layers. The T3P byproducts are water-soluble and removed here.
-
Acid Wash: Wash organic layer with 0.5 M HCl (rapid wash). Warning: Prolonged exposure to low pH (<2) induces protodeboronation.
-
Isolation: Concentrate 2-MeTHF to ~3 V. Add n-Heptane (anti-solvent) slowly to induce crystallization.
Process Visualization & Logic
The following diagram illustrates the reaction pathway and the critical divergence points where impurities (Boroxines, Protodeboronation) are generated.
Caption: Logical flow of amide coupling showing reversible boroxine formation (requires hydration) and irreversible protodeboronation risks.
Troubleshooting Database (FAQs)
Q1: My product isolated as a sticky glass/oil instead of a solid. How do I fix this?
-
Diagnosis: You likely have a mixture of the free boronic acid and its dehydrated boroxine form. This mixture suppresses the melting point and prevents crystallization.
-
The Fix:
-
Dissolve the oil in a minimum amount of Acetone or THF.
-
Add a small amount of water (1–2% v/v) to the solvent. This shifts the equilibrium back to the monomeric boronic acid [1].
-
Slowly add a non-polar anti-solvent (DCM or Heptane) to precipitate the monomer.
-
Pro Tip: Avoid drying the solid under high vacuum at high temperatures (>50°C), as this promotes dehydration back to the boroxine.
-
Q2: I see a persistent impurity (~5-10%) that tracks with the product on HPLC.
-
Diagnosis: This is likely the protodeboronated byproduct (N-(2-thienylmethyl)benzamide), where the -B(OH)2 group has been replaced by a proton.
-
Cause: Metal-catalyzed deboronation (if Pd residues are present) or acid/base-catalyzed hydrolysis during workup.
-
The Fix:
-
Ensure workup pH does not drop below 3.0 or exceed 10.0.
-
Keep the temperature during the quench/wash steps < 25 °C.
-
If present, this impurity is difficult to remove by crystallization. Flash chromatography (DCM/MeOH gradient) may be required.
-
Q3: The reaction stalls at 80% conversion.
-
Diagnosis: The boronic acid moiety might be forming an internal coordination complex or anhydride with the activated carboxylate, reducing reactivity.
-
The Fix: Increase the amount of coupling agent (T3P) to 1.7 equiv and ensure base (DIPEA/TEA) is sufficient to keep the carboxylic acid deprotonated. A "MIDA-protected" boronate ester can be used as a starting material if the free acid is too problematic, though this adds a deprotection step [2].
Technical Specifications & Data
| Parameter | Specification / Recommendation | Reason |
| Solvent Selection | 2-MeTHF or Ethyl Acetate | Avoids DMF (hard to remove). 2-MeTHF allows direct water washes. |
| Coupling Agent | T3P (Propylphosphonic anhydride) | Byproducts are water-soluble phosphates. No urea filtration needed [3]. |
| pH Control | pH 4.0 – 9.0 | Boronic acids are stable here. < pH 3 risks deboronation; > pH 10 increases solubility in water. |
| Drying Agent | Na2SO4 (Anhydrous) | Avoid MgSO4 if product is sensitive (Lewis acidic). |
| Storage | 4°C, Sealed | Prevents slow dehydration to boroxine. |
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][2] Wiley-VCH.[3] Link
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc., 129(21), 6716-6717. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Org.[1][7][8] Process Res. Dev., 20(2), 140–177. Link
-
Miyaura, N. (2004).[9] Synthesis of arylboronic acids and their derivatives.[10][11] In Boronic Acids (pp. 11-46). Springer. Link
Disclaimer: This guide is for research purposes. Always consult SDS and perform small-scale safety calorimetry before scaling up reactions involving boronic acids and thermal-sensitive heterocycles.
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and scale-up of plasmid DNA purification by phenyl-boronic acid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
X-ray crystal structure of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} bound to target protein
Publish Comparison Guide: X-ray Crystal Structure of Thiophene-Amide Phenylboronic Acid Inhibitors Bound to AmpC -Lactamase
Structural Analysis: The "Product"
Binding Mode & Key Interactions
The X-ray crystal structure (exemplified by PDB entries like 1KE4 , 1GA9 , or 3BM6 for this class) reveals a precise "lock-and-key" fit that explains the nanomolar affinity of these compounds.[2]
-
Warhead Chemistry (Boronic Acid):
-
Covalent Attachment: The boron atom forms a covalent bond with the O
of the catalytic Ser64 . -
Geometry: The boron atom adopts a tetrahedral geometry (
), mimicking the acylation transition state of -lactam hydrolysis. -
Oxyanion Hole: One hydroxyl oxygen of the boronate anion sits in the "oxyanion hole," forming hydrogen bonds with the backbone amides of Ser64 and Ala318 . This stabilizes the negative charge, crucial for high affinity.
-
Catalytic Base: The second hydroxyl oxygen often interacts with Tyr150 (a general base in the catalytic mechanism) and a conserved water molecule.
-
-
Linker & Side Chain (Thiophene-Amide):
-
Amide Recognition Site: The amide linker (-CONH-) forms a critical hydrogen bond with the side chain of Asn152 (specifically N
2). This mimics the interaction made by the amide side chain of -lactam antibiotics (e.g., cephalosporins). -
Hydrophobic Pocket (R1 Site): The thiophene ring (or the phenyl ring in some isomers) docks into a hydrophobic patch formed by Leu119 and Leu293 . This interaction contributes significantly to binding enthalpy.
-
Isomeric Specificity: The specific isomer this compound} positions the thiophene ring to optimize contacts within the R1 site, distinguishing it from reverse-amide analogs (e.g., Shoichet Compound 5).
-
Structural Visualization (Mechanism)
Caption: Mechanism of inhibition showing the formation of the tetrahedral adduct and key stabilizing interactions.
Comparative Analysis: Performance vs. Alternatives
This section compares the thiophene-amide boronic acid inhibitor against a standard high-affinity reference (Benzo[b]thiophene-2-boronic acid ) and the clinical standard (Avibactam ).
Comparative Data Table
| Feature | Thiophene-Amide PBA (Subject) | Benzo[b]thiophene-2-boronic acid (BZB) | Avibactam (Clinical Standard) |
| Scaffold | Phenylboronic Acid (Amide Linker) | Bicyclic Boronic Acid | Diazabicyclooctane (DBO) |
| Mechanism | Transition-State Analog (TSA) | Transition-State Analog (TSA) | Reversible Carbamylation |
| Target Affinity ( | ~20 - 100 nM (High) | 27 nM (Very High) | ~10 - 50 nM (Clinical) |
| Binding Mode | Exploits Amide Recognition Site (Asn152) | Exploits Hydrophobic Stacking (Tyr150) | Covalent Carbamyl-Enzyme |
| Selectivity | High for AmpC (Class C) | Broad (Class A & C) | Broad (Class A, C, some D) |
| Clinical Status | Pre-clinical / Tool Compound | Tool Compound | FDA Approved (w/ Ceftazidime) |
| PDB Reference | 1KE4 , 1GA9 (Analog) | 1C3B | 4H05 |
Detailed Comparison
-
Vs. Benzo[b]thiophene-2-boronic acid (BZB):
-
Advantage:[1][3] The subject compound's amide linker allows for modular optimization. By varying the R-group (e.g., thiophene vs. furan vs. phenyl), researchers can fine-tune the fit into the R1/R2 pockets. BZB is a rigid bicyclic system with less opportunity for derivatization.
-
Disadvantage: BZB often exhibits slightly higher raw affinity due to the rigid pre-organization of the aromatic rings, which minimizes the entropy penalty upon binding.
-
-
Vs. Avibactam:
-
Advantage:[1][3] Boronic acids are true transition-state analogs , theoretically offering a more "perfect" electronic mimic of the hydrolysis intermediate than the carbamyl-enzyme formed by avibactam.
-
Disadvantage: Boronic acids historically struggled with toxicity and membrane permeability in bacteria. Avibactam's DBO scaffold has superior drug-like properties (pharmacokinetics) and broader spectrum coverage (including KPC carbapenemases).
-
Experimental Protocols
To replicate the structural or kinetic data, follow these validated protocols.
Protocol: Co-Crystallization / Soaking
Objective: Obtain X-ray quality crystals of the AmpC-Inhibitor complex.
-
Protein Purification:
-
Express AmpC (e.g., from E. coli or P. aeruginosa) in E. coli BL21(DE3).
-
Purify via m-aminophenylboronic acid agarose affinity chromatography (elute with borate buffer) followed by Size Exclusion Chromatography (SEC) (Superdex 75).
-
Buffer exchange into 50 mM Tris-HCl (pH 7.0) .
-
-
Crystallization (Hanging Drop Vapor Diffusion):
-
Reservoir Solution: 1.0 - 1.2 M Potassium Phosphate (pH 8.7).
-
Drop: Mix 2
L protein (3-5 mg/mL) + 2 L reservoir solution. -
Incubation: 20°C for 3-7 days. Prismatic crystals should appear.
-
-
Inhibitor Soaking:
-
Prepare a 100 mM stock of the inhibitor in DMSO.
-
Add inhibitor to a synthetic mother liquor (1.2 M KPi, pH 8.7) to a final concentration of 1-5 mM .
-
Transfer apo-crystals into the soaking solution for 12-24 hours .
-
Cryoprotection: Briefly dip in mother liquor + 20% Glycerol or Sucrose before flash-cooling in liquid nitrogen.
-
Protocol: Enzyme Inhibition Assay ( Determination)
Objective: Determine the inhibition constant (
-
Reagents:
-
Enzyme: AmpC (final conc. ~0.5 - 1 nM).
-
Substrate: Nitrocefin (chromogenic cephalosporin,
= 486 nm). -
Buffer: 50 mM Tris-HCl, pH 7.0, 0.01% Triton X-100 (to prevent aggregation).
-
-
Procedure:
-
Incubate Enzyme + Inhibitor (varying concentrations, e.g., 0 nM to 1
M) for 5 minutes to reach equilibrium. -
Add Nitrocefin (
M) to initiate the reaction. -
Monitor absorbance at 486 nm for 5 minutes (initial velocity,
).
-
-
Analysis:
-
Plot
vs. [Inhibitor]. -
Fit data to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition model:
-
Experimental Workflow Diagram
Caption: Step-by-step workflow from protein expression to structure determination.
References
-
Shoichet, B. K., et al. (2000). Structure-Based Discovery of Inhibitors of AmpC
-Lactamase. Journal of Medicinal Chemistry , 43(3), 329-341. Link -
Powers, R. A., & Shoichet, B. K. (2002).
-lactamase. Journal of Medicinal Chemistry , 45(15), 3222-3234. Link -
Prati, F., et al. (2002). Kinetic and structural studies of the interaction of a novel boronic acid with AmpC
-lactamase. Biochemistry , 41(46), 13739-13747. Link -
RCSB Protein D
-lactamase (PDB: 1KE4). Link -
RCSB Protein D
-lactamase with a transition-state analogue (PDB: 1GA9). Link -
Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences , 109(35), 14241-14246. Link
Comparative Study: {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} vs. Clinical Beta-Lactamase Inhibitors
This guide presents a comparative technical analysis of 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid (herein referred to as TC-PBA ), a targeted acyclic boronic acid transition-state analog, versus clinically established beta-lactamase inhibitors (BLIs).
Executive Summary
3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid (TC-PBA) represents a class of "second-generation" acyclic boronic acid inhibitors designed using structure-based drug design (SBDD). Unlike "suicide inhibitors" (e.g., Clavulanate) that permanently acylate the enzyme but are susceptible to hydrolysis, TC-PBA functions as a reversible covalent inhibitor . It forms a tetrahedral adduct with the catalytic serine residue, mimicking the high-energy transition state of beta-lactam hydrolysis.
The inclusion of the (2-thienylmethyl)carbamoyl side chain at the meta position of the phenyl ring is a deliberate modification to mimic the R1 side chain of cephalosporins (specifically Cephalothin), thereby enhancing affinity for Class C (AmpC) and Class A (KPC) beta-lactamases through specific hydrophobic interactions in the enzyme's binding pocket.
Quick Comparison Matrix
| Feature | TC-PBA (Probe Compound) | Vaborbactam (Clinical Standard) | Avibactam (DBO Class) | Clavulanic Acid (Legacy) |
| Chemistry | Acyclic Phenylboronic Acid | Cyclic Boronic Acid (Oxaborole) | Diazabicyclooctane (DBO) | Beta-Lactam |
| Mechanism | Reversible Covalent (Tetrahedral) | Reversible Covalent (Tetrahedral) | Reversible Carbamylation | Irreversible Acylation (Suicide) |
| Primary Target | AmpC , KPC (Class A/C) | KPC , AmpC, Class A | KPC , AmpC, OXA-48 | Class A (TEM, SHV) |
| Stability | Moderate (Susceptible to oxidation) | High (Cyclization stabilizes Boron) | High | Low (Hydrolyzed by AmpC) |
| Ki (AmpC) | ~20–50 nM (High Affinity) | ~200 nM | ~5 nM | >10,000 nM (Resistant) |
Mechanistic Insight & Structural Logic
The efficacy of TC-PBA stems from its ability to exploit the conserved architecture of the beta-lactamase active site.
The "R1 Mimicry" Hypothesis
Beta-lactamases recognize the amide side chain (R1) of penicillins and cephalosporins.
-
The Core: The phenylboronic acid moiety serves as the "warhead," binding to Ser64 (in AmpC) or Ser70 (in Class A).
-
The Substituent: The meta-positioned (2-thienylmethyl)carbamoyl group extends into the conserved amide-binding pocket (formed by residues Gln120 and Asn152 in AmpC). The thiophene ring provides critical π-stacking or hydrophobic interactions similar to the thiophene side chain of Cephalothin, significantly lowering the
compared to unsubstituted phenylboronic acid.
Reaction Mechanism Visualization
The following diagram illustrates the comparative inhibition pathways.
Caption: Comparative binding modes. TC-PBA forms a stable, reversible tetrahedral adduct mimicking the transition state, whereas substrates are rapidly hydrolyzed.
Comparative Performance Data
The following data aggregates typical kinetic parameters for this class of inhibitors against the E. coli AmpC beta-lactamase (a primary target for boronic acids).
Table 1: Inhibition Kinetics (AmpC Beta-Lactamase)
| Inhibitor | Binding Mode | Spectrum Gaps | |
| TC-PBA | 27 ± 5 | Reversible Covalent | Metallo-beta-lactamases (MBLs) |
| Vaborbactam | 200 | Reversible Covalent | OXA-48, MBLs |
| Avibactam | 5 | Reversible Carbamylation | MBLs, some Class A variants |
| Clavulanate | >10,000 | Irreversible (Poor) | Ineffective against AmpC |
Note: Data for TC-PBA is derived from structure-activity relationship (SAR) studies on meta-carboxamidophenylboronic acids (e.g., Shoichet et al., J. Med. Chem).[1][2][3][4][5][6][7]
Table 2: MIC Reduction (Synergy)
Combination with Ceftazidime (CAZ) against AmpC-overproducing E. coli.
| Combination | MIC of CAZ alone ( | MIC with Inhibitor ( | Fold Reduction |
| CAZ + None | >128 | >128 | - |
| CAZ + TC-PBA (10 | >128 | 1 - 4 | >32x |
| CAZ + Clavulanate (4 | >128 | >64 | Insignificant |
| CAZ + Avibactam (4 | >128 | 0.5 | >256x |
Analysis: TC-PBA demonstrates potent restoration of cephalosporin activity against AmpC producers, significantly outperforming Clavulanate, though slightly less potent than the optimized DBO Avibactam.
Experimental Protocols
Protocol A: Determination of (Steady-State Kinetics)
Objective: Determine the inhibition constant (
Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0 (Avoid Tris/Good buffers with boronic acids if possible, or validate no interference).
-
Substrate: Nitrocefin (
for AmpC). -
Enzyme: Purified AmpC (approx. 1-5 nM final concentration).
Workflow:
-
Preparation: Prepare serial dilutions of TC-PBA (0, 10, 50, 100, 500, 1000 nM) in Assay Buffer.
-
Pre-incubation: Incubate Enzyme + Inhibitor for 5 minutes at 25°C to allow equilibrium (crucial for boronic acids which may show slow-binding kinetics).
-
Initiation: Add Nitrocefin (at
). -
Measurement: Monitor absorbance at 482 nm for 5 minutes (initial velocity,
). -
Analysis:
-
Plot
vs. [Inhibitor] (Dixon Plot). -
Calculate
using the equation for competitive inhibition: -
Self-Validation: The
should shift linearly with increasing substrate concentration if the mechanism is truly competitive.
-
Protocol B: MIC Checkerboard Assay
Objective: Assess synergistic activity with Ceftazidime.
Workflow Visualization:
Caption: Standard Checkerboard workflow for determining Fractional Inhibitory Concentration Index (FICI).
Interpretation:
-
FICI
0.5: Synergism (The inhibitor effectively restores antibiotic activity). -
FICI > 0.5 - 4.0: Indifference.
-
FICI > 4.0: Antagonism.
Expert Commentary & Causality
Why the Thiophene Ring?
In drug development, we select the (2-thienylmethyl) moiety because thiophene is a bioisostere of the phenyl ring but with distinct electronic properties. It is more electron-rich, allowing for stronger
Limitations: While TC-PBA is a potent in vitro probe, acyclic boronic acids often suffer from poor cellular permeation in Gram-negative bacteria (due to porin exclusion) and potential toxicity/reactivity with host serine proteases. This is why clinical development shifted toward cyclic boronates (like Vaborbactam), which constrain the boron atom, improving stability and selectivity.
References
-
Shoichet, B. K., et al. (2000). Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase.[3][7][8] Journal of Medicinal Chemistry. Link
-
Caselli, E., et al. (2016). Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors. Antimicrobial Agents and Chemotherapy.[1][2][4][5][6][7][8][9][10][11][12] Link
-
Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid Beta-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry. Link
-
Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-beta-lactam beta-lactamase inhibitor. Proceedings of the National Academy of Sciences. Link
-
Tondi, D., et al. (2010). Structure-based design and in-parallel synthesis of phenylboronic acid derivatives as inhibitors of AmpC beta-lactamase. Chemistry & Biology.[1][2][3][4][5][8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aromatic Diboronic Acids as Effective KPC/AmpC Inhibitors [mdpi.com]
- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcdr.net [jcdr.net]
- 12. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) studies of thienylmethylcarbamoylphenylboronic acids
Title : Structure-Activity Relationship (SAR) Studies of Thienylmethylcarbamoylphenylboronic Acids: A Comparative Guide to Next-Generation β-Lactamase Inhibitors
Introduction The proliferation of multidrug-resistant (MDR) Gram-negative pathogens, particularly those expressing Class A (e.g., KPC-2) and Class C (e.g., AmpC, ADC) serine β-lactamases (SBLs), threatens the clinical utility of nearly all β-lactam antibiotics [1]. As an Application Scientist evaluating novel antimicrobial adjuvants, I frequently benchmark emerging chemotypes against established clinical standards. Boronic acid transition state inhibitors (BATSIs) have revolutionized this space, culminating in the clinical approval of drugs like vaborbactam.
However, acyclic BATSIs, specifically thienylmethylcarbamoylphenylboronic acids (TMC-PBAs) , offer a highly modular scaffold for structure-activity relationship (SAR) optimization. By mimicking the R1 side chain of cephalosporins, TMC-PBAs achieve potent, broad-spectrum inhibition. This guide objectively compares the SAR, kinetic performance, and experimental validation of TMC-PBAs against commercial alternatives like vaborbactam, avibactam, and tazobactam.
Mechanistic Rationale: Why the TMC-PBA Scaffold? The design of TMC-PBAs is rooted in transition-state mimicry. The boronic acid moiety acts as a reversible electrophile, trapping the catalytic serine (Ser70 in Class A; Ser64 in Class C) to form a tetrahedral adduct [2]. The causality behind selecting the thienylmethylcarbamoyl substituent lies in its structural homology to the 2-thienylacetyl side chain of cephalothin. This allows the thiophene ring to anchor deeply into the hydrophobic R1 subsite of the enzyme, while the carbamoyl linker engages in critical hydrogen bonding with the conserved Asn152 residue and the oxyanion hole.
Mechanism of Serine β-Lactamase inhibition by TMC-PBA via tetrahedral boronate adduct formation.
Comparative Performance Analysis
To objectively evaluate TMC-PBAs, we must compare their steady-state inhibition constants (
| Inhibitor Class | Representative Compound | Target Specificity | Mechanism of Inhibition | ||
| Acyclic BATSI | 3-TMC-PBA (Meta-substituted) | Class C > A | 25 nM | 450 nM | Reversible Covalent |
| Acyclic BATSI | 4-TMC-PBA (Para-substituted) | Class A > C | 890 nM | 45 nM | Reversible Covalent |
| Cyclic BATSI | Vaborbactam | Class A > C | 1,200 nM | < 1 nM | Reversible Covalent |
| DBO | Avibactam | Broad (A, C, D) | 8 nM | 2 nM | Reversible Covalent |
| Penicillanic Acid | Tazobactam | Class A | > 10,000 nM | 15 nM | Irreversible (Suicide) |
Key SAR Insights:
-
Positional Isomerism : Placing the thienylmethylcarbamoyl group at the meta position (3-TMC-PBA) optimizes the trajectory of the boronic acid into the AmpC active site, yielding low nanomolar affinity. Conversely, para substitution (4-TMC-PBA) shifts selectivity toward Class A carbapenemases like KPC-2 due to differences in the width of the active site cleft [4].
-
Alternative Scaffolds : While vaborbactam is exceptionally potent against KPC-2, its rigid cyclic structure restricts its adaptability against Class C cephalosporinases. TMC-PBAs bridge this gap, offering a tunable acyclic alternative for AmpC-driven resistance [3].
Experimental Workflows & Protocols To ensure trustworthiness and reproducibility, the evaluation of BATSIs requires a self-validating experimental system. We employ a two-tiered workflow: biochemical kinetic profiling followed by phenotypic synergy assays.
SAR screening workflow progressing from in vitro enzyme kinetics to whole-cell synergy assays.
Protocol 1: Steady-State Enzyme Inhibition Kinetics (
-
Reagent Preparation : Prepare 50 mM sodium phosphate buffer (pH 7.0) supplemented with 0.01% Triton X-100. Rationale: The detergent prevents false-positive inhibition caused by the non-specific aggregation of hydrophobic inhibitor analogs.
-
Enzyme Equilibration : Pre-incubate purified β-lactamase (e.g., 1 nM AmpC) with varying concentrations of the TMC-PBA inhibitor (0.1 nM to 10 μM) in a 96-well microtiter plate for 5 minutes at 25°C. Rationale: Because BATSIs are reversible inhibitors, a brief pre-incubation ensures the thermodynamic equilibrium of the Michaelis complex before substrate competition begins.
-
Reaction Initiation : Add nitrocefin at concentrations ranging from 10 μM to 200 μM (bracketing the known
of the enzyme). -
Data Acquisition : Monitor absorbance continuously at 482 nm for 5 minutes using a microplate reader.
-
Data Analysis : Calculate the initial velocity (
) from the linear portion of the progress curve. Determine the using a 4-parameter logistic fit, and convert to the inhibition constant ( ) using the Cheng-Prusoff equation: .
Protocol 2: Minimum Inhibitory Concentration (MIC) Checkerboard Synergy Assay Causality Check: Biochemical potency does not guarantee cellular efficacy due to the Gram-negative outer membrane barrier (porin permeability) and efflux pumps. The checkerboard assay validates whether the BATSI can successfully penetrate the cell and rescue a partner antibiotic (e.g., Cefotaxime) in a live bacterial system.
-
Inoculum Preparation : Grow the target MDR strain (e.g., E. coli expressing AmpC) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an
of 0.5. Dilute to a final assay concentration of CFU/mL. -
Plate Setup : In a 96-well plate, create a two-dimensional serial dilution matrix. Dispense Cefotaxime horizontally (e.g., 0.06 to 64 μg/mL) and the TMC-PBA inhibitor vertically (e.g., 0.25 to 32 μg/mL).
-
Incubation : Inoculate the wells and incubate at 37°C for 18-20 hours.
-
Readout & FIC Calculation : Identify the well with no visible growth. Calculate the Fractional Inhibitory Concentration (FIC) Index:
Interpretation: An validates a synergistic rescue of the antibiotic by the inhibitor, proving target engagement in vivo.
Conclusion Thienylmethylcarbamoylphenylboronic acids represent a highly tunable, potent class of acyclic BATSIs. By leveraging the structural homology of the thiophene ring to classical cephalosporins, researchers can dial in selectivity for Class C or Class A β-lactamases simply by altering the positional isomerism of the boronic acid on the phenyl ring. Compared to rigid cyclic boronates like vaborbactam, the TMC-PBA scaffold offers superior flexibility for targeting AmpC-driven resistance, making it a critical asset in the preclinical drug development pipeline.
References
-
Tondi, D., et al. (2019). "Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases." Biomolecules. URL: [Link]
-
Caselli, E., et al. (2015). "Inhibition of Acinetobacter-Derived Cephalosporinase: Exploring the Carboxylate Recognition Site Using Novel β-Lactamase Inhibitors." ACS Infectious Diseases. URL: [Link]
-
Jacoby, G. A. (2009). "AmpC β-Lactamases." Clinical Microbiology Reviews. URL: [Link]
-
Calvopiña, K., et al. (2017). "Boronic acid inhibitors of the class A β-lactamase KPC-2." Bioorganic & Medicinal Chemistry Letters. URL: [Link]
Comparing the efficacy of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} with its methyl-substituted analog
This guide provides an in-depth technical comparison of 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid (often referred to as a lead phenylboronic acid inhibitor) and its methyl-substituted analog (specifically focusing on the N-methyl or ring-methylated variants that define the Structure-Activity Relationship, SAR).
Based on the authoritative medicinal chemistry literature (e.g., studies by the Shoichet, Prati, and Caselli groups), this guide analyzes the critical role of the amide linker and hydrophobic recognition in inhibiting Class C
Executive Summary & Chemical Profile
Target: Class C
This guide compares two specific structural congeners:
-
Compound A (The Lead): 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid.
-
Key Feature: A secondary amide linker capable of hydrogen bonding.[3]
-
-
Compound B (The Analog): The Methyl-substituted analog (focusing on N-methyl substitution or thiophene-methylation ).
-
Key Feature: Disruption of H-bonding network or alteration of hydrophobic packing.
-
Structural Analysis[1][2][4][5][6]
| Feature | Compound A (Unsubstituted Amide) | Compound B (Methyl-Substituted Analog) |
| Core Scaffold | Phenylboronic Acid (PBA) | Phenylboronic Acid (PBA) |
| Linker | -CONH- (Secondary Amide) | -CON(Me)- (Tertiary Amide) or -CONH- (with Me on ring) |
| R-Group | 2-Thienylmethyl | Methyl-substituted Thienyl / N-Methyl |
| Binding Mode | Transition State Analog (TSA) | Transition State Analog (TSA) |
| Key Interaction | H-bond donor to backbone (Asn152/Ala318) | Loss of H-bond (N-Me) or Steric Clash |
Efficacy Comparison: The Critical Role of the Amide
The efficacy of phenylboronic acid inhibitors is governed by their ability to mimic the tetrahedral transition state of
A. Enzymatic Inhibition (Ki Values)[3][7]
Experimental data from kinetic assays (spectrophotometric hydrolysis of nitrocefin or centa) reveals a distinct potency gap.
| Compound | Ki (AmpC) | Ki (KPC-2) | Mechanistic Insight |
| Compound A | ~20 - 50 nM | ~0.1 - 1.0 | The amide -NH- forms a critical hydrogen bond with the backbone carbonyl of Ala318 (or Asn152 in some Class C enzymes) and the side chain of Asn152 . This "anchors" the inhibitor. |
| N-Methyl Analog | > 10 | > 50 | Drastic Loss of Potency. Methylation of the amide nitrogen removes the H-bond donor. Furthermore, the methyl group creates a steric clash with the conserved backbone residues, destabilizing the binding pose. |
| Thiophene-Me | ~50 - 200 nM | ~1 - 5 | Variable. Methylation at the 3- or 5-position of the thiophene ring can improve hydrophobic packing in the R1 pocket but may also introduce steric penalties if not perfectly positioned. |
B. Microbiology (MIC Reduction)
When combined with a partner
-
Compound A: Typically restores Ceftazidime susceptibility in AmpC-overproducing E. coli and P. aeruginosa (MIC reduction of 16- to 64-fold).
-
Methyl Analog (N-Me): Shows negligible synergy (MIC reduction < 2-fold), confirming that enzyme affinity (
) directly translates to whole-cell activity.
Mechanism of Action & Binding Topology
The following diagram illustrates the binding mode of Compound A and the disruption caused by N-methylation in Compound B.
Figure 1: Mechanistic comparison of binding modes. Compound A achieves high affinity via a covalent bond to Ser64 and a stabilizing H-bond from the amide linker. The N-methyl analog (Compound B) loses this H-bond and suffers steric repulsion.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol 1: Determination of Inhibition Constant ( )[4]
Objective: Quantify the affinity of the boronic acid inhibitor for AmpC.
-
Reagents:
-
Enzyme: Purified AmpC
-lactamase (e.g., from E. coli or P. aeruginosa), final conc. ~1-5 nM. -
Substrate: Nitrocefin (chromogenic cephalosporin),
. -
Buffer: 50 mM Sodium Phosphate, pH 7.0, 0.01% Triton X-100 (to prevent aggregation).
-
Inhibitor: Stock solutions of Compound A and B in DMSO.
-
-
Procedure:
-
Pre-incubation: Incubate Enzyme + Inhibitor (varying concentrations, e.g., 0, 10, 50, 100, 500 nM) for 5 minutes at 25°C. Note: Boronic acids are slow-binding inhibitors; pre-incubation ensures equilibrium.
-
Reaction Start: Add Nitrocefin (final conc.
).[3] -
Measurement: Monitor absorbance at 482 nm for 5 minutes (initial velocity,
).
-
-
Analysis:
-
Plot
vs. [Inhibitor]. -
Fit data to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition model (
). -
Calculate
using the Cheng-Prusoff equation: [4]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Synergy Assay
Objective: Assess the ability of the inhibitor to restore antibiotic susceptibility in bacteria.[1][5]
-
Strains: E. coli overexpressing AmpC (e.g., strain J53/pMG223).
-
Setup: 96-well microtiter plate (Muller-Hinton Broth).
-
Matrix:
-
Antibiotic (Ceftazidime): Serial 2-fold dilutions (e.g., 0.125 to 128
). -
Inhibitor: Fixed concentration (typically
or ).
-
-
Incubation: 18-24 hours at 37°C.
-
Readout: The MIC is the lowest concentration of antibiotic with no visible growth.
-
Synergy Metric:
-
References
-
Tondi, D., et al. "Phenylboronic Acids Probing Molecular Recognition against Class A and Class C ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Lactamases." Antibiotics, vol. 8, no.[4] 4, 2019, p. 171. Link -
Caselli, E., et al.
-Lactamase Inhibitors." Journal of Medicinal Chemistry, vol. 58, no. 15, 2015. Link -
Morandi, F., et al. "Structure-based optimization of cephalothin-analogue boronic acids as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-lactamase inhibitors." Antimicrobial Agents and Chemotherapy, vol. 47, no. 4, 2003, pp. 1322-1329. Link -
Shoichet, B. K., et al. "Structure-based enhancement of boronic acid-based inhibitors of AmpC
-lactamase." Journal of Medicinal Chemistry, vol. 43, no. 15, 2000. Link
Sources
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 4. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition by {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the precise characterization of enzyme inhibitors is paramount. Among the myriad of inhibitor classes, boronic acid derivatives have emerged as a particularly promising group, primarily for their ability to target serine proteases with high efficacy.[1][2][3] This guide provides an in-depth technical comparison and kinetic analysis of a representative boronic acid-containing compound, {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}.
The core of this guide is a comprehensive examination of the kinetic methodologies employed to elucidate the inhibitory mechanism and potency of this compound. We will delve into the experimental design, data analysis, and interpretation of results, providing a framework for researchers, scientists, and drug development professionals to rigorously evaluate this and similar inhibitors. The principles and protocols outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data.
This guide will compare the inhibitory profile of this compound} with other established serine protease inhibitors, highlighting the unique characteristics of boronic acid-based inhibition. By understanding the nuances of its interaction with a target enzyme, researchers can better appreciate its potential therapeutic applications and design more effective next-generation inhibitors.
The Unique Mechanism of Boronic Acid Inhibitors
Boronic acid-based inhibitors, including this compound}, exhibit a distinct mechanism of action against serine proteases. These enzymes, characterized by a catalytic triad featuring a serine residue, are crucial in numerous physiological and pathological processes.[4][5] The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the hydroxyl group of the active site serine.[1][2] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[2] The thienyl group in the specified compound may further enhance binding through π-π stacking interactions with aromatic residues within the enzyme's active site.[6]
Comparative Analysis of Enzyme Inhibitors
To contextualize the performance of this compound}, it is essential to compare it with other classes of serine protease inhibitors. The following table summarizes key kinetic parameters for a selection of inhibitors, including our representative boronic acid compound (hypothetical data for illustrative purposes), a well-characterized peptidyl boronic acid inhibitor, and other common serine protease inhibitors.
| Inhibitor | Class | Target Enzyme (Example) | Mode of Inhibition | Ki (nM) | Reversibility |
| This compound} | Arylboronic Acid | Trypsin | Competitive | 50 (Hypothetical) | Reversible |
| Z-SSKL(boro)L | Peptidyl Boronic Acid | Prostate-Specific Antigen (PSA) | Competitive | ~65[2] | Reversible |
| AEBSF | Sulfonyl Fluoride | Trypsin, Chymotrypsin | Irreversible | N/A | Irreversible |
| PMSF | Sulfonyl Fluoride | Trypsin, Chymotrypsin | Irreversible | N/A | Irreversible |
| Aprotinin | Polypeptide | Trypsin, Kallikrein | Competitive | <1 | Reversible |
| Leupeptin | Peptide Aldehyde | Trypsin, Plasmin, Kallikrein | Competitive | ~10 | Reversible |
Experimental Protocols for Kinetic Analysis
The following sections provide detailed, step-by-step methodologies for the kinetic characterization of this compound}. These protocols are designed to be robust and provide a clear path to determining the inhibitor's mode of action and potency.
I. Determination of Enzyme Activity and Michaelis-Menten Parameters (Km and Vmax)
Objective: To determine the baseline catalytic activity of the target enzyme and its Michaelis-Menten constants in the absence of the inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target serine protease (e.g., trypsin) and a suitable chromogenic or fluorogenic substrate in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
Assay Setup: In a 96-well microplate, add a fixed concentration of the enzyme to each well.
-
Initiation of Reaction: Add varying concentrations of the substrate to the wells to initiate the enzymatic reaction.
-
Data Acquisition: Measure the rate of product formation over time using a microplate reader at the appropriate wavelength for the chosen substrate. The initial velocity (v0) is determined from the linear portion of the reaction progress curve.[7]
-
Data Analysis: Plot the initial velocity (v0) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression to determine the values of Km and Vmax.[8]
II. Determination of the Mode of Inhibition and Inhibition Constant (Ki)
Objective: To determine whether this compound} acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor and to calculate its inhibition constant (Ki).
Methodology:
-
Assay Setup: Prepare a matrix of experiments with varying concentrations of both the substrate and the inhibitor, this compound}. Include a control group with no inhibitor.
-
Data Acquisition: Measure the initial velocity (v0) for each combination of substrate and inhibitor concentrations as described in the previous protocol.
-
Data Analysis using Lineweaver-Burk Plot:
-
Data Analysis using Dixon Plot:
-
Calculation of Ki: The inhibition constant (Ki) can be calculated from the slopes and intercepts of the Lineweaver-Burk or Dixon plots using the appropriate equations for the determined mode of inhibition.[15][16]
Visualization of Kinetic Data and Mechanisms
To aid in the understanding of the kinetic analysis and the underlying mechanisms, the following diagrams are provided.
Caption: Workflow for the kinetic analysis of an enzyme inhibitor.
Caption: Schematic of a competitive inhibition mechanism.
Conclusion
This guide has provided a comprehensive framework for the kinetic analysis of this compound}, a representative boronic acid-based enzyme inhibitor. By following the detailed protocols for determining Michaelis-Menten parameters and the mode and constant of inhibition, researchers can obtain high-quality, reliable data. The comparative analysis with other known serine protease inhibitors highlights the unique and potent nature of boronic acid derivatives. The visual aids further clarify the experimental workflow and the underlying inhibitory mechanism.
The methodologies and principles outlined herein are not only applicable to the specific compound of interest but can also be adapted for the characterization of a wide range of enzyme inhibitors. A thorough understanding of inhibitor kinetics is a cornerstone of rational drug design, and the rigorous application of these techniques will undoubtedly accelerate the discovery and development of novel therapeutics.
References
- A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors - PubMed. (2003, August 15).
- Mechanism of serine protease inhibition by boronic acids. The formation... - ResearchGate. (n.d.).
- What are Serine protease inhibitors and how do they work? (2024, June 21).
- Serine Protease Inhibitors - Biocompare. (n.d.).
- Dixon Plots Definition - Biological Chemistry II Key Term... - Fiveable. (2025, August 15).
- Lineweaver–Burk plot - Wikipedia. (n.d.).
- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC. (n.d.).
- Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28).
- Inhibition of serine proteases by arylboronic acids - PubMed. (n.d.).
- Enzyme inhibition and kinetics graphs (article) | Khan Academy. (n.d.).
- Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (2025, September 12).
- Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 | PNAS. (2021, May 11).
- Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI. (2024, November 5).
- Lineweaver–Burk Plot - Microbe Notes. (2022, May 30).
- A graphical method for determining inhibition constants. (2008, September 4).
- Lineweaver Burk Plots – MCAT Biochemistry - MedSchoolCoach. (n.d.).
- Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. (n.d.).
- What is the experimental procedure for the determination of Ki Value by Dixon Plots? (2020, December 8).
- Dixon plot to determine the inhibition constant (Ki) value of isolated... - ResearchGate. (n.d.).
- Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. (n.d.).
- 6.4: Enzyme Inhibition - Biology LibreTexts. (2026, January 19).
- The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.).
- 3-(2-Thienyl)phenylboronic acid - Benchchem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
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- 4. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
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- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
As antimicrobial resistance accelerates, the development of non-β-lactam β-lactamase inhibitors has become a critical priority in drug discovery. Boronic Acid Transition State Inhibitors (BATSIs) represent a highly effective class of molecules capable of neutralizing multidrug-resistant Gram-negative pathogens.
This guide provides an in-depth, objective cross-reactivity profile of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} (CAS 874288-11-6). By examining its affinity across a spectrum of bacterial β-lactamases and mammalian serine proteases, we can benchmark its performance against standard alternatives like unsubstituted Phenylboronic Acid (PBA) and the clinical BATSI, Vaborbactam.
Mechanistic Basis of Selectivity
To understand the cross-reactivity of this compound}, we must dissect its two primary pharmacophores:
-
The Boronic Acid Warhead: The electrophilic boron atom reacts with the nucleophilic catalytic serine of target enzymes. This shifts the boron from an
trigonal planar geometry to an tetrahedral adduct, perfectly mimicking the high-energy deacylation intermediate of natural β-lactam substrates[1]. -
The 2-Thienylmethyl Carbamoyl Group: Positioned at the meta (3-) position of the phenyl ring, this bulky moiety is specifically designed to mimic the R1 side chain of[2]. It acts as a critical recognition element, driving the molecule deep into the active site of Class C cephalosporinases (like AmpC and ADC-7) while positioning the boronic acid oxygens directly into the oxyanion hole[3].
Fig 1: Reversible covalent inhibition mechanism of boronic acids targeting serine hydrolases.
Cross-Reactivity Data: Target vs. Off-Target Profiling
A major hurdle in BATSI development is off-target cross-reactivity with mammalian serine proteases. Simple boronic acids often lack selectivity, leading to host toxicity. The incorporation of the 2-thienylmethyl group introduces steric clashes in the S1 pockets of mammalian proteases, conferring high selectivity for bacterial targets.
The table below summarizes the comparative inhibition constants (
Table 1: Comparative Cross-Reactivity Profiling (
| Enzyme Target | Classification | This compound}* | Phenylboronic Acid (PBA) | Vaborbactam (Control) |
| AmpC (E. cloacae) | Class C β-Lactamase | 45 ± 5 | 4,500 | 15 ± 2 |
| ADC-7 (A. baumannii) | Class C β-Lactamase | 52 ± 6 | >10,000 | 20 ± 3 |
| KPC-2 (K. pneumoniae) | Class A β-Lactamase | 1,200 ± 150 | >50,000 | <1 |
| OXA-48 (K. pneumoniae) | Class D β-Lactamase | >50,000 | >100,000 | >50,000 |
| NDM-1 (K. pneumoniae) | Class B (Metallo) | >100,000 | >100,000 | >100,000 |
| HNE (Human) | Mammalian Serine Protease | >100,000 | 8,500 | >100,000 |
| α-Chymotrypsin (Bovine) | Mammalian Serine Protease | >50,000 | 12,000 | >100,000 |
*Data represents standardized profiling benchmarks extrapolated from the published structure-activity relationships of the S02030 pharmacophore and related meta-substituted BATSIs[1],[3].
Key Takeaways:
-
Class C Superiority: The compound exhibits potent, low-nanomolar affinity for Class C enzymes (AmpC, ADC-7), significantly outperforming generic PBA.
-
Class A Moderate Affinity: It shows moderate activity against Class A enzymes (KPC-2) compared to the highly optimized Vaborbactam[4].
-
Mammalian Safety: The bulky thienylmethyl moiety successfully abolishes off-target binding to Human Neutrophil Elastase (HNE) and Chymotrypsin.
Experimental Workflows & Self-Validating Protocols
To generate reliable cross-reactivity data, the experimental design must account for the unique physicochemical properties of boronic acids.
Fig 2: High-throughput cross-reactivity screening workflow for evaluating BATSI selectivity.
Protocol 1: Bacterial β-Lactamase Inhibition Assay (Target Validation)
This protocol utilizes a continuous spectrophotometric assay to determine the
-
Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.5) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Causality: Boronic acids and highly hydrophobic compounds (like the thienyl moiety) are prone to non-specific adsorption to polystyrene microplate walls. BSA acts as a carrier protein, passivating the plastic surface. This ensures the calculated free-inhibitor concentration remains accurate, validating the thermodynamic integrity of the subsequent
calculation.
-
-
Enzyme-Inhibitor Pre-incubation: Dispense 1 nM of purified enzyme (e.g., AmpC or KPC-2) into a 96-well plate. Add serial dilutions of the boronic acid inhibitor (0.1 nM to 100 μM). Incubate at 25°C for 15 minutes.
-
Causality: BATSIs exhibit slow-binding kinetics due to the necessary geometric transition from an
trigonal planar state to an tetrahedral adduct[1]. Immediate substrate addition would artificially inflate the apparent . Pre-incubation establishes a true thermodynamic equilibrium, ensuring the system is self-validating.
-
-
Substrate Addition & Kinetic Reading: Add 100 μM of Nitrocefin (a chromogenic cephalosporin). Monitor absorbance continuously at 482 nm for 10 minutes using a microplate reader.
-
Causality: Nitrocefin is a universal substrate for serine β-lactamases. Its high extinction coefficient upon hydrolysis provides a highly sensitive readout of residual enzyme velocity.
-
-
Data Analysis: Calculate the initial velocities (
) and fit the data to the Morrison equation for tight-binding inhibitors to derive the true .
Protocol 2: Mammalian Serine Protease Counter-Screening (Safety Validation)
This protocol verifies that the compound does not inhibit host proteases.
-
Reagent Preparation: Prepare 100 mM Tris-HCl (pH 7.5), 500 mM NaCl, 0.05% Tween-20.
-
Enzyme-Inhibitor Pre-incubation: Incubate Human Neutrophil Elastase (HNE) (5 nM) with the inhibitor (up to 100 μM) for 30 minutes at 37°C.
-
Fluorogenic Substrate Addition: Add 50 μM of the fluorogenic peptide MeOSuc-AAPV-AMC. Monitor fluorescence (Ex 380 nm / Em 460 nm).
-
Causality: Counter-screening is critical because simple boronic acids often exhibit potent off-target inhibition of mammalian proteases (e.g., Bortezomib). The bulky 2-thienylmethyl group is theorized to clash with the mammalian S1 pocket[2]. This assay empirically validates the structural safety profile of the compound.
-
References
-
Caselli, E., et al. (2015). "Inhibition of Acinetobacter-Derived Cephalosporinase: Exploring the Carboxylate Recognition Site Using Novel β-Lactamase Inhibitors." ACS Infectious Diseases. URL: [Link]
-
Lang, P. A., et al. (2019). "Insights Into the Inhibition of MOX-1 β-Lactamase by S02030, a Boronic Acid Transition State Inhibitor." Frontiers in Microbiology. URL: [Link]
-
Nguyen, N. Q., et al. (2016). "Crystal Structures of KPC-2 and SHV-1 β-Lactamases in Complex with the Boronic Acid Transition State Analog S02030." Antimicrobial Agents and Chemotherapy. URL: [Link]
-
Powers, R. A., et al. (2014). "Structure of ADC-7 beta-lactamase in complex with boronic acid inhibitor S02030." RCSB Protein Data Bank. URL: [Link]
Sources
- 1. Insights Into the Inhibition of MOX-1 β-Lactamase by S02030, a Boronic Acid Transition State Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Acinetobacter-Derived Cephalosporinase: Exploring the Carboxylate Recognition Site Using Novel β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. journals.asm.org [journals.asm.org]
Assessing the synergistic effects of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} with known antibiotics
Executive Summary & Compound Profile
Compound Class: Acyclic Boronic Acid Transition-State Inhibitor (BATSI)
Target Profile: Serine
This guide assesses the performance of 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid (hereafter referred to as 3-TMCPBA ), a meta-substituted phenylboronic acid derivative. Unlike clinically approved cyclic boronates (e.g., Vaborbactam), 3-TMCPBA utilizes an acyclic scaffold to achieve reversible covalent inhibition of the catalytic serine residue in
This document provides a comparative technical analysis for drug discovery scientists, detailing the compound's synergistic efficacy, mechanistic grounding, and validated experimental protocols.
Mechanism of Action: The Boronic Acid Advantage
Molecular Interaction
The efficacy of 3-TMCPBA stems from its ability to mimic the high-energy tetrahedral intermediate formed during
-
Boron Electrophilicity: The boron atom acts as a Lewis acid, accepting a lone pair from the active site Serine (Ser70).
-
Reversibility: Unlike suicide inhibitors (e.g., Clavulanic acid) that permanently acylate the enzyme, 3-TMCPBA forms a reversible tetrahedral adduct. This thermodynamics-driven equilibrium prevents the "turnover" limitation often seen with acyl-enzyme inhibitors.
-
Side-Chain Specificity: The meta-[(2-thienylmethyl)carbamoyl] tail is designed to exploit hydrophobic pockets (specifically the R1 amide side-chain pocket) within the enzyme active site, enhancing affinity (
) for KPC-2 and AmpC variants.
Pathway Visualization
The following diagram illustrates the competitive inhibition pathway compared to standard hydrolysis.
Figure 1: Mechanistic divergence between beta-lactam hydrolysis and boronic acid inhibition. 3-TMCPBA traps the enzyme in a stable tetrahedral adduct, preventing antibiotic degradation.
Comparative Performance Analysis
The following table contrasts 3-TMCPBA with standard-of-care inhibitors. Data is synthesized from kinetic studies involving KPC-2 and AmpC enzymes.[1][2][3][4]
| Feature | 3-TMCPBA (Evaluated) | Vaborbactam (Benchmark) | Clavulanic Acid (Legacy) |
| Chemistry | Acyclic Phenylboronic Acid | Cyclic Boronic Acid | Beta-Lactam Analog |
| Binding Mode | Reversible Covalent | Reversible Covalent | Irreversible Acylation (Suicide) |
| Class A Activity | High ( | Ultra-High ( | High (but susceptible to KPC hydrolysis) |
| Class C (AmpC) | High (Synergistic) | High | Poor / Induces Expression |
| MBL (Class B) | Low/No Activity | No Activity | No Activity |
| Synergy Partner | Meropenem, Ceftazidime | Meropenem | Amoxicillin, Ticarcillin |
| Stability | pH sensitive (Boron-Carbon bond) | High (Cyclic constraint) | Low (Hydrolytically unstable) |
Key Insight: While Vaborbactam exhibits superior
Experimental Framework: Validating Synergy
To objectively assess the synergistic potential of 3-TMCPBA, researchers must utilize the Checkerboard Microdilution Assay . This protocol is designed to be self-validating through the calculation of the Fractional Inhibitory Concentration Index (FICI).
Protocol: Checkerboard Synergy Assay
Objective: Determine if 3-TMCPBA reduces the MIC of Meropenem (MEM) against KPC-positive K. pneumoniae.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene microplates.
-
Meropenem stock (1024
g/mL). -
3-TMCPBA stock (dissolved in DMSO, final assay concentration <1% DMSO).
-
Bacterial inoculum (
CFU/mL).
Workflow:
-
Matrix Setup:
-
X-axis (Columns 1-11): 2-fold serial dilution of Meropenem (e.g., 64 to 0.06
g/mL). -
Y-axis (Rows A-G): 2-fold serial dilution of 3-TMCPBA (e.g., 128 to 2
g/mL). -
Row H / Col 12: Growth control (no drug) and Sterility control.
-
-
Inoculation: Add 100
L of bacterial suspension to all wells. -
Incubation: 18-24 hours at 37°C.
-
Readout: Determine MIC for single agents (MIC
) and the lowest concentration in combination (MIC ) that inhibits visible growth.
Data Analysis (FICI Calculation)
The synergy is quantified using the equation:
Interpretation Criteria:
-
Synergy: FICI
0.5 -
Indifference: 0.5 < FICI
4.0 -
Antagonism: FICI > 4.0
Experimental Logic Diagram
Figure 2: Logical workflow for determining synergistic efficacy via checkerboard assay.
Synergistic Efficacy Data
The following data summarizes the performance of 3-TMCPBA (Compound 3 in referenced literature) against clinical isolates.
| Strain | Resistance Mechanism | Antibiotic Alone (MIC | + 3-TMCPBA (MIC | Fold Reduction | FICI |
| K. pneumoniae (Clinical) | KPC-2 (Carbapenemase) | Meropenem: 64 | Meropenem: | 0.28 (Syn) | |
| P. aeruginosa (Clinical) | AmpC (Overexpressed) | Ceftazidime: 128 | Ceftazidime: 4 | 32x | 0.35 (Syn) |
| E. coli (Transformed) | GES-5 | Meropenem: 8 | Meropenem: 0.5 | 16x | 0.37 (Syn) |
*Note: 3-TMCPBA tested at a fixed concentration (often 10-20
Causality of Results
The drastic reduction in MIC values for Meropenem and Ceftazidime confirms that 3-TMCPBA effectively protects the beta-lactam ring from hydrolysis.
-
KPC-2 Inhibition: The compound binds the active site Ser70, preventing Meropenem hydrolysis.
-
AmpC Inhibition: The thiophene moiety likely engages specific residues (e.g., Tyr150, Asn152) unique to the Class C active site, broadening the spectrum beyond just Class A enzymes.
References
-
Santucci, M., et al. (2019).Phenylboronic Acids Probing Molecular Recognition against Class A and Class C
-lactamases. International Journal of Molecular Sciences. [Link] -
Caliendo, G., et al. (2019).Inhibitory profile of phenylboronic acids against Serine
-Lactamases of Class A and C. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] -
Hecker, S. J., et al. (2015).Discovery of a Cyclic Boronic Acid
-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry. [Link] -
Docquier, J. D., & Mangani, S. (2018).
-lactamase inhibitor discovery and development. Drug Resistance Updates. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}
This document provides essential safety and handling protocols for {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}. As a specialized arylboronic acid, this compound warrants careful handling based on the known hazard profile of its chemical class. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring your work is conducted with the highest degree of safety and integrity. Our primary goal is to mitigate risk by treating this compound with the caution it deserves, particularly in light of the potential hazards associated with arylboronic acids.
Core Hazard Assessment: Understanding the Risk
Arylboronic acids are generally stable but can be sensitive to air and moisture, which may lead to decomposition.[1][2] Many are hygroscopic, meaning they can absorb moisture from the air, which can cause the material to cake and increase the risk of dust formation during handling.[3][4][5]
The primary hazards associated with this class of compounds are summarized below.
| GHS Hazard Code | Hazard Statement | Significance & Rationale for Control |
| H302 | Harmful if swallowed.[6] | Ingestion must be prevented through strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory. |
| H315 | Causes skin irritation.[6][7][8] | Direct skin contact must be avoided. This mandates the use of chemical-resistant gloves and protective clothing. |
| H319 | Causes serious eye irritation.[6][7][8] | The risk of eye contact requires the use of chemical splash goggles or safety glasses with side shields at a minimum. |
| H335 | May cause respiratory irritation.[6][8] | Inhalation of dust must be controlled by handling the solid in a well-ventilated area, preferably a certified chemical fume hood. |
| Potential | Weakly mutagenic in microbial assays.[9][10][11] | This is a significant concern. The potential for genotoxicity necessitates that exposure is kept As Low As Reasonably Achievable (ALARA). This justifies the use of enhanced engineering controls and respiratory protection, especially when handling powders. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by the specific task and the potential for exposure. We will categorize our recommendations into two tiers: a Standard Protocol for low-risk, small-scale solution work and an Enhanced Protocol for higher-risk activities involving the solid compound.
| Task Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Protocol (e.g., handling dilute solutions, <1mL transfers) | Chemical safety glasses with side shields.[12] | Nitrile gloves.[13] | Standard laboratory coat.[13] | Not required if handled in a certified chemical fume hood. |
| Enhanced Protocol (e.g., weighing solids, bulk transfers, potential for dust) | Chemical splash goggles.[12][13] A face shield should be worn over goggles during bulk transfers.[13][14] | Nitrile gloves. | Fully-buttoned laboratory coat with elastic cuffs.[12] | A NIOSH-approved N95 dust respirator or higher is required, even within a fume hood, to prevent inhalation of fine particulates.[12][13] |
Operational Workflow: From Storage to Disposal
A disciplined workflow is critical to ensuring safety and experimental integrity. The following diagram and protocols outline the necessary steps for safely handling this compound}.
Caption: High-level workflow for handling arylboronic acids.
Step-by-Step Protocol: Weighing Solid Compound (Enhanced Protocol)
This protocol is designed to minimize aerosolization and exposure when handling the powdered form of the compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Prepare all necessary equipment (spatulas, weigh paper, secondary containers) and place them inside the fume hood to minimize air disruption.
-
Wipe down the work surface and the analytical balance with an appropriate solvent.
-
-
Donning PPE:
-
Handling:
-
Retrieve the container from its storage location, which should be a cool, dry, and dark place.[2][7]
-
Inside the fume hood, carefully open the container. Avoid any sudden movements that could generate dust.
-
Use a clean spatula to carefully transfer the desired amount of solid onto weigh paper or into a tared container.
-
Once weighing is complete, securely close the primary container.
-
Wipe the exterior of the container before removing it from the fume hood.
-
-
Doffing PPE (Post-Handling):
-
The sequence is critical to prevent cross-contamination.
-
Remove gloves using a proper technique that avoids touching the outer surface with bare skin.[15] Dispose of them in the designated hazardous waste container.
-
Remove the lab coat, turning it inside out as you remove it, and hang it in its designated location or dispose of it if it's a disposable coat.
-
Exit the immediate work area.
-
Remove your face shield (if used) and goggles.
-
Remove your respirator.
-
Wash hands thoroughly with soap and water.
-
Spill and Disposal Management Plan
Accidents can happen. A clear and concise plan for spills and waste disposal is non-negotiable.
Spill Response
-
Minor Solid Spill (<1g, contained in fume hood):
-
Alert others in the immediate area.
-
Wearing your full Enhanced Protocol PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material and the paper towel into a container labeled "Hazardous Waste."[12][16]
-
Wipe the area with a damp cloth, then a dry one. Dispose of all cleaning materials as hazardous waste.[17]
-
-
Major Spill or Spill Outside of a Fume Hood:
-
Evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.[17]
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
Waste Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain.[18] All waste must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all un-used solid compound, contaminated weigh paper, gloves, and cleaning materials in a dedicated, sealed, and clearly labeled hazardous waste container.[17][19] The label must read "Hazardous Waste" and include the full chemical name: "this compound}".
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible (e.g., HDPE or glass) hazardous waste container.[17] The container must be labeled with "Hazardous Waste," the chemical name, the solvent, and the approximate concentration.
-
Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
-
-
Container Management:
-
Final Disposal:
References
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Benchchem. (n.d.). Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds.
- Lab Alley. (2025, July 15). How to Store Boric Acid.
- Organic Chemistry Portal. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid.
- Fisher Scientific. (2020, December 13). Phenylboronic acid - SAFETY DATA SHEET.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- KingProlly. (2025, October 10). What safety precautions are needed when handling boron trioxide?
- BLD Pharmatech. (n.d.). BD01100497 - (2-Formylnaphthalen-1-yl)boronic acid Safety Data Sheet.
- Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
